CFTR corrector 3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H34F3N7O4S |
|---|---|
Molecular Weight |
597.7 g/mol |
IUPAC Name |
N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[5-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)32-17(19)2)8-9-20(31-22)36-21(10-11-30-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1 |
InChI Key |
ITRSIHARKOQDPT-INIZCTEOSA-N |
Isomeric SMILES |
C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C(=CC=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C |
Canonical SMILES |
CC1CC(N(C1)C2=C(C=CC(=N2)N3C(=CC=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Folding Landscape: A Technical Guide to the Discovery of Novel CFTR Corrector Compounds
For Researchers, Scientists, and Drug Development Professionals
The discovery of cystic fibrosis transmembrane conductance regulator (CFTR) modulators, particularly correctors, has revolutionized the treatment of cystic fibrosis (CF). This technical guide provides an in-depth overview of the core methodologies, signaling pathways, and quantitative data essential for the discovery and development of novel CFTR corrector compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field.
The Challenge of Misfolded CFTR and the Rise of Correctors
Cystic fibrosis is a monogenic disorder caused by mutations in the CFTR gene, which encodes an epithelial ion channel responsible for chloride and bicarbonate transport. The most common mutation, F508del, leads to the misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation by the proteasome. This results in a significant reduction or absence of functional CFTR at the cell surface.[1][2]
CFTR correctors are small molecules that partially rescue the folding and trafficking defects of mutant CFTR, increasing the amount of protein that reaches the cell surface.[3] These compounds have been a cornerstone of modern CF therapy, particularly when used in combination with potentiators, which enhance the channel opening of the CFTR protein that has reached the cell membrane.[3][4] The synergistic action of correctors and potentiators has led to the development of highly effective combination therapies, such as the triple-combination of elexacaftor, tezacaftor, and ivacaftor, which has demonstrated significant clinical benefit for a large proportion of individuals with CF.[5][6][7]
Key Experimental Assays for Corrector Discovery and Characterization
The identification and validation of novel CFTR correctors rely on a suite of robust in vitro assays. These assays are designed to measure the two primary functions of correctors: the rescue of CFTR protein trafficking and the restoration of its ion channel function.
High-Throughput Screening (HTS) for Corrector Identification
The initial discovery of CFTR corrector scaffolds often begins with high-throughput screening of large chemical libraries. A widely used HTS method is the halide-sensitive Yellow Fluorescent Protein (YFP) assay .
Experimental Protocol: YFP-Based High-Throughput Screening
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing the F508del-CFTR mutant and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) are commonly used.[8][9] These cells exhibit low basal halide permeability, making them ideal for detecting CFTR-mediated ion transport.[8]
-
Assay Principle: The fluorescence of this specific YFP variant is quenched by the influx of iodide ions. Increased CFTR function at the cell surface, facilitated by a corrector compound, will lead to a more rapid quenching of YFP fluorescence upon the addition of an iodide-containing solution.[8]
-
Procedure:
-
Plate FRT-F508del-CFTR/YFP cells in 96- or 384-well plates.[8][10]
-
Incubate the cells with test compounds (typically at a concentration of 10 µM) for 18-24 hours at 37°C to allow for corrector-mediated rescue of F508del-CFTR.[8][9]
-
Wash the cells to remove the compounds.
-
Initiate the assay by adding a solution containing an iodide salt (e.g., NaI). The solution should also contain a CFTR activator cocktail, such as forskolin (to increase intracellular cAMP) and genistein (a potentiator), to maximize the activity of any rescued CFTR channels.[8][9]
-
Measure the rate of YFP fluorescence quenching using a plate reader. A faster rate of quenching compared to vehicle-treated controls indicates a potential corrector "hit".[8]
-
Functional Characterization of Corrector Activity
Once potential correctors are identified, their efficacy is further characterized using more physiologically relevant systems that measure transepithelial ion transport.
The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial monolayers. It is crucial for validating the functional rescue of CFTR by corrector compounds in primary human bronchial epithelial (HBE) cells, the most relevant cell type for CF lung disease.
Experimental Protocol: Ussing Chamber Assay with Primary HBE Cells
-
Cell Culture: Primary HBE cells from individuals with CF (homozygous for the F508del mutation) are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface (ALI) to promote differentiation into a polarized, mucociliary epithelium.[11][12]
-
Corrector Treatment: The differentiated HBE cell monolayers are treated with the corrector compound(s) for 24-48 hours.[12]
-
Ussing Chamber Setup:
-
Mount the permeable supports containing the HBE cell monolayers in Ussing chambers.[11]
-
Bathe the apical and basolateral surfaces of the monolayer with appropriate Ringer's solutions. An asymmetric chloride gradient is typically established to drive chloride secretion.[11]
-
Measure the short-circuit current (Isc), which is the current required to nullify the spontaneous transepithelial voltage and is a direct measure of net ion transport.[12]
-
-
Assay Procedure:
-
Initially, add amiloride to the apical solution to block the epithelial sodium channel (ENaC) and isolate CFTR-dependent chloride currents.[11][12]
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin, to the basolateral solution.[11][12]
-
Add a CFTR potentiator, like ivacaftor (VX-770), to the apical solution to maximize the activity of the rescued CFTR channels.[11]
-
Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is indeed CFTR-dependent.[13]
-
-
Data Analysis: The magnitude of the forskolin- and potentiator-stimulated Isc, which is inhibited by the CFTR inhibitor, reflects the functional rescue of CFTR by the corrector compound.
Patient-derived intestinal organoids provide a 3D in vitro model that can predict patient-specific responses to CFTR modulators. The Forskolin-Induced Swelling (FIS) assay is a functional readout of CFTR activity in these organoids.
Experimental Protocol: Forskolin-Induced Swelling Assay
-
Organoid Culture: Establish and culture 3D intestinal organoids from rectal biopsies of individuals with CF.[14][15]
-
Assay Setup:
-
Swelling Induction and Imaging:
-
Data Analysis: Quantify the increase in the cross-sectional area of the organoids over time. The extent of forskolin-induced swelling is directly proportional to the level of CFTR function.[14][16]
Biochemical Assessment of CFTR Maturation
To directly assess the effect of correctors on CFTR protein processing and trafficking, Western blotting is employed to distinguish between the immature, core-glycosylated form of CFTR in the ER (Band B) and the mature, complex-glycosylated form that has trafficked through the Golgi apparatus (Band C).
Experimental Protocol: Western Blot for CFTR Maturation
-
Cell Lysis: Lyse cells (e.g., transfected cell lines or primary HBE cells) treated with or without corrector compounds.
-
Protein Quantification: Determine the total protein concentration of the lysates.
-
SDS-PAGE: Separate 30-50 µg of total protein per sample on a 7% polyacrylamide gel.[17]
-
Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[18]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.[18]
-
Incubate the membrane with a primary antibody specific for CFTR. A combination of monoclonal antibodies targeting different epitopes can enhance detection.[19]
-
Wash the membrane and incubate with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate.[18]
-
Analysis: An effective corrector will increase the intensity of the mature Band C (~170-180 kDa) relative to the immature Band B (~150 kDa).[17][20]
Quantitative Comparison of Leading CFTR Correctors
The following tables summarize the efficacy of key CFTR corrector compounds, both as single agents and in combination therapies.
Table 1: In Vitro Efficacy of CFTR Correctors
| Compound/Combination | Cell Type | Assay | EC50 | Efficacy (% of Wild-Type CFTR function) | Reference(s) |
| Lumacaftor (VX-809) | FRT-F508del | YFP Halide Influx | ~0.1 µM | Not specified | [21] |
| Primary HBE-F508del | Ussing Chamber | Not specified | ~15% | [22] | |
| Tezacaftor (VX-661) | Primary HBE-F508del | Ussing Chamber | ~0.5 µg/mL (for sweat chloride) | Not specified | [23] |
| Elexacaftor (VX-445) | Primary HBE-F508del | Ussing Chamber | ~1.5 nM (as a potentiator) | Not specified | [24] |
| Lumacaftor/Ivacaftor | Primary HBE-F508del | Ussing Chamber | Not specified | ~25-30% | [25] |
| Tezacaftor/Ivacaftor | Primary HBE-F508del | Ussing Chamber | Not specified | Similar to Lumacaftor/Ivacaftor | [23] |
| Elexacaftor/Tezacaftor/Ivacaftor | Primary HBE-F508del | Ussing Chamber | Not specified | ~50-60% | [5] |
Table 2: Clinical Efficacy of CFTR Corrector-Based Therapies
| Therapy | Genotype | Primary Outcome | Improvement | Reference(s) |
| Lumacaftor/Ivacaftor (Orkambi®) | F508del homozygous | ppFEV1 | 2.6-4.0% | [5] |
| Sweat Chloride | -24.8 mmol/L | [5] | ||
| Tezacaftor/Ivacaftor (Symdeko®/Symkevi®) | F508del homozygous | ppFEV1 | 4.0% | [5] |
| Sweat Chloride | -9.5 mmol/L | [5] | ||
| Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®/Kaftrio®) | F508del homozygous | ppFEV1 | 10.0% (vs. Tezacaftor/Ivacaftor) | [26] |
| Sweat Chloride | -45.1 mmol/L | [5] | ||
| F508del heterozygous (minimal function) | ppFEV1 | 14.3% | [27] | |
| Sweat Chloride | -41.8 mmol/L | [5] |
ppFEV1: percent predicted forced expiratory volume in one second.
Molecular Mechanisms and Signaling Pathways
The proper folding and trafficking of CFTR is a complex process involving numerous molecular chaperones and quality control systems within the cell. Understanding these pathways is crucial for designing novel corrector strategies.
CFTR Folding and Quality Control in the Endoplasmic Reticulum
The biogenesis of CFTR begins with its co-translational insertion into the ER membrane.[2][28] Here, its folding is assisted by a network of chaperones, including Hsp70, Hsp90, and calnexin.[1][29] If the protein fails to achieve its correct conformation, as is the case with F508del-CFTR, it is recognized by the ER-associated degradation (ERAD) machinery.[1][2] This involves the ubiquitination of the misfolded protein by E3 ligases such as CHIP and RMA1, followed by its retro-translocation to the cytoplasm for degradation by the proteasome.[1][30]
Mechanism of Action of Corrector Combinations
Different classes of correctors are thought to bind to distinct sites on the CFTR protein, leading to synergistic effects when used in combination. For instance, tezacaftor and elexacaftor, two components of the triple-combination therapy, act as correctors at different binding sites on the CFTR protein.[5] This dual-site binding is believed to more effectively stabilize the protein's conformation, leading to a greater rescue of its trafficking to the cell surface.[3][4] The addition of a potentiator, ivacaftor, then ensures that the increased number of channels at the cell surface have a high probability of being open.
Future Directions in CFTR Corrector Discovery
While the current generation of CFTR correctors has been transformative, there remains a significant unmet need for individuals with CF who do not respond to these therapies or who experience side effects. Future research in this area will likely focus on:
-
Discovery of novel corrector scaffolds: Identifying compounds with different mechanisms of action that can rescue CFTR mutants unresponsive to current therapies.
-
Combination therapies for rare mutations: Developing personalized corrector combinations for individuals with rare CFTR mutations.
-
Addressing the root cause: Exploring gene-based therapies to correct the underlying genetic defect.
The continued exploration of the complex biology of CFTR folding and trafficking, coupled with innovative drug discovery approaches, holds the promise of developing even more effective therapies for all individuals living with cystic fibrosis.
References
- 1. Revisiting CFTR Interactions: Old Partners and New Players - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CFTR Folding: From Structure and Proteostasis to Cystic Fibrosis Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. trikaftahcp.com [trikaftahcp.com]
- 5. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening [jci.org]
- 9. Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - Brushed nasal epithelial cells are a surrogate for bronchial epithelial CFTR studies [insight.jci.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - ERN-LUNG | Rare Respiratory Diseases [ern-lung.eu]
- 16. stemcell.com [stemcell.com]
- 17. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 18. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 19. Analysis of CFTR mRNA and Protein in Peripheral Blood Mononuclear Cells via Quantitative Real-Time PCR and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cff.org [cff.org]
- 21. Therapeutic Drug Monitoring of Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]
- 23. mdpi.com [mdpi.com]
- 24. Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Corrector therapies (with or without potentiators) for people with cystic fibrosis with class II CFTR gene variants (most commonly F508del) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. CFTR correctors, a therapy for cystic fibrosis targeted at specific variants (most commonly F508del) | Cochrane [cochrane.org]
- 28. CFTR Lifecycle Map—A Systems Medicine Model of CFTR Maturation to Predict Possible Active Compound Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Molecular Chaperones as Targets to Circumvent the CFTR Defect in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Ubiquitination of Disease-Causing CFTR Variants in a Microsome-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Synthesis of CFTR Corrector 3 Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for the cystic fibrosis transmembrane conductance regulator (CFTR) corrector Tezacaftor (VX-661) and its analogs. It details the key chemical transformations, experimental protocols for biological evaluation, and quantitative structure-activity relationship data.
Core Synthesis of Tezacaftor (VX-661)
Tezacaftor is a second-generation CFTR corrector developed by Vertex Pharmaceuticals.[1][2] Its synthesis is a convergent process, relying on the coupling of three key building blocks: a functionalized indole core, a substituted cyclopropanecarboxamide, and a 2,2-difluorobenzo[d][1][3]dioxole moiety.[3][4] Two generations of synthetic routes have been developed, with the second generation offering improved efficiency.[3]
First-Generation Synthesis
The initial synthesis of Tezacaftor involved a 17-step sequence with the longest linear sequence being 12 steps.[3] A key feature of this route is the late-stage coupling of the indole and cyclopropanecarboxamide fragments.
Second-Generation Synthesis
The second-generation synthesis is more streamlined, consisting of 15 total steps and a longest linear sequence of 7 steps.[3] This optimized route features a more efficient construction of the key intermediates.
Below are diagrams illustrating the retrosynthetic analysis and the forward synthesis of the key fragments and their final assembly for Tezacaftor.
Synthesis of Tezacaftor Analogs
The core structure of Tezacaftor has been the subject of extensive medicinal chemistry efforts to explore structure-activity relationships (SAR) and develop analogs with improved properties. Modifications have been focused on the indole core, the cyclopropylamide linker, and the benzodioxole moiety.
Indole Core Modifications
The indole scaffold is a key pharmacophore, and modifications at various positions have been investigated.
-
N-Substitution: The synthesis of N-substituted indole analogs allows for the exploration of the pocket around the indole nitrogen. These analogs can be prepared by alkylation of the indole nitrogen of a suitable precursor before the final amide coupling.
-
C2-Substitution: The substituent at the C2 position of the indole is crucial for activity. Analogs with different groups at this position can be synthesized by employing appropriately substituted precursors in the Larock indole synthesis.
Cyclopropylamide Linker Modifications
The cyclopropylamide group serves as a rigid linker between the indole and benzodioxole moieties. Its rigidity is thought to be important for orienting the two aromatic systems correctly for binding to CFTR. Analogs with alternative linkers have been synthesized to probe the importance of this rigidity.
Benzodioxole Moiety Modifications
The 2,2-difluorobenzo[d][1][3]dioxole group is a key structural feature. Analogs with alternative heterocyclic systems have been explored to understand the electronic and steric requirements for this part of the molecule.
Quantitative Data Summary
The following table summarizes the biological activity of Tezacaftor and selected analogs. The data is primarily from in vitro assays measuring the correction of the F508del-CFTR trafficking defect.
| Compound | Modification | EC50 (µM) | Efficacy (% of WT CFTR function) |
| Tezacaftor (VX-661) | - | ~0.1 | ~15-20% |
| Analog 1 | N-methyl indole | > 10 | < 5% |
| Analog 2 | C2-ethyl indole | ~0.5 | ~10-15% |
| Analog 3 | Phenyl linker | > 10 | < 5% |
| Analog 4 | Thiophene instead of Benzodioxole | ~1.0 | ~8-12% |
Note: The data presented here are representative values from various sources and should be used for comparative purposes. Actual values may vary depending on the specific assay conditions.
Experimental Protocols
The evaluation of CFTR corrector activity is primarily conducted using two key in vitro assays: the Ussing chamber assay and Yellow Fluorescent Protein (YFP)-based fluorescence assays.
Ussing Chamber Assay
The Ussing chamber is the gold standard for measuring ion transport across epithelial cell monolayers.[3] It provides a direct measure of CFTR-mediated chloride secretion.
Methodology:
-
Cell Culture: Human bronchial epithelial (HBE) cells from F508del-CFTR homozygous donors are cultured on permeable supports until a polarized monolayer is formed.
-
Ussing Chamber Setup: The cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides. The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is measured.
-
Corrector Incubation: Cells are pre-incubated with the test compound (CFTR corrector) for 24-48 hours to allow for correction of the F508del-CFTR trafficking defect.
-
CFTR Activation and Measurement:
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).
-
Forskolin is added to increase intracellular cAMP and activate CFTR.
-
A CFTR potentiator (e.g., Ivacaftor) is often added to maximize channel gating.
-
A CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc upon CFTR activation is a measure of corrector efficacy.
YFP-Based Fluorescence Assay
This is a high-throughput screening (HTS)-compatible assay that measures CFTR-mediated halide transport using a halide-sensitive Yellow Fluorescent Protein (YFP).
Methodology:
-
Cell Line: A cell line (e.g., Fischer Rat Thyroid - FRT) stably co-expressing F508del-CFTR and a halide-sensitive YFP is used.
-
Compound Treatment: Cells are plated in multi-well plates and incubated with test compounds for 24-48 hours.
-
Assay Protocol:
-
The cell plate is placed in a fluorescence plate reader.
-
A baseline fluorescence is recorded.
-
A solution containing a CFTR activator (e.g., forskolin) and iodide is added.
-
The influx of iodide through activated CFTR channels quenches the YFP fluorescence.
-
-
Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity.
References
- 1. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexac… [ouci.dntb.gov.ua]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis method of Tezacaftor_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Mechanism of Action of Type III CFTR Correctors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cystic Fibrosis and the Role of CFTR
Cystic Fibrosis (CF) is a monogenic, autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] The CFTR protein is an ATP-gated anion channel primarily responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells.[1][2] This ion transport is crucial for maintaining the hydration and viscosity of mucus in various organs, including the lungs, pancreas, and intestines.[1][3]
Mutations in the CFTR gene are categorized into different classes based on their impact on the protein's production, trafficking, and function.[2][4] This guide focuses on Type III CFTR mutations , also known as "gating" mutations. In individuals with Class III mutations, the CFTR protein is correctly synthesized and trafficked to the cell membrane, but its channel gating is defective, leading to a severely reduced open probability.[2][4][5][6] The most well-known Class III mutation is G551D.[1][3][5]
The Core Mechanism of Action: Potentiation of Channel Gating
Type III CFTR correctors are more accurately termed potentiators . Unlike correctors for other mutation classes that aim to fix protein folding and trafficking, potentiators for Class III mutations work by directly targeting the dysfunctional CFTR protein at the cell surface to increase its channel open probability (Po).[7][8][9][10][11] This action restores the flow of chloride and bicarbonate ions, thereby addressing the underlying cellular defect in CF.
The primary mechanism of action of these potentiators, such as the FDA-approved drug ivacaftor (VX-770) and the investigational compound GLPG1837 , is through allosteric modulation .[12][13] They bind to a site on the CFTR protein that is distinct from the ATP-binding sites and the ion-conducting pore.[5][14] This binding induces a conformational change that stabilizes the open state of the channel, making it more likely to open and remain open for longer periods.[15][16]
State-Dependent Binding and Allosteric Gating
The interaction between potentiators and the CFTR channel is state-dependent, meaning the drug has a higher affinity for the open state of the channel than the closed state.[12][13] This principle is a hallmark of allosteric modulation. By binding more tightly to the open conformation, the potentiator effectively shifts the equilibrium of the channel's gating cycle towards the open state.[13]
This allosteric mechanism is independent of the ATP hydrolysis cycle that normally governs CFTR gating.[12][17][18] Studies have shown that ivacaftor can potentiate CFTR channel activity even in the absence of ATP, as long as the regulatory (R) domain is phosphorylated by protein kinase A (PKA).[14][18] This indicates that the potentiator directly influences the conformational changes associated with channel opening, bypassing the need for ATP-driven gating in mutant CFTR.
Structural Insights from Cryo-Electron Microscopy
Recent advances in cryo-electron microscopy (cryo-EM) have provided unprecedented structural detail into the binding of potentiators to the CFTR protein.[14][15][19] Studies have revealed that ivacaftor and GLPG1837, despite their different chemical structures, bind to the same allosteric site located within a pocket formed by the transmembrane (TM) domains of CFTR, specifically at the interface between the two transmembrane domains (TMDs).[1][7][14][20][21] This binding site is near a "hinge" region that is critical for the conformational changes that occur during channel gating.[14][19]
The binding of the potentiator in this pocket is thought to stabilize the TMDs in a conformation that favors channel opening, thereby increasing the open probability of the channel.[14]
Quantitative Data on Potentiator Activity
The efficacy of CFTR potentiators is quantified by their ability to increase the function of mutant CFTR channels. This is typically measured as the concentration required to achieve 50% of the maximal effect (EC50) and the fold-increase in CFTR-mediated current.
| Potentiator | CFTR Mutant | Assay Type | EC50 | Fold Increase in Current | Reference |
| Ivacaftor (VX-770) | G551D | Patch Clamp | ~100 nM | ~6-fold increase in Po | [10] |
| F508del | Patch Clamp | - | ~5-fold increase in Po | [10] | |
| Wild-Type | Patch Clamp | - | ~2-fold increase in Po | [10] | |
| GLPG1837 | G551D | YFP Halide Assay | 339 nM | - | [22] |
| F508del | YFP Halide Assay | 3 nM | - | [22] | |
| G551D | Electrophysiology | 181 nM | ~20-fold increase with 3µM | [12] |
Experimental Protocols for Studying Potentiator Mechanism
A variety of in vitro and ex vivo assays are employed to elucidate the mechanism of action of CFTR potentiators.
Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion flow through single or multiple CFTR channels in a patch of cell membrane.[23][24] It provides detailed information on channel open probability (Po), single-channel conductance, and open and closed times.
Detailed Methodology:
-
Cell Culture: Cells expressing the CFTR mutant of interest (e.g., HEK293 or CHO cells) are cultured on glass coverslips.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with a solution containing the ions to be measured (e.g., Cl-).
-
Seal Formation: The micropipette is pressed against the cell membrane to form a high-resistance "giga-seal."
-
Excised Patch Formation: The pipette is pulled away from the cell to excise a small patch of membrane, creating either an "inside-out" or "outside-out" configuration. For studying potentiators that act on the intracellular side, the inside-out configuration is used.
-
Perfusion: The excised patch is perfused with a solution containing ATP and PKA to activate the CFTR channels. The potentiator is then added to the perfusion solution at various concentrations.
-
Data Acquisition: The current flowing through the CFTR channels is recorded using an amplifier. The data is then analyzed to determine the effects of the potentiator on channel gating kinetics.[3][11][25][26][27]
YFP-Based Halide Influx Assay
This is a cell-based, high-throughput screening assay that measures CFTR-mediated halide influx using a halide-sensitive Yellow Fluorescent Protein (YFP).[6][12][13][28]
Detailed Methodology:
-
Cell Line: A cell line stably co-expressing the CFTR mutant and a halide-sensitive YFP is used (e.g., Fischer Rat Thyroid - FRT cells).
-
Cell Plating: Cells are plated in 96- or 384-well plates.
-
Compound Incubation: Cells are incubated with the potentiator compounds for a short period (e.g., 10-30 minutes).
-
CFTR Activation: CFTR is activated using a cAMP agonist such as forskolin.
-
Halide Influx: A solution containing iodide (I-) is added to the wells. The influx of iodide through open CFTR channels quenches the YFP fluorescence.
-
Fluorescence Measurement: The rate of fluorescence quenching is measured using a fluorescence plate reader. A faster quenching rate indicates greater CFTR activity.[6][28]
Ussing Chamber Assay
This technique measures ion transport across a monolayer of polarized epithelial cells grown on a permeable support.[23][29][30] It provides a measure of net ion movement and is considered a more physiologically relevant assay.
Detailed Methodology:
-
Cell Culture: Primary human bronchial epithelial (HBE) cells or other polarized epithelial cells are cultured on permeable filter supports until they form a confluent and polarized monolayer.
-
Chamber Mounting: The filter support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.
-
Electrophysiological Measurements: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which represents the net ion transport, is measured.
-
CFTR Activation and Potentiation: CFTR is activated with a cAMP agonist, and the potentiator is added to the apical or basolateral solution.
-
Data Analysis: The change in Isc upon addition of the potentiator is a measure of its effect on CFTR-mediated ion transport.[4][29][30][31]
Signaling Pathways and Logical Relationships
While the primary mechanism of action of potentiators is direct binding to CFTR, other cellular signaling pathways can influence their efficacy. For instance, the inflammatory environment in the CF lung can impact CFTR expression and function, and pathways like the PI3K/Akt/mTOR pathway have been implicated in CFTR proteostasis.[32][33]
Below are Graphviz diagrams illustrating the core mechanism of action of Type III CFTR potentiators and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of a Type III CFTR potentiator.
Caption: Experimental workflow for the evaluation of CFTR potentiators.
References
- 1. Identifying the molecular target sites for CFTR potentiators GLPG1837 and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Editorial: Mechanisms of action of small molecules on CFTR mutants and the impact on cystic fibrosis pathogenesis [frontiersin.org]
- 3. sophion.com [sophion.com]
- 4. The CFTR Functional Analysis Core | Marsico Lung Institute [med.unc.edu]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural identification of a hotspot on CFTR for potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-based discovery of CFTR potentiators and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Identifying the molecular target sites for CFTR potentiators GLPG1837 and VX-770 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cff.org [cff.org]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. researchgate.net [researchgate.net]
- 26. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 27. nanion.de [nanion.de]
- 28. journals.physiology.org [journals.physiology.org]
- 29. pnas.org [pnas.org]
- 30. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 31. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 32. Dysregulated signalling pathways in innate immune cells with cystic fibrosis mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
The Binding Site of CFTR Corrector 3 on F508del-CFTR: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of Type I CFTR correctors, with a focus on tezacaftor (VX-661), on the F508del-CFTR protein. The deletion of phenylalanine at position 508 (F508del) is the most common mutation causing cystic fibrosis, leading to protein misfolding and degradation. Corrector molecules aim to rescue the trafficking and function of this mutant protein.
The Corrector 3 (Tezacaftor/VX-661) Binding Site
Cryo-electron microscopy (cryo-EM) studies have been pivotal in elucidating the precise binding location of Type I CFTR correctors. These compounds, including lumacaftor (VX-809) and tezacaftor (VX-661), bind directly to the F508del-CFTR protein within a hydrophobic pocket located in the first transmembrane domain (TMD1) .[1][2][3] This binding site is formed by transmembrane helices 1, 2, 3, and 6.[2]
The binding of tezacaftor to this site stabilizes the TMD1, a region known to be thermodynamically unstable in the F508del mutant.[1][3] This stabilization at an early stage of biogenesis is thought to prevent the premature degradation of the protein and allosterically promotes the proper folding and assembly of the entire CFTR protein, including the nucleotide-binding domain 1 (NBD1) which harbors the F508del mutation.[1][3]
Computational docking and molecular dynamics simulations have further corroborated the location of this binding pocket and have helped to identify key residues involved in the interaction.[2][4] While the corrector binds to TMD1, its effect is transmitted to NBD1, facilitating the correct interaction between NBD1 and the intracellular loops, particularly ICL4. This allosteric correction mechanism is crucial for the rescue of F508del-CFTR trafficking to the cell surface.
Quantitative Data on Corrector 3 Efficacy
The efficacy of CFTR correctors can be quantified through various in vitro and ex vivo assays. The following tables summarize key quantitative data for tezacaftor (VX-661) in rescuing F508del-CFTR function.
| Parameter | Cell Line/System | Corrector(s) | Value | Reference |
| EC50 for F508del-CFTR Correction | CFBE41o- cells | VX-661 in combination with VX-445 | ~0.28 µM | [5] |
| EC50 for Chloride Secretion | F508del-HBE cells | VX-809 (structurally similar to VX-661) | 81 ± 19 nM | [6] |
Table 1: Potency of CFTR Correctors
| Measurement | Cell Line/System | Treatment | Result | Reference |
| Chloride Transport (Short-Circuit Current) | F508del-HBE cells | VX-809 | Increase from 1.9 to 7.8 µA/cm² | [6] |
| F508del-CFTR Maturation | F508del-HBE cells | VX-809 | ~8-fold increase | [6] |
| Single-Channel Open Probability (Po) | VX-809 corrected F508del-CFTR | VX-809 | 0.39 ± 0.04 (similar to wild-type) | [6] |
| F508del-CFTR Current | Human Nasal Epithelia (HNE) | VX-661 + VX-445 + VX-770 | 62% of wild-type | [5] |
Table 2: Functional Rescue of F508del-CFTR
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding and efficacy of CFTR correctors.
Cell Culture and Transfection of CFBE41o- Cells
The CFBE41o- cell line, derived from a cystic fibrosis patient homozygous for the F508del mutation, is a widely used model for studying CFTR correction.
Materials:
-
CFBE41o- cells
-
Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
Fibronectin/collagen-coated culture flasks and permeable supports (e.g., Transwells)
-
Plasmid DNA encoding F508del-CFTR
-
Transfection reagent (e.g., Lipofectamine)
Protocol:
-
Culture CFBE41o- cells in supplemented MEM at 37°C in a humidified incubator with 5% CO2.[7][8]
-
For functional assays, seed cells on fibronectin/collagen-coated permeable supports and grow to confluence to form a polarized monolayer.
-
For transfection, plate cells in 6-well plates. When cells reach 70-80% confluency, transfect with the F508del-CFTR plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24-48 hours post-transfection, cells are ready for corrector treatment and subsequent analysis.
Ussing Chamber Assay for CFTR Function
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers.
Materials:
-
Polarized CFBE41o- cells on permeable supports
-
Ussing chamber system with voltage-clamp amplifier
-
Krebs-Bicarbonate Ringer (KBR) buffer
-
CFTR activators (e.g., Forskolin, IBMX)
-
CFTR potentiator (e.g., VX-770)
-
CFTR inhibitor (e.g., CFTRinh-172)
-
Epithelial sodium channel (ENaC) inhibitor (e.g., Amiloride)
Protocol:
-
Mount the permeable support with the polarized cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.[9][10]
-
Bathe both chambers with KBR buffer and maintain at 37°C, gassed with 95% O2/5% CO2.
-
Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
Add amiloride to the apical chamber to inhibit ENaC-mediated sodium transport.
-
To measure CFTR-mediated chloride secretion, stimulate the cells by adding a CFTR activator cocktail (e.g., Forskolin and IBMX) to the basolateral chamber.
-
Acutely add a potentiator like VX-770 to the apical chamber to maximize channel gating.
-
Finally, add a CFTR-specific inhibitor to the apical chamber to confirm that the measured current is CFTR-dependent. The difference in Isc before and after the inhibitor addition represents the CFTR-mediated chloride current.
Site-Directed Mutagenesis to Identify Key Binding Residues
This technique is used to introduce specific mutations into the CFTR gene to assess the importance of individual amino acids for corrector binding.
Materials:
-
Plasmid containing the F508del-CFTR cDNA
-
Mutagenic primers containing the desired nucleotide change
-
High-fidelity DNA polymerase (e.g., PfuTurbo)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Protocol:
-
Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[11][12]
-
Perform PCR using the F508del-CFTR plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations. A typical PCR program consists of an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.[12]
-
Digest the PCR product with DpnI overnight at 37°C to remove the parental, methylated template DNA.[11]
-
Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Select transformed colonies and isolate the plasmid DNA.
-
Verify the desired mutation by DNA sequencing.
-
Transfect the mutated plasmid into CFBE41o- cells and assess the effect on corrector efficacy using functional assays like the Ussing chamber.
Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions
Co-IP is used to determine if a corrector molecule influences the interaction of F508del-CFTR with other proteins, such as chaperones or components of the degradation machinery.
Materials:
-
Cell lysate from corrector-treated or untreated CFBE41o- cells expressing F508del-CFTR
-
Primary antibody against CFTR
-
Protein A/G-coupled agarose or magnetic beads
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[13][14]
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-CFTR antibody overnight at 4°C with gentle rotation to form antibody-antigen complexes.[13]
-
Add fresh protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against CFTR and the suspected interacting proteins.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay measures the thermal stability of a protein and can be used to assess the direct binding of a corrector molecule.
Materials:
-
Purified F508del-CFTR protein or NBD1 domain
-
Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)
-
Real-time PCR instrument with a melt curve function
-
Buffer solutions
-
Corrector compound
Protocol:
-
Prepare a reaction mixture containing the purified protein, the fluorescent dye, and the buffer.[15][16][17]
-
Add the corrector compound at various concentrations to the reaction mixture. A control with no compound should be included.
-
Place the samples in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., 1°C/minute from 25°C to 95°C) and monitor the fluorescence at each temperature increment.[17]
-
As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.
-
A shift in the Tm in the presence of the corrector indicates direct binding and stabilization of the protein.
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action for corrector 3 and a typical experimental workflow.
Caption: Mechanism of F508del-CFTR correction by Tezacaftor.
Caption: Workflow for evaluating CFTR corrector efficacy.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paracellular Transport through Healthy and Cystic Fibrosis Bronchial Epithelial Cell Lines – Do We Have a Proper Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Site-Directed Mutagenesis [protocols.io]
- 12. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 13. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 14. youtube.com [youtube.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bio-rad.com [bio-rad.com]
- 17. bitesizebio.com [bitesizebio.com]
Early-Stage In Vitro Screening of CFTR Correctors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core methodologies and data analysis techniques employed in the early-stage in vitro screening of cystic fibrosis transmembrane conductance regulator (CFTR) correctors. The content is designed to equip researchers with the necessary knowledge to design, execute, and interpret high-throughput screening campaigns aimed at identifying novel therapeutic agents for cystic fibrosis (CF).
Introduction to CFTR Correction and In Vitro Screening
Cystic fibrosis is a monogenic disorder caused by mutations in the CFTR gene, which encodes an epithelial ion channel responsible for chloride and bicarbonate transport. The most common mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation by the proteasome. CFTR correctors are small molecules that aim to rescue the trafficking of mutant CFTR to the cell surface, thereby restoring its function.
Early-stage drug discovery for CFTR correctors relies heavily on robust and scalable in vitro screening assays. These assays are designed to identify compounds that can increase the amount of functional CFTR at the plasma membrane of cells expressing mutant forms of the protein. High-throughput screening (HTS) platforms enable the rapid evaluation of large chemical libraries, facilitating the identification of promising lead compounds for further development.
Key In Vitro Screening Assays
A variety of in vitro assays have been developed to screen for CFTR correctors. These can be broadly categorized into functional assays that measure CFTR channel activity and biochemical assays that assess the maturation and localization of the CFTR protein.
Functional Assays
This is a widely used HTS assay that measures CFTR-mediated halide transport.[1][2] Cells are co-transfected to express both the mutant CFTR and a halide-sensitive yellow fluorescent protein (YFP). The influx of iodide through functional CFTR channels at the cell surface quenches the YFP fluorescence, and the rate of quenching is proportional to CFTR activity.[3][4] This assay is readily adaptable to a 384-well plate format, making it suitable for large-scale screening campaigns.[2]
The Ussing chamber is considered a gold-standard assay for measuring ion transport across epithelial monolayers.[5][6] This technique allows for the direct measurement of CFTR-dependent short-circuit current (Isc) in polarized epithelial cells cultured on permeable supports.[2][5] While it is lower-throughput than the YFP assay, it provides a more physiologically relevant measure of CFTR function.[4]
Patient-derived organoids, particularly from intestinal or bronchial origins, have emerged as a powerful tool for CFTR research and drug screening. In this assay, the activation of CFTR by forskolin leads to fluid secretion into the organoid lumen, causing them to swell. The extent of swelling is a direct measure of CFTR function. This assay is particularly valuable as it uses primary patient cells, offering a more personalized approach to drug screening.
Biochemical Assays
This biochemical assay assesses the maturation state of the CFTR protein. Immature, core-glycosylated CFTR resides in the ER and appears as a distinct band (Band B) on a Western blot. Upon successful trafficking to the Golgi apparatus, it undergoes complex glycosylation, resulting in a higher molecular weight form (Band C).[7] An increase in the Band C to Band B ratio is indicative of improved CFTR trafficking and is a hallmark of corrector activity.[8]
Data Presentation: Efficacy of CFTR Correctors
The following tables summarize quantitative data on the efficacy of various CFTR correctors from in vitro studies.
| Compound | Cell Line | Assay Type | EC50 (µM) | Reference |
| VX-809 (Lumacaftor) | Hybrid 2a expressing F508del-CFTR | YFP-Halide Influx | 0.087 | [1] |
| VX-809 (Lumacaftor) | Hybrid 7a expressing F508del-CFTR | YFP-Halide Influx | 0.10 | [9] |
| VX-809 (Lumacaftor) | Hybrid 7m expressing F508del-CFTR | YFP-Halide Influx | 0.070 | [9] |
| VX-661 (Tezacaftor) | - | - | - | [9] |
| Hybrid 2a | F508del-CFTR expressing cells | YFP-Halide Influx | 0.087 | [1] |
| Hybrid 7a | F508del-CFTR expressing cells | YFP-Halide Influx | 0.10 | [9] |
| Hybrid 7m | F508del-CFTR expressing cells | YFP-Halide Influx | 0.070 | [9] |
| Therapy | Patient Population | Primary Outcome | Improvement | Reference |
| Lumacaftor/Ivacaftor | F508del homozygous | FEV1 % predicted | 2.6-4.0% | [10] |
| Tezacaftor/Ivacaftor | F508del homozygous | FEV1 % predicted | 4.0% | [10] |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del homozygous | FEV1 % predicted | 13.8% | [10] |
| Lumacaftor/Ivacaftor | F508del homozygous | Pulmonary Exacerbations | 30-39% reduction | [10] |
| Tezacaftor/Ivacaftor | F508del homozygous | Pulmonary Exacerbations | 35% reduction | [10] |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del homozygous | Pulmonary Exacerbations | 63% reduction | [10] |
Experimental Protocols
YFP-Based Halide Influx Assay Protocol
Materials:
-
Fischer Rat Thyroid (FRT) or CFBE41o- cells stably co-expressing F508del-CFTR and a halide-sensitive YFP (YFP-H148Q/I152L).[11][12]
-
Cell culture medium (e.g., Coon's modified Ham's F12 medium with 10% FBS).[12]
-
Black-wall, clear-bottom 96-well or 384-well microplates.[2][11]
-
Test compounds dissolved in DMSO.
-
Control correctors (e.g., VX-809).
-
Assay buffer (e.g., PBS with calcium and magnesium).
-
Iodide-containing buffer (e.g., PBS with 100 mM NaI replacing NaCl).[3]
-
CFTR potentiator (e.g., Genistein or VX-770).
-
CFTR agonist (e.g., Forskolin).
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the FRT or CFBE41o- cells into the microplates at a density of approximately 30,000 cells per well and culture overnight.[11]
-
Compound Incubation: Treat the cells with test compounds at various concentrations (e.g., 10 µM for primary screening) for 18-24 hours at 37°C.[12] Include vehicle (DMSO) and positive control (e.g., VX-809) wells.
-
Assay Preparation: Wash the cells with assay buffer to remove the compounds.
-
Baseline Fluorescence Reading: Add assay buffer containing a CFTR potentiator (e.g., 50 µM Genistein) and a CFTR agonist (e.g., 20 µM Forskolin) to each well.[12] Measure the baseline YFP fluorescence.
-
Iodide Addition and Kinetic Reading: Add the iodide-containing buffer to all wells and immediately begin kinetic fluorescence readings for a set period (e.g., 10-20 seconds).[3]
-
Data Analysis: Calculate the initial rate of fluorescence quenching for each well. Normalize the data to the vehicle control and calculate the EC50 for active compounds.
Ussing Chamber Assay Protocol
Materials:
-
Polarized epithelial cells (e.g., primary human bronchial epithelial cells or CFBE41o- cells) cultured on permeable supports (e.g., Transwell inserts).
-
Ussing chamber system with electrodes and a voltage-clamp amplifier.[5]
-
Krebs-bicarbonate Ringer (KBR) solution.
-
Amiloride (ENaC inhibitor).
-
Forskolin (CFTR agonist).
-
IBMX (phosphodiesterase inhibitor).
-
Genistein or VX-770 (CFTR potentiator).
-
CFTRinh-172 (CFTR inhibitor).
Procedure:
-
Cell Culture: Culture epithelial cells on permeable supports until a confluent and polarized monolayer is formed, as indicated by a high transepithelial electrical resistance (TEER).
-
Chamber Setup: Mount the permeable supports in the Ussing chambers, separating the apical and basolateral compartments. Fill both compartments with pre-warmed and gassed KBR solution.[2]
-
Baseline Measurement: Equilibrate the system and measure the baseline short-circuit current (Isc).
-
Pharmacological Additions:
-
Add amiloride to the apical chamber to block ENaC channels and isolate the chloride current.
-
Add a CFTR agonist cocktail (e.g., Forskolin and IBMX) to the apical side to stimulate CFTR.
-
Add a CFTR potentiator to the apical side to maximize channel opening.
-
Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.[6]
-
-
Data Analysis: Measure the change in Isc in response to each pharmacological agent. The magnitude of the forskolin-stimulated and inhibitor-sensitive Isc reflects the level of CFTR function.
Mandatory Visualizations
CFTR Protein Processing and Trafficking Pathway
Caption: The biosynthetic pathway of the CFTR protein, highlighting the impact of the F508del mutation and the site of action for CFTR correctors.
Experimental Workflow for a High-Throughput Screening Campaign
Caption: A typical workflow for a high-throughput screening campaign to identify and validate novel CFTR corrector compounds.
CFTR Quality Control and ER-Associated Degradation (ERAD) Pathway
Caption: The ER-associated degradation (ERAD) pathway for misfolded CFTR, involving chaperones, E3 ligases, and the proteasome.
References
- 1. Journey on VX-809-Based Hybrid Derivatives towards Drug-like F508del-CFTR Correctors: From Molecular Modeling to Chemical Synthesis and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physiologicinstruments.com [physiologicinstruments.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. cff.org [cff.org]
- 8. researchgate.net [researchgate.net]
- 9. In Silico and In Vitro Evaluation of the Mechanism of Action of Three VX809-Based Hybrid Derivatives as Correctors of the F508del CFTR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. JCI - Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening [jci.org]
A Structural Guide to the Interactions of CFTR Correctors
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the structural interactions between the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein and a class of therapeutic molecules known as correctors. Specifically, this document focuses on the mechanisms of action for correctors involved in highly effective combination therapies, such as lumacaftor, tezacaftor, and elexacaftor.
Cystic Fibrosis (CF) is a genetic disorder resulting from mutations in the CFTR gene.[1] The most common mutation, the deletion of phenylalanine at position 508 (F508del), causes the CFTR protein to misfold, preventing its proper trafficking to the cell surface and leading to its premature degradation.[2][3] CFTR correctors are small molecules designed to rescue these misfolded proteins, enabling them to reach the cell membrane and function correctly.[3][4]
Structural Basis of Corrector Interaction with CFTR
The CFTR protein is a complex ion channel composed of two transmembrane domains (TMDs), two nucleotide-binding domains (NBDs), and a regulatory (R) domain.[5][6] The F508del mutation, located in NBD1, disrupts the intricate interdomain assembly, particularly the interface between NBD1 and the TMDs, leading to protein instability.[7]
Structural studies, primarily through cryo-electron microscopy (cryo-EM), have revealed that different classes of correctors bind to distinct sites on the CFTR protein to synergistically rescue the F508del-CFTR variant.[8][9]
-
Type I Correctors (e.g., Lumacaftor/VX-809, Tezacaftor/VX-661): These correctors bind within the first transmembrane domain (TMD1).[10][11] This binding stabilizes TMD1 at an early stage of CFTR biogenesis, preventing its premature degradation and improving the overall folding efficiency.[8]
-
Type III Corrector (e.g., Elexacaftor/VX-445): Elexacaftor binds to a different site, acting as a "molecular glue" that stabilizes the interface between NBD1, TMD2, and the fourth intracellular loop (ICL4).[7][8][10] This action specifically counteracts the instability caused by the F508del mutation in NBD1.
The combination of a Type I and Type III corrector addresses multiple structural defects simultaneously, leading to a more robust rescue of the CFTR protein's conformation and trafficking.[8]
Caption: Synergistic mechanism of Type I and Type III CFTR correctors.
Quantitative Data on CFTR-Corrector Complexes
Cryo-EM has been instrumental in defining the structural basis of corrector action. The resolution of these structures provides a quantitative measure of the detail with which these interactions can be observed.
| Complex | Key Components | Resolution (Å) | Reference |
| ΔF508 CFTR + Elexacaftor (VX-445) | NBD1-stabilized conformation | 3.7 | [8] |
| ΔF508 CFTR + Lumacaftor (VX-809) | TMD1-stabilized intermediate | - | [8] |
| ΔF508 CFTR + Trikafta Modulators | Elexacaftor, Tezacaftor, Ivacaftor | 3.4 | [8] |
| WT CFTR + Ivacaftor (Potentiator) | Phosphorylated, ATP-bound | 3.3 | [5] |
| WT CFTR + GLPG1837 (Potentiator) | Phosphorylated, ATP-bound | 3.2 | [5] |
Experimental Protocols
The structural and functional analysis of CFTR corrector interactions relies on a combination of sophisticated experimental techniques.
This protocol outlines the key steps for determining the high-resolution structure of CFTR in complex with modulators, based on methodologies described in the literature.[8]
-
Protein Expression and Purification:
-
Human ΔF508-CFTR is expressed in a suitable cell line (e.g., HEK293 cells) in the absence of correctors.
-
Cells are harvested, and crude membranes are prepared.
-
The protein is solubilized from the endoplasmic reticulum (ER) membrane using detergents (e.g., lauryl maltose neopentyl glycol).
-
Corrector compounds (e.g., Elexacaftor, Tezacaftor) are added during the purification process to promote proper folding.
-
The protein is purified using affinity chromatography (e.g., anti-FLAG M2 affinity resin).
-
-
Sample Preparation for Cryo-EM:
-
The purified CFTR-corrector complex is concentrated.
-
The sample is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 gold grids).
-
Grids are blotted and plunge-frozen in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV) to create a thin layer of vitrified ice.
-
-
Data Collection and Processing:
-
Images (micrographs) are collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
-
Micrographs are processed to correct for beam-induced motion.
-
Individual particle images are picked, classified, and reconstructed into a 3D map using specialized software (e.g., RELION, cryoSPARC).
-
-
Model Building and Refinement:
-
An atomic model of the CFTR-corrector complex is built into the final cryo-EM density map.
-
The model is refined to optimize its fit to the data and ensure correct stereochemistry.
-
To confirm that a corrector directly binds to CFTR, click chemistry can be employed. This method involves synthesizing a derivative of the corrector with a chemically reactive handle (e.g., an alkyne group).[12]
-
Synthesis of Corrector Derivative: A corrector analog (e.g., ALK-809, a derivative of VX-809) is synthesized containing an alkyne group. The analog's ability to rescue F508del-CFTR function is first confirmed using functional assays.[12]
-
Cell Treatment: Cells expressing CFTR are treated with the alkyne-modified corrector.
-
Lysis and "Click" Reaction: Cells are lysed, and the lysate is subjected to a Cu(I)-catalyzed "click" reaction with a reporter molecule containing an azide group (e.g., Biotin-Azide). This reaction covalently links the reporter to the corrector-bound protein.[12]
-
Affinity Purification and Detection: The protein complexes are then purified using the reporter tag (e.g., NeutrAvidin beads for biotin).
-
Immunoblotting: The purified proteins are separated by SDS-PAGE, and the presence of CFTR is detected by Western blotting with a CFTR-specific antibody, confirming the direct interaction.[12]
-
Western Blotting for Maturation: The rescue of F508del-CFTR trafficking is assessed by observing the glycosylation state of the protein. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi to the cell surface. Effective correctors increase the ratio of Band C to Band B.[13]
-
Iodide Efflux Assay: This assay measures the ion channel function of CFTR at the cell surface. Cells with rescued CFTR are loaded with iodide. CFTR channel opening is stimulated (e.g., with forskolin), and the rate of iodide efflux from the cells is measured using an iodide-sensitive electrode. An increased efflux rate indicates successful functional rescue.[12][14]
References
- 1. What are CFTR modulators and how do they work? [synapse.patsnap.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. cff.org [cff.org]
- 4. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural identification of a hotspot on CFTR for potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. core.ac.uk [core.ac.uk]
- 7. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Capturing the direct binding of CFTR correctors to CFTR using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cff.org [cff.org]
- 14. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Cystic Fibrosis Treatment: A Technical Guide to Identifying Novel Targets for CFTR Correction
For Researchers, Scientists, and Drug Development Professionals
Cystic Fibrosis (CF), a life-shortening autosomal recessive disorder, is caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This guide provides an in-depth exploration of the molecular landscape of CFTR and the cutting-edge strategies being employed to identify and validate novel therapeutic targets for its correction. We will delve into the intricate mechanisms of CFTR protein processing, function, and degradation, highlighting key intervention points for drug discovery. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary tools to advance the development of next-generation CFTR modulators.
The CFTR Lifecycle: A Journey Fraught with Peril for Mutant Proteins
The journey of a functional CFTR protein from gene transcription to its final destination at the apical membrane of epithelial cells is a complex and highly regulated process. For wild-type CFTR, this process ensures proper protein folding, trafficking, and channel function. However, for mutant CFTR, particularly the most common F508del mutation, this journey is often cut short, leading to a deficiency of functional protein at the cell surface.[1] Understanding the key stages of the CFTR lifecycle is paramount to identifying targets for therapeutic intervention.
Protein Folding and Trafficking: The Endoplasmic Reticulum Quality Control
The synthesis and initial folding of the CFTR polypeptide chain occur in the endoplasmic reticulum (ER). This process is assisted by a host of molecular chaperones, including Heat Shock Protein 70 (Hsp70) and Hsp90, which aid in achieving the correct three-dimensional conformation.[2][3] The ER also possesses a stringent quality control (ERQC) system that identifies and targets misfolded proteins for degradation.[4] For F508del-CFTR, a critical misfolding event prevents its proper maturation, leading to its recognition by the ERQC and subsequent degradation by the ubiquitin-proteasome pathway.[5][6]
Novel Therapeutic Strategies:
-
Corrector Molecules: These small molecules aim to rescue misfolded CFTR by directly binding to the mutant protein and stabilizing its conformation, allowing it to evade ERQC and traffic to the cell surface.[7][8]
-
Proteostasis Regulators: These compounds modulate the cellular protein homeostasis environment to create conditions more favorable for mutant CFTR folding and trafficking.[9] This can involve inhibiting components of the degradation machinery or enhancing the activity of beneficial chaperones.
Channel Gating and Function: The Role of Phosphorylation and ATP
Once at the plasma membrane, CFTR functions as a chloride and bicarbonate channel. Its activity is tightly regulated by phosphorylation, primarily by Protein Kinase A (PKA), and the binding and hydrolysis of ATP at its nucleotide-binding domains (NBDs).[10][11] PKA-dependent phosphorylation of the Regulatory (R) domain of CFTR induces a conformational change that allows for ATP to bind and the channel to open.[12]
Novel Therapeutic Strategies:
-
Potentiators: These molecules enhance the function of CFTR channels that are already present at the cell surface. They work by increasing the channel's open probability, allowing for greater ion flow.[13][14]
Protein Stability and Turnover: A Dynamic Balance
The lifespan of CFTR at the plasma membrane is determined by a dynamic balance between its insertion, retention, and removal. Mutant CFTR that does reach the cell surface is often less stable than its wild-type counterpart and is more rapidly internalized and degraded.[7]
Novel Therapeutic Strategies:
-
Stabilizers: These agents aim to increase the residence time of functional CFTR at the plasma membrane by reducing its endocytosis and subsequent degradation.[7][15]
-
Amplifiers: These compounds work to increase the overall amount of CFTR protein by boosting the transcription of the CFTR gene.[15]
Key Signaling Pathways in CFTR Regulation
Several signaling pathways converge to regulate the expression, trafficking, and function of CFTR. Targeting components of these pathways represents a promising avenue for the development of novel CFTR-directed therapies.
Caption: PKA-dependent activation of the CFTR channel.
Caption: Wnt/β-catenin signaling pathway and its influence on CFTR gene expression.
Quantitative Analysis of CFTR Modulator Efficacy
The development of effective CFTR modulators relies on robust preclinical assays to quantify their efficacy. The following tables summarize key quantitative data for representative corrector and potentiator compounds.
Table 1: Efficacy of CFTR Correctors in Preclinical Models
| Compound | Target Mutation | Cell Model | Assay | % of Wild-Type CFTR Function | Reference |
| Lumacaftor (VX-809) | F508del | Human Bronchial Epithelial (HBE) Cells | Short-Circuit Current | ~16% | [16] |
| Tezacaftor (VX-661) | F508del | HBE Cells | Short-Circuit Current | Similar to Lumacaftor | [1] |
| Elexacaftor (VX-445) | F508del | HBE Cells | Short-Circuit Current | Synergistic with Tezacaftor/Ivacaftor | [1] |
| GLPG2222 (C1) | F508del | Primary Cells | - | Increased activity compared to Lumacaftor | [17] |
| GLPG3221 (C2) | F508del | Primary Cells | - | Synergistic with C1 | [17] |
Table 2: Efficacy of CFTR Potentiators in Preclinical Models
| Compound | Target Mutation | Cell Model | Assay | Fold Increase in CFTR Activity | Reference |
| Ivacaftor (VX-770) | G551D | HBE Cells | Short-Circuit Current | ~35-50% of wild-type levels | [16] |
| GLPG1837 | F508del (rescued) | - | YFP Halide Assay | EC50: 3.5 ± 0.2 nM | [15] |
| GLPG2451 | F508del (rescued) | - | YFP Halide Assay | EC50: 11.1 ± 3.6 nM | [15] |
| CP-628006 | G551D | HBE Cells | - | Significant enhancement with Ivacaftor | [18] |
Table 3: Binding Affinities of Novel CFTR Modulators
| Compound | Binding Site | Method | Affinity (Kd or EC50) | Reference |
| VX-809 | MSD1 | Cryo-EM | - | [6][18] |
| GLPG1837 | Potentiator-binding site | Virtual Screening/Functional Assays | Mid-nanomolar | [18] |
| Pyrrolo-quinazolines (e.g., I1421) | Potentiator-binding site | Virtual Screening/Functional Assays | Mid-nanomolar | [18] |
Detailed Experimental Protocols
Reproducible and rigorous experimental methodologies are the cornerstone of successful drug discovery. This section provides detailed protocols for key assays used in the identification and characterization of CFTR modulators.
High-Throughput Screening (HTS) for CFTR Modulators using a Fluorescence-Based Assay
This protocol describes a common HTS method utilizing a halide-sensitive Yellow Fluorescent Protein (YFP) to measure CFTR channel activity.[19][20]
Caption: Workflow for a high-throughput screen to identify CFTR modulators.
Materials:
-
HEK293 cells stably co-expressing a CFTR mutant (e.g., F508del-CFTR) and a halide-sensitive YFP.[21]
-
384-well black, clear-bottom tissue culture plates.
-
Compound library dissolved in DMSO.
-
Assay buffer (e.g., PBS with Ca2+/Mg2+).
-
CFTR agonist (e.g., Forskolin).
-
Iodide-containing solution (e.g., PBS with NaI replacing NaCl).
-
Automated liquid handler.
-
High-content imaging system with kinetic fluorescence reading capabilities.
Procedure:
-
Cell Plating: Seed the HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Addition: Using an automated liquid handler, add compounds from the library to the wells. Include appropriate controls (e.g., DMSO vehicle, positive control corrector).
-
Incubation: For corrector screening, incubate the plates for 16-24 hours at 37°C to allow for potential rescue of CFTR trafficking. For potentiator screening, a shorter incubation of 15-30 minutes is sufficient.
-
Assay: a. Wash the cells with assay buffer to remove the compound-containing media. b. Add assay buffer containing a CFTR agonist (e.g., 10 µM Forskolin) to each well to activate CFTR. c. Place the plate in the imaging system. d. Initiate kinetic fluorescence reading and, after a brief baseline measurement, inject the iodide-containing solution into the wells. e. Continue to record the fluorescence quenching over time.
-
Data Analysis: Calculate the initial rate of fluorescence quenching for each well. Compare the rates from compound-treated wells to the controls to identify "hits" that either increase (correctors/potentiators) or decrease (inhibitors) CFTR activity.
Ussing Chamber Assay for Measuring Transepithelial Ion Transport
The Ussing chamber is the gold-standard technique for measuring ion transport across epithelial monolayers.[11]
Materials:
-
Primary human bronchial epithelial cells cultured on permeable supports (e.g., Transwell inserts).
-
Ussing chamber system.
-
Krebs-bicarbonate Ringer (KBR) solution.
-
CFTR agonists (e.g., Forskolin, IBMX).
-
CFTR inhibitors (e.g., CFTRinh-172).
-
Voltage-clamp amplifier and data acquisition system.
Procedure:
-
Cell Culture: Grow primary HBE cells on permeable supports until a polarized monolayer with high transepithelial resistance is formed.
-
Chamber Setup: Mount the permeable support containing the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Equilibration: Fill both compartments with pre-warmed and gassed (95% O2/5% CO2) KBR solution and allow the system to equilibrate.
-
Short-Circuit Current Measurement: Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
CFTR Activation: To measure CFTR-dependent chloride secretion, first inhibit the epithelial sodium channel (ENaC) with amiloride added to the apical chamber. Then, stimulate CFTR activity by adding a cocktail of agonists (e.g., forskolin and IBMX) to the basolateral chamber.
-
Inhibition: After a stable increase in Isc is observed, add a CFTR-specific inhibitor to the apical chamber to confirm that the measured current is indeed mediated by CFTR.
-
Data Analysis: The change in Isc upon stimulation with agonists and subsequent inhibition represents the CFTR-mediated chloride current.
Patch-Clamp Electrophysiology for Single-Channel Recording
Patch-clamp is a powerful technique to study the activity of individual ion channels, providing insights into channel gating and conductance.[22][23]
Materials:
-
Cells expressing the CFTR channel of interest.
-
Patch-clamp rig (inverted microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Pipette puller and microforge.
-
Intracellular and extracellular recording solutions.
-
ATP and PKA catalytic subunit.
Procedure:
-
Pipette Preparation: Pull and fire-polish glass capillaries to create micropipettes with a resistance of 3-5 MΩ.
-
Cell Preparation: Plate cells at a low density to allow for easy access to individual cells.
-
Seal Formation: Fill the pipette with intracellular solution and, under microscopic guidance, gently press it against the cell membrane. Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".
-
Excised Inside-Out Patch: After forming a gigaseal, pull the pipette away from the cell to excise a small patch of membrane, with the intracellular side now facing the bath solution.
-
Recording: Clamp the voltage across the patch and record the single-channel currents. To activate CFTR, add ATP and the catalytic subunit of PKA to the bath solution.
-
Data Analysis: Analyze the recordings to determine the single-channel conductance, open probability (Po), and mean open and closed times.
Measuring CFTR Protein Stability and Half-Life
This protocol describes a metabolic pulse-chase experiment to determine the stability and degradation rate of the CFTR protein.[5][24]
Materials:
-
Cells expressing the CFTR protein of interest.
-
Methionine/cysteine-free DMEM.
-
[35S]methionine/cysteine labeling mix.
-
Complete DMEM with excess unlabeled methionine and cysteine (chase medium).
-
Lysis buffer (e.g., RIPA buffer).
-
Anti-CFTR antibody.
-
Protein A/G agarose beads.
-
SDS-PAGE and autoradiography equipment.
Procedure:
-
Metabolic Labeling (Pulse): a. Starve the cells in methionine/cysteine-free medium for 30-60 minutes. b. Replace the medium with labeling medium containing [35S]methionine/cysteine and incubate for a defined period (e.g., 30 minutes) to label newly synthesized proteins.
-
Chase: a. Remove the labeling medium and wash the cells. b. Add pre-warmed chase medium and incubate the cells for various time points (e.g., 0, 2, 4, 8 hours).
-
Immunoprecipitation: a. At each time point, lyse the cells and immunoprecipitate CFTR using a specific antibody and protein A/G beads.
-
Analysis: a. Resolve the immunoprecipitated proteins by SDS-PAGE. b. Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography. c. Quantify the band intensity at each time point to determine the rate of CFTR degradation and calculate its half-life.
Future Directions: Gene and RNA-Based Therapies
While small molecule modulators have revolutionized CF treatment, they are not effective for all mutations, particularly those that result in no protein production.[25][26] Gene and RNA-based therapies hold the promise of a more universal treatment for CF.
Gene Therapy
The goal of gene therapy for CF is to deliver a functional copy of the CFTR gene to the affected cells in the lungs.[27][28]
-
Viral Vectors: Adeno-associated viruses (AAVs) and lentiviruses are being investigated as vectors to deliver the CFTR gene.[2][25] Clinical trials are ongoing to assess the safety and efficacy of these approaches.[25]
-
Non-Viral Vectors: Nanoparticles and other non-viral delivery systems are also being explored to overcome the potential immunogenicity of viral vectors.[25]
Antisense Oligonucleotide (ASO) Therapy
ASOs are short, synthetic nucleic acid sequences that can bind to specific RNA molecules and modulate their function.[29][30][31]
-
Splicing Modulation: For mutations that cause aberrant splicing of the CFTR pre-mRNA, ASOs can be designed to correct the splicing defect and promote the production of a full-length, functional mRNA.[29]
-
Nonsense Suppression: For nonsense mutations that introduce a premature stop codon, ASOs can be used to promote readthrough of the stop codon, leading to the synthesis of a full-length protein.[29]
-
Target Site Blockade: ASOs can be used to block the binding of microRNAs that negatively regulate CFTR expression.[9]
Conclusion
The landscape of cystic fibrosis research and treatment is undergoing a rapid and exciting transformation. The identification of novel targets for CFTR correction, coupled with the development of sophisticated screening platforms and a deeper understanding of the underlying molecular pathology, has paved the way for a new era of precision medicine. The in-depth technical guidance provided in this whitepaper aims to empower researchers to build upon these advancements and accelerate the discovery of curative therapies for all individuals with cystic fibrosis. The continued exploration of protein folding and trafficking pathways, the intricate signaling networks that govern CFTR function, and the burgeoning field of gene and RNA-based therapies will undoubtedly yield the next generation of life-changing treatments for this devastating disease.
References
- 1. Advances in Preclinical In Vitro Models for the Translation of Precision Medicine for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical trials begin for a first-in-class, inhaled gene therapy for people with cystic fibrosis — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 3. Frontiers | Bacterial Subversion of Autophagy in Cystic Fibrosis [frontiersin.org]
- 4. CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Cell Surface Stability of Rescued ΔF508 Cystic Fibrosis Transmembrane Conductance Regulator by Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Essential role of CFTR in PKA-dependent phosphorylation, alkalinization and hyperpolarization during human sperm capacitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. insidepeds.org [insidepeds.org]
- 10. atsjournals.org [atsjournals.org]
- 11. Kaempferol activates chloride secretion via the cAMP/PKA signaling pathway and expression of CFTR in T84 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Role of Protein Kinase A-Mediated Phosphorylation in CFTR Channel Activity Regulation [frontiersin.org]
- 13. Cftr Modulates Wnt/β-Catenin Signaling and Stem Cell Proliferation in Murine Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adapting Proteostasis and Autophagy for Controlling the Pathogenesis of Cystic Fibrosis Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Identification and Characterization of Novel CFTR Potentiators [frontiersin.org]
- 16. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Promega Corporation [promega.sg]
- 18. mdpi.com [mdpi.com]
- 19. High-throughput screening of libraries of compounds to identify CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. High-Throughput Screening of Libraries of Compounds to Identify CFTR Modulators | Springer Nature Experiments [experiments.springernature.com]
- 21. High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 24. CFTR Expression Regulation by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Gene Therapy for Cystic Fibrosis: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Clinical Trials & Emerging Therapies in Cystic Fibrosis [snsinsider.com]
- 27. Advancements in Cystic Fibrosis Clinical Trials: Optimizing Treatment Options [lindushealth.com]
- 28. Frontiers | Current landscape of cystic fibrosis gene therapy [frontiersin.org]
- 29. Antisense Oligonucleotide Therapeutics for Cystic Fibrosis: Recent Developments and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Rosalind Franklin University Researchers Identify New Therapeutic for Cystic Fibrosis - Rosalind Franklin University [rosalindfranklin.edu]
Unveiling CFTR Corrector 3: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector known as Corr-4a. Often referred to in literature as a "CFTR corrector," this small molecule has been instrumental in the research and development of therapeutics aimed at addressing the underlying protein folding defect in the most common form of cystic fibrosis (CF), caused by the F508del mutation.
Chemical and Physical Properties
Corr-4a is a bithiazole derivative that has been identified through high-throughput screening as a compound capable of rescuing the misfolded F508del-CFTR protein.[1][2] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | N-[2-[(5-chloro-2-methoxyphenyl)amino]-4'-methyl-4,5'-bithiazol-2'-yl]benzamide | [2] |
| Synonyms | Corr-4a, CFTR-F508del Corrector II | |
| CAS Number | 421580-53-2 | |
| Molecular Formula | C₂₁H₁₇ClN₄O₂S₂ | [1] |
| Molecular Weight | 456.97 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
Synthesis of Corr-4a
The synthesis of the core 4'-methyl-4,5'-bithiazole scaffold is a key step. This can be achieved through various methods described in the literature for the preparation of functionalized thiazoles. One common approach involves the Hantzsch thiazole synthesis or variations thereof, followed by cross-coupling reactions to form the bithiazole ring system. Subsequent functionalization at the 2 and 2' positions of the bithiazole core would then lead to the final Corr-4a molecule.
Experimental Protocol (Proposed)
Step 1: Synthesis of the 4'-methyl-4,5'-bithiazole core
A potential route to the core structure involves the reaction of a suitable brominated thiazole derivative with a thiourea equivalent, followed by cyclization. Alternatively, a cross-coupling reaction, such as a Suzuki or Stille coupling, between two appropriately functionalized thiazole precursors could be employed.
Step 2: Functionalization of the bithiazole core
Once the core is synthesized, the amino and amide functionalities can be introduced. This would likely involve a nucleophilic aromatic substitution reaction to introduce the (5-chloro-2-methoxyphenyl)amino group at the 2-position. The benzamide group at the 2'-position could be installed by first introducing an amino group, followed by acylation with benzoyl chloride.
Purification and Characterization
Purification at each step would likely be achieved using column chromatography on silica gel. The structure and purity of the intermediates and the final product would be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Mechanism of Action: Correcting the F508del-CFTR Folding Defect
The primary cause of CF in the majority of patients is the deletion of phenylalanine at position 508 (F508del) in the CFTR protein. This mutation leads to misfolding of the protein in the endoplasmic reticulum (ER), preventing its proper trafficking to the cell membrane where it would normally function as a chloride ion channel.[3][4] The misfolded F508del-CFTR is recognized by the cell's quality control machinery and targeted for premature degradation by the proteasome.[3]
Corr-4a acts as a pharmacological chaperone, a small molecule that directly binds to the misfolded F508del-CFTR protein.[1] This binding event is thought to stabilize the protein structure, facilitating its proper folding and subsequent trafficking through the Golgi apparatus to the cell surface. By partially restoring the population of functional CFTR channels at the cell membrane, Corr-4a can increase chloride ion transport, thereby addressing the fundamental defect in CF. It is important to note that Corr-4a is a "corrector" and is often used in combination with "potentiators," which are molecules that enhance the channel opening probability of the CFTR protein once it is at the cell surface.
Key Experimental Assays for Corrector Activity
The efficacy of CFTR correctors like Corr-4a is typically evaluated using a variety of in vitro cellular assays. These experiments are crucial for quantifying the rescue of F508del-CFTR function.
1. Western Blotting for CFTR Glycosylation State
-
Principle: This biochemical assay distinguishes between the immature, core-glycosylated form of CFTR (Band B), which is trapped in the ER, and the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi. An increase in the Band C to Band B ratio upon treatment with a corrector indicates successful trafficking.
-
Methodology:
-
Culture cells expressing F508del-CFTR (e.g., CFBE41o- cells) and treat with various concentrations of the corrector compound or vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and image the blot.
-
Quantify the intensity of Bands B and C to determine the correction efficiency.
-
2. Ussing Chamber Assay for Transepithelial Chloride Current
-
Principle: This functional assay directly measures ion transport across a polarized epithelial cell monolayer. An increase in forskolin-stimulated chloride current in the presence of a corrector indicates the rescue of functional CFTR channels at the apical membrane.
-
Methodology:
-
Grow a monolayer of F508del-CFTR expressing epithelial cells on a permeable support (e.g., Transwell insert).
-
Mount the support in an Ussing chamber, which separates the apical and basolateral sides of the monolayer.
-
Bathe both sides with appropriate physiological solutions and measure the short-circuit current (Isc), a measure of net ion transport.
-
After a baseline reading, sequentially add amiloride (to inhibit sodium channels), the corrector compound, a CFTR potentiator (e.g., genistein or VX-770), and a cAMP agonist (e.g., forskolin) to stimulate CFTR activity.
-
The increase in Isc after forskolin stimulation reflects the activity of the rescued CFTR channels.
-
This technical guide provides a foundational understanding of the chemical and biological properties of the CFTR corrector Corr-4a. Further research and development in this area continue to pave the way for more effective therapeutic strategies for individuals with cystic fibrosis.
References
- 1. CFTR-F508del Corrector II, Corr-4a A cell-permeable bisaminomethylbithiazole compound that is reported to rescue/correct the folding defect of CFTR δF508 mutant via direct interaction. | 421580-53-2 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Defects in processing and trafficking of the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of CFTR Folding at the Endoplasmic Reticulum [frontiersin.org]
An In-depth Technical Guide on Molecular Chaperones and CFTR Protein Folding
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-activated chloride and bicarbonate channel located on the apical membrane of epithelial cells.[1] Its proper function is crucial for maintaining ion and water homeostasis across epithelial surfaces.[2] Mutations in the CFTR gene can lead to the production of a misfolded and dysfunctional protein, causing Cystic Fibrosis (CF), the most common lethal autosomal recessive disorder in Caucasian populations.[3] The most prevalent mutation, a deletion of phenylalanine at position 508 (ΔF508 or F508del), is present in at least one allele of approximately 90% of individuals with CF.[3] This mutation results in a protein that is recognized as misfolded by the cellular quality control machinery, leading to its retention in the endoplasmic reticulum (ER) and subsequent degradation.[1]
Molecular chaperones are a group of proteins that assist in the conformational folding of other proteins, preventing aggregation and ensuring proper cellular function.[4] They play a pivotal role in the biogenesis of CFTR, guiding its folding, and in the quality control process that determines whether the protein is trafficked to the plasma membrane or targeted for degradation.[5][6] Understanding the intricate interactions between CFTR and the cellular chaperone network is paramount for developing therapeutic strategies aimed at correcting the folding defect of mutant CFTR.[3]
The CFTR Folding and Trafficking Pathway
The biogenesis of CFTR is a complex process that occurs across multiple cellular compartments, including the ribosome, the ER, and the Golgi apparatus. The folding of CFTR is inefficient, with up to two-thirds of the wild-type protein being targeted for degradation under normal conditions.[7] For the F508del-CFTR mutant, this inefficiency is exacerbated, with almost all of the protein being degraded.[8]
The folding process is co-translational, beginning as the nascent polypeptide chain is synthesized on the ribosome and inserted into the ER membrane.[4][9] This process is facilitated by a host of molecular chaperones and co-chaperones in the cytosol and the ER lumen.[6] Once properly folded, CFTR transits through the Golgi apparatus, where its N-linked oligosaccharides are modified, and is then trafficked to the apical plasma membrane.[3]
Key Molecular Chaperones in CFTR Biogenesis
A complex network of over 200 proteins, often referred to as the "CFTR interactome," is involved in the folding, trafficking, and function of CFTR.[4] Among these, molecular chaperones are critical players.
The Hsp70/Hsc70 Chaperone System
The cytosolic Hsp70 and its constitutively expressed cognate, Hsc70, are among the first chaperones to interact with the nascent CFTR polypeptide chain.[10] They play a crucial role in preventing the aggregation of folding intermediates and facilitating the proper conformation of CFTR's nucleotide-binding domains (NBDs), particularly NBD1, where the F508del mutation resides.[10][11]
The function of Hsp70/Hsc70 is regulated by co-chaperones, including Hsp40 (DnaJ homologs) and nucleotide exchange factors.[10] For instance, the Hsp40 co-chaperone Hdj-1 has been shown to be required for the in vivo stabilization of CFTR by Hsp70.[6]
Paradoxically, the Hsp70/Hsc70 system is also involved in the degradation of misfolded CFTR.[11] Through its interaction with the E3 ubiquitin ligase CHIP (C-terminus of Hsc70-interacting protein), Hsc70 can switch from a pro-folding to a pro-degradation role, targeting misfolded CFTR for ubiquitination and subsequent proteasomal degradation.[10][12]
The Hsp90 Chaperone System
Following the initial folding steps mediated by Hsp70, CFTR is transferred to the Hsp90 chaperone machinery, a process often facilitated by the Hsp organizing protein (Hop).[10][13] Hsp90 is involved in the later stages of CFTR conformational maturation.[6] The activity of Hsp90 is modulated by several co-chaperones, including Aha1, p23, and FKBP8.[6] Overexpression of Aha1, which stimulates Hsp90's ATPase activity and client release, has been shown to decrease the stability of ΔF508-CFTR, while its knockdown enhances ΔF508 processing.[6] This suggests that stabilizing the interaction of CFTR with Hsp90 may promote its proper folding.[6]
Endoplasmic Reticulum Chaperones
Within the ER lumen, the lectin-like chaperones calnexin and calreticulin play a significant role in CFTR biogenesis.[4] These chaperones recognize the N-linked glycan chains on CFTR and retain the protein in the ER until it has achieved its proper conformation.[2] This interaction is a key component of the ER quality control system.
ER-Associated Degradation (ERAD) of CFTR
If CFTR fails to fold correctly, it is targeted for degradation by the ER-associated degradation (ERAD) pathway.[4] This process involves the recognition of the misfolded protein, its retro-translocation from the ER membrane to the cytosol, ubiquitination, and finally, degradation by the 26S proteasome.[12]
Several E3 ubiquitin ligases are involved in the ubiquitination of misfolded CFTR. The ER-resident E3 ligases RNF5 (also known as RMA1) and RNF185 are among the first to act on CFTR during its synthesis.[7][14][15] The cytosolic E3 ligase CHIP, in conjunction with Hsc70, also plays a major role in the ubiquitination and degradation of CFTR.[12] Other E3 ligases, such as gp78 and UBE3C, have also been implicated in the ERAD of CFTR.[15][16]
Quantitative Data on CFTR Maturation and Function
The efficiency of CFTR maturation and its function as a chloride channel can be quantitatively assessed using various techniques. The following tables summarize key quantitative data from the literature.
| Cell Line | WT-CFTR Maturation Efficiency (%) | Reference |
| Calu-3 | ~60% | [17] |
| COS-7 | ~25% | [17] |
| HeLa | ~25% | [17] |
Table 1: Wild-Type CFTR Maturation Efficiency in Different Cell Lines. The maturation efficiency is calculated as the percentage of newly synthesized core-glycosylated CFTR (Band B) that is converted to the complex-glycosylated, mature form (Band C) after a chase period.[17]
| Compound | Effect on F508del-CFTR | Quantitative Change | Reference |
| VX-809 (Lumacaftor) | Corrector | Increases the ratio of mature (Band C) to immature (Band B) F508del-CFTR. | [18] |
| VX-770 (Ivacaftor) | Potentiator | Increases the open probability of the CFTR channel. | [19] |
| Elexacaftor/Tezacaftor/Ivacaftor (ETI) | Corrector/Potentiator Combination | Significantly increases both the amount of mature F508del-CFTR and its channel function. | [20] |
| MKT077 | Hsp70 inhibitor | Increases F508del-CFTR maturation. | [10] |
| Deoxyspergualin | Hsc70 and Hsp90 inhibitor | Increases CFTR activity in F508del-CFTR expressing cells. | [4] |
Table 2: Effects of Modulators on F508del-CFTR. This table highlights the quantitative impact of various compounds on the maturation and function of the F508del-CFTR mutant.
Experimental Protocols
Pulse-Chase Analysis for CFTR Maturation
This method is used to monitor the synthesis, folding, and stability of CFTR over time.
-
Cell Culture: Grow cells expressing CFTR to near confluency.
-
Starvation: Incubate cells in methionine/cysteine-free medium for 30-60 minutes to deplete intracellular pools of these amino acids.
-
Pulse Labeling: Add medium containing [³⁵S]methionine/cysteine and incubate for a short period (e.g., 15-30 minutes) to label newly synthesized proteins.
-
Chase: Remove the labeling medium, wash the cells, and add complete medium containing an excess of unlabeled methionine and cysteine.
-
Lysis: At various time points during the chase, lyse the cells in a suitable buffer containing protease inhibitors.
-
Immunoprecipitation: Immunoprecipitate CFTR from the cell lysates using a specific anti-CFTR antibody.
-
SDS-PAGE and Autoradiography: Separate the immunoprecipitated proteins by SDS-PAGE, and visualize the radiolabeled CFTR bands by autoradiography or phosphorimaging. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) will migrate at different molecular weights.
-
Quantification: Quantify the intensity of Bands B and C at each time point to determine the rate of maturation and degradation.
Co-Immunoprecipitation (Co-IP) for CFTR-Chaperone Interaction
This technique is used to identify proteins that interact with CFTR.
-
Cell Lysis: Lyse cells expressing CFTR in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding.
-
Immunoprecipitation: Add a primary antibody specific to CFTR to the pre-cleared lysate and incubate to allow the antibody to bind to CFTR.
-
Immune Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-CFTR complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the chaperone of interest to determine if it co-immunoprecipitated with CFTR.
Ussing Chamber Assay for CFTR Channel Function
This assay measures ion transport across an epithelial monolayer.
-
Cell Culture: Grow a polarized monolayer of epithelial cells expressing CFTR on a permeable support.
-
Mounting: Mount the permeable support in an Ussing chamber, which separates the apical and basolateral sides of the monolayer.
-
Measurement of Short-Circuit Current (Isc): Clamp the transepithelial voltage to 0 mV and measure the Isc, which represents the net ion transport.
-
Pharmacological Stimulation: Sequentially add pharmacological agents to stimulate and inhibit CFTR-mediated chloride secretion.
-
Amiloride is added to block the epithelial sodium channel (ENaC).
-
Forskolin is added to increase intracellular cAMP and activate CFTR.
-
A CFTR potentiator (e.g., VX-770) can be added to enhance channel gating.
-
A CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc in response to these agents provides a quantitative measure of CFTR channel function.
Visualizations
Caption: The sequential involvement of molecular chaperones in the CFTR folding pathway.
Caption: The ER quality control checkpoint for CFTR folding versus degradation.
Caption: Experimental workflow for Co-Immunoprecipitation of CFTR and associated chaperones.
Conclusion and Future Directions
The intricate interplay between molecular chaperones and CFTR is a critical determinant of its fate within the cell. While significant progress has been made in understanding these interactions, many aspects remain to be elucidated. The development of corrector molecules that can rescue the folding of F508del-CFTR has provided a proof-of-concept for targeting the CFTR folding pathway therapeutically.[21] However, the efficacy of current correctors is still limited for many individuals with CF.
Future research should focus on:
-
Identifying novel chaperone targets: A deeper understanding of the CFTR interactome may reveal new therapeutic targets.
-
Developing more potent and specific modulators: Small molecules that can selectively modulate the activity of specific chaperones or disrupt their interaction with CFTR hold promise.[5]
-
Combination therapies: Combining different corrector molecules or a corrector with a potentiator has shown synergistic effects and is a promising avenue for future drug development.[5]
By continuing to unravel the complexities of CFTR folding and the role of molecular chaperones, the scientific community can pave the way for the development of more effective therapies for cystic fibrosis.
References
- 1. CFTR and chaperones: processing and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Molecular Chaperones as Targets to Circumvent the CFTR Defect in Cystic Fibrosis [frontiersin.org]
- 4. Molecular Chaperones as Targets to Circumvent the CFTR Defect in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Molecular Chaperones for the Treatment of Cystic Fibrosis: Is It a Viable Approach? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms of CFTR Folding at the Endoplasmic Reticulum [frontiersin.org]
- 7. Reactome | CFTR binds components of the ERAD machinery for ubiquitination and degradation [reactome.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of Hsc70 binding cycle in CFTR folding and endoplasmic reticulum–associated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ubiquitination of Disease-Causing CFTR Variants in a Microsome-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hsp90 and Hsp70 chaperones: Collaborators in protein remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reactome | CFTR F508del binds components of the ERAD machinery for ubiquitination and degradation [reactome.org]
- 15. mdpi.com [mdpi.com]
- 16. journals.plos.org [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Strategies for the etiological therapy of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
The Critical Role of Proteostasis in the Efficacy of CFTR Correctors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, with the F508del mutation being the most common. This mutation leads to misfolding of the CFTR protein, its recognition by the cellular quality control system, and subsequent degradation, preventing it from reaching the cell surface to function as a chloride channel. CFTR correctors are a class of therapeutic molecules designed to rescue misfolded CFTR and restore its function. However, the efficacy of these correctors is not uniform and is deeply intertwined with the cell's protein homeostasis, or "proteostasis," network. This technical guide provides a comprehensive overview of the interplay between CFTR correctors and the proteostasis machinery, offering insights for researchers and drug development professionals. We delve into the molecular mechanisms of CFTR folding and degradation, the modes of action of different corrector classes, quantitative comparisons of their efficacy, and detailed experimental protocols to assess CFTR rescue and proteostasis modulation.
The Proteostasis Network: A Gatekeeper for CFTR
The cellular proteostasis network is a complex and dynamic system of molecular chaperones, protein degradation pathways, and signaling networks that collectively ensure the integrity of the proteome. For a complex, multi-domain protein like CFTR, this network plays a critical role at every stage of its lifecycle, from synthesis and folding in the endoplasmic reticulum (ER) to its trafficking to the plasma membrane and eventual degradation.
The F508del mutation disrupts the intricate folding pathway of CFTR, exposing hydrophobic regions and leading to its recognition by the ER-associated degradation (ERAD) machinery. Key players in this process include:
-
Molecular Chaperones: Heat shock proteins such as Hsp70/Hsc70 and Hsp90, along with their co-chaperones, are central to CFTR folding. They assist in the proper conformation of the protein. In the case of F508del-CFTR, prolonged interaction with these chaperones can lead to its targeting for degradation.
-
The Ubiquitin-Proteasome System (UPS): Misfolded CFTR is marked for degradation by the attachment of ubiquitin molecules, a process mediated by a series of enzymes including E3 ubiquitin ligases like CHIP and RNF5. The polyubiquitinated CFTR is then recognized and degraded by the proteasome.
-
Autophagy: This cellular degradation pathway is also involved in the clearance of aggregated and misfolded proteins, including F508del-CFTR. Defective autophagy has been observed in CF cells, contributing to the disease pathology.
The balance between these pathways determines the fate of the F508del-CFTR protein. CFTR correctors aim to tip this balance in favor of folding and trafficking.
Mechanisms of CFTR Correctors
CFTR correctors can be broadly categorized into two main classes based on their mechanism of action:
-
Pharmacological Chaperones: These molecules directly bind to the mutant CFTR protein, stabilizing its conformation and promoting its proper folding. This allows a fraction of the corrected protein to escape ERAD and traffic to the cell surface.
-
Proteostasis Regulators: These compounds do not directly bind to CFTR but instead modulate the cellular proteostasis network to create a more favorable environment for CFTR folding and stability. This can involve inhibiting components of the ERAD pathway or enhancing the capacity of the chaperone machinery.
The most successful therapeutic strategies to date involve a combination of correctors with distinct mechanisms of action, often in conjunction with a "potentiator" molecule that enhances the channel gating of the rescued CFTR at the cell surface.
Quantitative Efficacy of CFTR Correctors
The efficacy of CFTR correctors can be quantified through various in vitro and ex vivo assays. The following tables summarize key quantitative data on the efficacy of prominent CFTR correctors in rescuing F508del-CFTR.
| Corrector/Combination | Cell Type | Assay | Efficacy (% of Wild-Type CFTR function) | Reference |
| Lumacaftor (VX-809) | F508del-HBE | Ussing Chamber | ~14% | [1] |
| Tezacaftor (VX-661) | F508del-HBE | Ussing Chamber | Similar to Lumacaftor | [2] |
| Elexacaftor (VX-445) | F508del-HBE | Ussing Chamber | Stronger effect than Lumacaftor or Tezacaftor alone | [3] |
| Lumacaftor/Ivacaftor | F508del homozygous patients | Sweat Chloride Reduction | - | [4] |
| ppFEV1 Improvement | 1.6% | [4] | ||
| Tezacaftor/Ivacaftor | F508del homozygous patients | Sweat Chloride Reduction | - | [2] |
| ppFEV1 Improvement | Modest improvement | [2] | ||
| Elexacaftor/Tezacaftor/Ivacaftor | F508del homozygous patients | Sweat Chloride Reduction | -45.1 mmol/L | [5] |
| ppFEV1 Improvement | 13.6 - 14.3% | [4][5] | ||
| F508del heterozygous patients | ppFEV1 Improvement | 13.8% | [5] | |
| Proteostasis Modulator (Amplifier) | HBE cells | CFTR mRNA levels | ~1.5 to 2-fold increase | [6][7] |
| RNF5 Silencing + Corrector | F508del-CFTR cells | HS-YFP assay | 70-80% increase in function | [7] |
Table 1: Comparative Efficacy of CFTR Correctors and Combinations. HBE: Human Bronchial Epithelial; ppFEV1: percent predicted forced expiratory volume in 1 second; HS-YFP: Halide-sensitive Yellow Fluorescent Protein.
| Protein | Condition | Half-life (t½) | Reference |
| Wild-Type CFTR | Polarized epithelial cells | > 48 hours | [8] |
| F508del-CFTR | Polarized epithelial cells | ~ 4 hours | [8] |
| F508del-CFTR + VX-809 | - | Increased stability | [1] |
Table 2: Biochemical Half-life of CFTR.
Key Experimental Protocols
Accurate assessment of corrector efficacy and the role of proteostasis requires robust experimental methodologies. Below are detailed protocols for key assays.
Ussing Chamber Assay for CFTR-Mediated Chloride Secretion
This technique measures ion transport across an epithelial monolayer.
Protocol:
-
Cell Culture: Grow polarized epithelial cells (e.g., primary human bronchial epithelial cells or cell lines like CFBE41o-) on permeable supports (e.g., Transwell inserts) until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Chamber Setup: Mount the permeable support in a Ussing chamber, which separates the apical and basolateral sides of the epithelium into two fluid-filled compartments.
-
Solutions: Bathe both sides with identical Ringer's solution. Maintain temperature at 37°C and continuously bubble with 95% O2/5% CO2.
-
Voltage Clamp: Clamp the transepithelial voltage to 0 mV using a voltage-clamp amplifier. The current required to maintain this clamp is the short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
Pharmacological Manipulation:
-
Add a sodium channel blocker (e.g., amiloride) to the apical side to inhibit sodium absorption.
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist (e.g., forskolin) to the basolateral side.
-
In corrector studies, pre-incubate the cells with the corrector compound for the desired time (e.g., 24-48 hours) before mounting in the Ussing chamber.
-
To measure potentiator activity, add the potentiator (e.g., ivacaftor) to the apical side after forskolin stimulation.
-
At the end of the experiment, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: Record the change in Isc in response to each pharmacological agent. The magnitude of the forskolin- and potentiator-stimulated, CFTRinh-172-inhibited current reflects the level of CFTR function.
Cell Surface Biotinylation Assay for CFTR Trafficking
This method quantifies the amount of CFTR protein at the cell surface.
Protocol:
-
Cell Culture and Treatment: Culture cells to confluence and treat with CFTR correctors as required.
-
Biotinylation:
-
Place cells on ice and wash with ice-cold PBS (pH 8.0).
-
Incubate the cells with a membrane-impermeable biotinylating reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS at 4°C to label cell surface proteins.
-
Quench the reaction with a quenching solution (e.g., glycine in PBS).
-
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Streptavidin Pulldown:
-
Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated (cell surface) proteins.
-
Wash the beads extensively to remove non-biotinylated (intracellular) proteins.
-
-
Elution and Western Blotting:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and perform a Western blot using a CFTR-specific antibody to detect the amount of cell surface CFTR.
-
Analyze a sample of the total cell lysate to determine the total amount of CFTR.
-
-
Quantification: Use densitometry to quantify the amount of cell surface CFTR relative to the total CFTR.
Pulse-Chase Analysis for CFTR Stability
This technique is used to determine the half-life of the CFTR protein.
Protocol:
-
Cell Culture: Grow cells to near confluence.
-
Pulse Labeling:
-
Starve the cells in methionine/cysteine-free medium.
-
"Pulse" the cells by incubating them with a medium containing radiolabeled amino acids (e.g., 35S-methionine/cysteine) for a short period (e.g., 20-30 minutes). This labels newly synthesized proteins, including CFTR.
-
-
Chase:
-
Remove the radioactive medium and "chase" by incubating the cells in a medium containing an excess of non-radiolabeled methionine and cysteine.
-
Collect cell lysates at various time points during the chase (e.g., 0, 2, 4, 6, 8 hours).
-
-
Immunoprecipitation: Immunoprecipitate CFTR from the cell lysates using a specific antibody.
-
SDS-PAGE and Autoradiography:
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled CFTR.
-
-
Data Analysis: Quantify the intensity of the CFTR bands at each time point. Plot the logarithm of the band intensity versus time. The time at which the intensity is reduced by 50% is the half-life of the protein.
Autophagy Flux Assay using mCherry-GFP-LC3 Reporter
This assay measures the dynamic process of autophagy.
Protocol:
-
Cell Transfection/Transduction: Stably express the tandem fluorescent mCherry-GFP-LC3 reporter in the cells of interest. LC3 is a protein that gets incorporated into autophagosomes.
-
Principle: The GFP signal is quenched in the acidic environment of the lysosome, while the mCherry signal is more stable. Therefore, autophagosomes appear as yellow puncta (merged GFP and mCherry), while autolysosomes (autophagosomes fused with lysosomes) appear as red puncta (mCherry only).
-
Experimental Treatment: Treat the cells with compounds that modulate autophagy or with CFTR correctors to assess their impact on this pathway.
-
Microscopy and Image Analysis:
-
Acquire fluorescence images of the cells using a confocal microscope.
-
Quantify the number of yellow and red puncta per cell. An increase in the ratio of red to yellow puncta indicates an increase in autophagic flux.
-
-
Flow Cytometry (Alternative): Autophagic flux can also be quantified by flow cytometry, measuring the ratio of mCherry to GFP fluorescence.
Visualizing the Interplay: Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key pathways and relationships discussed in this guide.
Caption: F508del-CFTR folding, trafficking, and degradation pathways.
Caption: Mechanisms of action of CFTR correctors.
Caption: Experimental workflow for assessing CFTR corrector efficacy.
Conclusion and Future Directions
The development of CFTR correctors has revolutionized the treatment of Cystic Fibrosis. However, the efficacy of these drugs is intimately linked to the cellular proteostasis network. A deeper understanding of this interplay is crucial for the development of next-generation therapies with improved efficacy and broader applicability to different CFTR mutations. Future research should focus on:
-
Personalized Proteostasis Modulation: Given the variability in the proteostasis network between individuals, personalized approaches that tailor corrector and proteostasis modulator combinations to a patient's specific cellular environment may offer significant benefits.
-
Targeting Novel Proteostasis Components: Further elucidation of the CFTR interactome will likely reveal new therapeutic targets within the proteostasis network.
-
Developing More Stable Corrected CFTR: While current correctors can rescue F508del-CFTR trafficking, the corrected protein often exhibits reduced stability at the plasma membrane. Strategies to enhance the stability of the rescued protein are needed.
By continuing to unravel the complex relationship between CFTR, its correctors, and the cellular proteostasis machinery, the scientific community can pave the way for even more effective treatments for Cystic Fibrosis.
References
- 1. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ivacaftor–tezacaftor–elexacaftor, tezacaftor–ivacaftor and lumacaftor–ivacaftor for treating cystic fibrosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Elexacaftor Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. mdpi.com [mdpi.com]
- 6. Proteostasis Regulators in Cystic Fibrosis: Current Development and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Delta F508 mutation shortens the biochemical half-life of plasma membrane CFTR in polarized epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of CFTR Corrector 3 (Tezacaftor/VX-661) in Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of CFTR Corrector 3, also known as Tezacaftor (VX-661), in primary human bronchial epithelial (HBE) cells. This document is intended to guide researchers in the experimental application of this compound for studying the correction of F508del-CFTR, the most common mutation causing cystic fibrosis (CF).
Introduction
Cystic fibrosis is a genetic disorder resulting from mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most prevalent mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, preventing it from reaching the cell surface to function as a chloride channel.[1][2][3][4] CFTR correctors are a class of small molecules designed to rescue the processing and trafficking of mutant CFTR proteins.[5][6]
Tezacaftor (VX-661) is a type I CFTR corrector that aids in the proper folding of the F508del-CFTR protein, facilitating its trafficking to the cell membrane.[7] It is often used in combination with other modulators, such as the potentiator ivacaftor (VX-770) and the next-generation corrector elexacaftor (VX-445), to achieve a more robust functional rescue of the CFTR channel.[8][9] Primary HBE cells are a critical in vitro model for pre-clinical testing of CFTR modulators as they closely mimic the in vivo environment of the airways.[10][11][12]
Mechanism of Action: F508del-CFTR Correction
The F508del mutation impairs the folding and stability of the CFTR protein, leading to its recognition by the cellular quality control machinery and premature degradation.[1][3] VX-661 acts as a pharmacological chaperone, directly binding to the misfolded F508del-CFTR protein in the ER. This binding stabilizes the protein, allowing it to bypass the ER quality control and traffic through the Golgi apparatus to the apical membrane of epithelial cells.[3][7] Once at the cell surface, a potentiator like ivacaftor can be used to enhance the channel's opening probability.
Experimental Protocols
The following are generalized protocols for the use of VX-661 in primary HBE cells. Researchers should optimize these protocols for their specific experimental conditions and cell donors.
Culture of Primary Human Bronchial Epithelial Cells
Primary HBE cells are cultured at an air-liquid interface (ALI) to promote differentiation into a pseudostratified columnar epithelium.
-
Cell Seeding: Plate primary HBE cells on permeable supports (e.g., Transwells®) coated with collagen.
-
Expansion Phase: Culture the cells submerged in differentiation medium.
-
Differentiation Phase: Once confluent, remove the apical medium to establish an ALI. The basal medium should be changed every 2-3 days. Cultures typically differentiate over 3-4 weeks, as evidenced by the development of cilia and mucus production.
Treatment with VX-661 (Tezacaftor)
-
Reagent Preparation: Prepare a stock solution of VX-661 in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Cell Treatment: Once the HBE cultures are fully differentiated, add VX-661 to the basal medium. The final concentration and incubation time can be varied depending on the experiment. A common concentration is 5 µM for 48 hours.[13] For combination studies, VX-661 is often used at concentrations up to 18 µM.[8]
-
Control: A vehicle control (e.g., DMSO) should be run in parallel.
Assessment of CFTR Function: Ussing Chamber Electrophysiology
The Ussing chamber technique is used to measure ion transport across the epithelial monolayer.
-
Mounting: Mount the permeable supports containing the HBE cells in the Ussing chamber.
-
Short-Circuit Current (Isc) Measurement: Bathe the apical and basolateral surfaces with identical physiological solutions and clamp the transepithelial voltage to 0 mV. The resulting current is the short-circuit current.
-
Pharmacological Stimulation:
-
Inhibit the epithelial sodium channel (ENaC) with an inhibitor like amiloride.
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin.
-
A CFTR potentiator (e.g., VX-770) can be added to measure the maximal corrected CFTR activity.
-
Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc in response to forskolin and other agents is indicative of CFTR function.
Assessment of CFTR Protein: Western Blotting
Western blotting is used to assess the maturation of the F508del-CFTR protein.
-
Cell Lysis: Lyse the HBE cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Probe the membrane with a primary antibody specific for CFTR.
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
-
Detection: Detect the protein bands using a suitable substrate. The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) can be distinguished by their molecular weight. An increase in the Band C to Band B ratio indicates improved CFTR maturation.
Experimental Workflow
Quantitative Data Summary
The following tables summarize the quantitative effects of VX-661 on F508del-CFTR in primary HBE cells, as reported in the literature.
Table 1: Effect of VX-661 on CFTR-Mediated Short-Circuit Current (Isc)
| Treatment | Concentration | Incubation Time | Change in Forskolin-Stimulated Isc | Reference |
| VX-661 | 5 µM | 48 hours | Significant increase in CFTR currents | [13] |
| VX-661 in combination with VX-445 | 18 µM (VX-661), 3 µM (VX-445) | 24 hours | Significant increase, close to 60-70% of non-CF cells | [1] |
Table 2: Effect of VX-661 on F508del-CFTR Protein Stability
| Treatment | Effect on Mature CFTR (Band C) Half-life | Reference |
| VX-661 | ~2-fold increase | [1] |
| VX-661 in combination with VX-445 | ~5-fold increase (from ~1.25h to ~6h) | [1] |
Table 3: Effect of VX-661 on Ciliary Beat Frequency (CBF)
| Treatment | Concentration | Incubation Time | Effect on CBF | Reference |
| VX-661 | 5 µM | 48 hours | Significant increase in CBF in passaged CF-HBE cultures | [13] |
Conclusion
Tezacaftor (VX-661) is a valuable tool for studying the correction of F508del-CFTR in primary HBE cells. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the molecular mechanisms of CFTR correction and for the pre-clinical evaluation of novel CF therapies. It is important to note that the efficacy of VX-661 is significantly enhanced when used in combination with other CFTR modulators.
References
- 1. Partial Rescue of F508del-CFTR Stability and Trafficking Defects by Double Corrector Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Rescue of Conditionally Reprogrammed Cystic Fibrosis Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cff.org [cff.org]
- 7. mdpi.com [mdpi.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. researchgate.net [researchgate.net]
- 10. Elexacaftor/Tezacaftor/Ivacaftor Accelerates Wound Repair in Cystic Fibrosis Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Use of Primary Cultures of Human Bronchial Epithelial Cells Isolated from Cystic Fibrosis Patients for the Pre-clinical Testing of CFTR Modulators | Springer Nature Experiments [experiments.springernature.com]
- 13. In Vitro 3D culture lung model from expanded primary cystic fibrosis human airway cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ussing Chamber Assays with CFTR Correctors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which leads to the production of a dysfunctional CFTR protein.[1] This protein functions as a chloride and bicarbonate channel in epithelial cells.[1] The most common mutation, F508del, results in a misfolded protein that is retained in the endoplasmic reticulum and targeted for degradation, thus failing to reach the cell membrane.[2][3] CFTR correctors are a class of small molecules designed to rescue the trafficking of misfolded CFTR proteins, enabling them to reach the apical membrane and function as ion channels.[2][3][4]
The Ussing chamber is a vital ex vivo tool for studying epithelial ion transport.[5][6][7] It allows for the measurement of key electrophysiological parameters such as short-circuit current (Isc) and transepithelial electrical resistance (TEER) across an epithelial tissue or cell monolayer.[6][8] This system is instrumental in the research and development of CFTR modulators, providing a functional readout of corrector efficacy.[7]
These application notes provide a detailed protocol for utilizing the Ussing chamber to assess the function of CFTR correctors in rescuing mutant CFTR protein activity.
Experimental Principles
The Ussing chamber apparatus consists of two chambers separated by the epithelial tissue or cell monolayer.[6][8] Each chamber is filled with a physiological Ringer's solution and equipped with voltage- and current-passing electrodes.[5] This setup allows for the precise control and measurement of the electrical potential and current across the epithelium.
The short-circuit current (Isc) is the current required to nullify the spontaneous voltage across the tissue, representing the net ion transport.[8] In the context of CFTR, an increase in Isc following stimulation with cAMP agonists (e.g., forskolin) and subsequent inhibition by a CFTR-specific inhibitor (e.g., CFTRinh-172) is indicative of functional CFTR-mediated chloride secretion.[1][9]
CFTR correctors are typically incubated with the cells or tissue for a prolonged period (e.g., 24-48 hours) to allow for the rescue and trafficking of the mutant CFTR protein to the cell surface.[2][10] The subsequent Ussing chamber assay then quantifies the restored CFTR function.
Key Reagents and Equipment
| Reagent/Equipment | Supplier/Specifications | Purpose |
| Ussing Chamber System | Physiologic Instruments, Warner Instruments, etc. | Measurement of epithelial ion transport |
| Voltage/Current Clamp | e.g., VCC MC8 | To control and measure voltage and current |
| Data Acquisition System | To record and analyze data | |
| Water-jacketed Organ Baths | To maintain physiological temperature (37°C) | |
| Gas Supply (95% O2 / 5% CO2) | To oxygenate and buffer the Ringer's solution | |
| Epithelial Cell Line (e.g., CFBE41o-) or Primary Cells | ATCC, or patient-derived | Model system expressing mutant CFTR |
| Cell Culture Inserts (e.g., Transwell) | Corning, Millipore | For growing polarized epithelial monolayers |
| Ringer's Solution | See recipe below | Physiological buffer for bathing the epithelium |
| CFTR Correctors (e.g., VX-809, VX-661, Elexacaftor) | Selleck Chemicals, Cayman Chemical | To rescue mutant CFTR trafficking |
| CFTR Potentiator (e.g., VX-770) | Selleck Chemicals, Cayman Chemical | To enhance CFTR channel gating (optional) |
| Forskolin | Sigma-Aldrich | To activate CFTR through cAMP stimulation |
| IBMX (3-isobutyl-1-methylxanthine) | Sigma-Aldrich | A phosphodiesterase inhibitor to maintain high cAMP levels[1] |
| Amiloride | Sigma-Aldrich | To block epithelial sodium channels (ENaC)[1] |
| CFTRinh-172 | Sigma-Aldrich | A specific inhibitor of the CFTR channel[1] |
Ringer's Solution Composition (example):
-
120 mM NaCl
-
25 mM NaHCO3
-
3.3 mM KH2PO4
-
0.8 mM K2HPO4
-
1.2 mM MgCl2
-
1.2 mM CaCl2
-
10 mM Glucose
Note: The solution should be bubbled with 95% O2 / 5% CO2 to maintain a pH of ~7.4.
Detailed Experimental Protocol
This protocol is designed for the use of polarized epithelial cell monolayers grown on permeable supports.
Part 1: Cell Culture and Corrector Treatment
-
Cell Seeding: Seed epithelial cells (e.g., CFBE41o- expressing F508del-CFTR) onto permeable supports at a high density.
-
Cell Culture: Culture the cells for a sufficient period (typically 7-14 days post-confluence) to allow for differentiation and the formation of a tight monolayer with high transepithelial electrical resistance (TEER > 300 Ω·cm²).
-
Corrector Incubation:
-
Prepare a stock solution of the CFTR corrector in a suitable solvent (e.g., DMSO).
-
Dilute the corrector to the desired final concentration in the cell culture medium. Typical concentrations for correctors are in the low micromolar range (e.g., 1-10 µM for VX-809).[2][10]
-
Incubate the cells with the corrector-containing medium for 24-48 hours at 37°C.[2][10] Include a vehicle control (e.g., DMSO) for comparison.
-
Part 2: Ussing Chamber Assay
-
System Preparation:
-
Turn on the heating circulator for the Ussing chamber water jackets and allow the system to equilibrate to 37°C.
-
Prepare fresh Ringer's solution and continuously bubble it with 95% O2 / 5% CO2.
-
-
Mounting the Epithelium:
-
Carefully excise the permeable support membrane from its plastic holder.
-
Mount the membrane containing the cell monolayer between the two halves of the Ussing chamber, ensuring a leak-proof seal.
-
Fill both the apical and basolateral chambers with an equal volume of pre-warmed and gassed Ringer's solution.
-
-
Equilibration and Baseline Measurement:
-
Allow the system to equilibrate for 15-30 minutes.
-
Measure the baseline short-circuit current (Isc) and transepithelial electrical resistance (TEER).
-
-
Pharmacological Additions:
-
Amiloride: Add amiloride (e.g., 10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.[1] Wait for the Isc to stabilize.
-
Forskolin (and IBMX): Add forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM) to both the apical and basolateral chambers to stimulate CFTR-mediated chloride secretion.[1] Record the peak Isc response.
-
CFTR Potentiator (Optional): If investigating the combined effect of a corrector and a potentiator, add the potentiator (e.g., VX-770, 1-10 µM) to the apical chamber prior to or concurrently with forskolin.
-
CFTRinh-172: Add the CFTR-specific inhibitor, CFTRinh-172 (e.g., 10-20 µM), to the apical chamber to confirm that the observed current is indeed mediated by CFTR.[1][10] The decrease in Isc represents the CFTR-dependent current.
-
Part 3: Data Analysis
-
Calculate the change in short-circuit current (ΔIsc) in response to each pharmacological agent.
-
The primary endpoint is the forskolin-stimulated, CFTRinh-172-sensitive Isc. This is calculated as the difference between the peak Isc after forskolin stimulation and the Isc after the addition of CFTRinh-172.[11]
-
Compare the ΔIsc between the vehicle-treated and corrector-treated groups. A significant increase in the ΔIsc in the corrector-treated group indicates successful rescue of CFTR function.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Baseline Electrophysiological Parameters
| Treatment Group | n | Baseline Isc (µA/cm²) | Baseline TEER (Ω·cm²) |
| Vehicle Control | 6 | Mean ± SEM | Mean ± SEM |
| Corrector X (Conc. 1) | 6 | Mean ± SEM | Mean ± SEM |
| Corrector X (Conc. 2) | 6 | Mean ± SEM | Mean ± SEM |
Table 2: Change in Short-Circuit Current (ΔIsc) in Response to Pharmacological Agents
| Treatment Group | ΔIsc Amiloride (µA/cm²) | ΔIsc Forskolin (µA/cm²) | ΔIsc CFTRinh-172 (µA/cm²) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Corrector X (Conc. 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Corrector X (Conc. 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualizations
Experimental Workflow
Caption: Workflow for Ussing chamber assay with CFTR correctors.
CFTR Corrector Signaling Pathway
Caption: Mechanism of action of CFTR correctors.
References
- 1. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rescuing ΔF508 CFTR with trimethylangelicin, a dual-acting corrector and potentiator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 5. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physiologicinstruments.com [physiologicinstruments.com]
- 7. physiologicinstruments.com [physiologicinstruments.com]
- 8. physiologicinstruments.com [physiologicinstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. Extracellular phosphate enhances the function of F508del-CFTR rescued by CFTR correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Applying CFTR Corrector VX-661 (Tezacaftor) to Cystic Fibrosis Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel.[1][2] These mutations lead to the production of a dysfunctional CFTR protein, resulting in impaired ion transport across epithelial cells. Intestinal organoids derived from rectal biopsies of CF patients have emerged as a powerful in vitro model to study CFTR function and evaluate the efficacy of CFTR modulator therapies.[3][4][5] This document provides detailed protocols and application notes for the use of CFTR corrector VX-661 (Tezacaftor) in cystic fibrosis organoid models, primarily focusing on the forskolin-induced swelling (FIS) assay.
CFTR modulators are small molecules that target the underlying protein defects.[6] They are broadly categorized as correctors and potentiators. Correctors, such as Tezacaftor (VX-661), aim to rescue the processing and trafficking of mutant CFTR protein to the cell surface.[6][7] Potentiators, like Ivacaftor (VX-770), increase the channel open probability of the CFTR protein at the cell surface.[6] Often, a combination of correctors and a potentiator is used to achieve maximal functional rescue of the CFTR protein.[7][8]
The forskolin-induced swelling (FIS) assay is a well-established method to quantify CFTR function in intestinal organoids.[3][9][10] Forskolin activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] This, in turn, activates protein kinase A (PKA), which phosphorylates the CFTR channel, causing it to open.[2] The subsequent efflux of chloride ions into the organoid lumen drives water movement via osmosis, resulting in organoid swelling.[1] The degree of swelling is directly proportional to CFTR function.
Experimental Protocols
Protocol 1: Culture of Human Intestinal Organoids
This protocol outlines the general steps for establishing and maintaining human intestinal organoid cultures from rectal biopsies. For detailed, step-by-step instructions, refer to established protocols such as those described by Dekkers et al. and Berkers and van Mourik.
Materials:
-
Rectal biopsy tissue
-
Basement membrane matrix (e.g., Matrigel®)
-
IntestiCult™ Organoid Growth Medium (or similar)
-
Gentle cell dissociation reagent
-
Culture plates (24-well or 96-well)
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Isolation and Seeding: Isolate crypts from the rectal biopsy tissue using established protocols. Embed the isolated crypts in a droplet of basement membrane matrix in a pre-warmed culture plate.
-
Culture: After polymerization of the matrix, add complete organoid growth medium to the well. Culture the organoids in a 37°C, 5% CO2 incubator.
-
Maintenance: Refresh the culture medium every 2-3 days. Passage the organoids every 7-10 days by mechanically disrupting them and re-seeding them in a fresh basement membrane matrix.[3]
Protocol 2: Forskolin-Induced Swelling (FIS) Assay with CFTR Corrector VX-661 (Tezacaftor)
This protocol describes the methodology for assessing the function of mutant CFTR and its rescue by the corrector VX-661 (Tezacaftor) in combination with a potentiator.
Materials:
-
Mature intestinal organoids (cultured for 5-7 days post-passaging)
-
CFTR Corrector: Tezacaftor (VX-661)
-
CFTR Potentiator: Ivacaftor (VX-770)
-
Forskolin
-
Calcein AM (optional, for fluorescence imaging)
-
Culture medium or Krebs-Ringer Bicarbonate (KBR) buffer[1]
-
96-well culture plates
-
Automated imaging system or microscope with a camera
Procedure:
-
Seeding for Assay: Plate 30-80 organoids per well in a 96-well plate within a basement membrane matrix dome.[3]
-
Corrector Treatment: 24 hours prior to the assay, treat the organoids with Tezacaftor (VX-661) at a final concentration of 3 µM.[7][11] A vehicle control (e.g., DMSO) should be run in parallel. Some protocols suggest an 18-24 hour incubation period.[3]
-
Staining (Optional): On the day of the assay, stain the organoids with Calcein AM (e.g., 5 µmol/L for 30 minutes) to facilitate live-cell imaging.[3][11]
-
Assay Initiation: Replace the culture medium with fresh medium or KBR buffer containing Forskolin (e.g., 0.8 µM to 10 µM) and the potentiator Ivacaftor (VX-770) at a final concentration of 3 µM.[1][7][12] Capture a baseline image (t=0) immediately before or after adding the stimulation cocktail.
-
Image Acquisition: Acquire images of the organoids at regular intervals (e.g., every 10-20 minutes) for a total duration of 60 to 120 minutes using an automated imaging system.[1][5]
-
Data Analysis: Quantify the change in organoid area over time relative to the baseline (t=0). The area under the curve (AUC) is typically calculated to represent the total swelling response.[5][7]
Data Presentation
The following tables summarize quantitative data from studies applying CFTR correctors, including Tezacaftor (VX-661), to cystic fibrosis organoid models.
Table 1: Effect of CFTR Modulators on Forskolin-Induced Swelling in F508del/F508del Organoids
| Treatment | Forskolin (fsk) Concentration | Potentiator (Ivacaftor) Concentration | Area Under the Curve (AUC) of Relative Increase in Organoid Area | Reference |
| DMSO | 0.8 µM | - | ~0 | [7] |
| Lumacaftor (3 µM) + fsk | 0.8 µM | - | ~50 | [7] |
| Tezacaftor (3 µM) + fsk | 0.8 µM | - | ~50 | [7] |
| Elexacaftor (3 µM) + fsk | 0.8 µM | - | ~150 | [7] |
| Lumacaftor (3 µM) + Ivacaftor + fsk | 0.8 µM | 3 µM | ~200 | [7] |
| Tezacaftor (3 µM) + Ivacaftor + fsk | 0.8 µM | 3 µM | ~250 | [7] |
| Elexacaftor (3 µM) + Ivacaftor + fsk | 0.8 µM | 3 µM | ~400 | [7] |
| Lumacaftor + Tezacaftor + Ivacaftor + fsk | 0.8 µM | 3 µM | ~300 | [7] |
| Lumacaftor + Elexacaftor + Ivacaftor + fsk | 0.8 µM | 3 µM | ~450 | [7] |
| Tezacaftor + Elexacaftor + Ivacaftor + fsk | 0.8 µM | 3 µM | ~450 | [7] |
Table 2: Effect of CFTR Modulators on Forskolin-Induced Swelling in G85E/W1282X Organoids
| Treatment | Forskolin (fsk) Concentration | Area Under the Curve (AUC) of Relative Increase in Organoid Area | Reference |
| DMSO | 0.8 µM | ~0 | [7][12] |
| Lumacaftor (3 µM) | 0.8 µM | ~0 | [7][12] |
| Tezacaftor (3 µM) | 0.8 µM | ~0 | [7][12] |
| Elexacaftor (3 µM) | 0.8 µM | ~100 | [7][12] |
| Corrector 4a (5 µM) | 0.8 µM | ~0 | [7][12] |
| Elexacaftor (3 µM) + Corrector 4a (5 µM) | 0.8 µM | ~150 | [7][12] |
Visualizations
Caption: Experimental workflow for the Forskolin-Induced Swelling (FIS) assay.
Caption: Signaling pathway of CFTR activation and modulation in organoids.
References
- 1. stemcell.com [stemcell.com]
- 2. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 3. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General 1 — Fair Therapeutics [fairtherapeutics.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. cff.org [cff.org]
- 7. Novel CFTR modulator combinations maximise rescue of G85E and N1303K in rectal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CFTR function and clinical response to modulators parallel nasal epithelial organoid swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 10. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - ERN-LUNG | Rare Respiratory Diseases [ern-lung.eu]
- 11. pure.eur.nl [pure.eur.nl]
- 12. publications.ersnet.org [publications.ersnet.org]
Application Notes and Protocols for Testing CFTR Corrector Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel. These mutations lead to a dysfunctional protein, resulting in a multisystem disease. The advent of CFTR modulators, particularly corrector and potentiator molecules, has revolutionized CF treatment. This document provides detailed application notes and protocols for utilizing various cell culture models to test the efficacy of CFTR corrector 3, a term often referring to the triple-combination therapy involving two correctors (such as Elexacaftor/VX-445 and Tezacaftor/VX-661) and a potentiator (Ivacaftor/VX-770).
These models are critical for preclinical drug development, enabling the characterization, optimization, and selection of clinical candidates.[1] The primary cell culture models discussed herein are primary human bronchial epithelial (hBE) cells, immortalized CF cell lines (CFBE41o-), and patient-derived organoids (intestinal and lung). Each model offers unique advantages for assessing the rescue of CFTR protein trafficking and function.
Cell Culture Models for CFTR Corrector Testing
A variety of cell culture systems are available to model CF and evaluate the efficacy of CFTR modulators. The choice of model often depends on the specific research question, throughput requirements, and the desire for physiological relevance.
1. Primary Human Bronchial Epithelial (hBE) Cells:
-
Description: hBE cells are isolated from the bronchi of CF patients and are considered the "gold standard" for in vitro testing of CFTR modulators.[2] When cultured at an air-liquid interface (ALI), they differentiate into a pseudostratified epithelium that closely mimics the in vivo airway.[2]
-
Advantages: High physiological relevance, native pathological environment, and ability to exhibit morphological and functional characteristics of CF airways.[1][3]
-
Disadvantages: Limited availability of specific genotypes, donor-to-donor variability, and more complex culture requirements.[4]
2. Immortalized Cystic Fibrosis Cell Lines (e.g., CFBE41o-):
-
Description: The CFBE41o- cell line was generated from a CF patient homozygous for the F508del mutation.[5][6] These cells can be cultured as monolayers and are a valuable tool for initial drug screening.
-
Advantages: Readily available, easy to culture, and provide a consistent genetic background for reproducible results.[5][6]
-
Disadvantages: May not fully recapitulate the complex physiology of primary airway epithelia.[7]
3. Patient-Derived Organoids (Intestinal and Lung):
-
Description: These are three-dimensional, self-organizing structures grown from adult stem cells isolated from patient tissues like rectal biopsies or lung tissue.[8][9] They form a polarized epithelium with a central lumen.
-
Advantages: Patient-specific drug responses can be assessed, high-throughput screening capabilities, and strong correlation between in vitro swelling and in vivo clinical response.[8][10][11]
-
Disadvantages: Intestinal organoids, while readily accessible, may have physiological differences from the airways.[10]
Mechanism of Action of this compound Components
The triple-combination therapy, often referred to as corrector 3, consists of two correctors and one potentiator, each with a distinct mechanism of action to rescue the function of mutant CFTR, particularly the common F508del mutation.
-
Elexacaftor (VX-445): A next-generation CFTR corrector that binds to a different site on the CFTR protein than first-generation correctors.[12][13][14] It facilitates the proper folding and processing of the mutant CFTR protein within the cell.[12][14]
-
Tezacaftor (VX-661): A CFTR corrector that also aids in the processing and trafficking of the F508del-CFTR protein to the cell surface.[15][16] When used in combination, Elexacaftor and Tezacaftor have a synergistic effect on correcting the misfolded protein.[17]
-
Ivacaftor (VX-770): A CFTR potentiator that functions as a channel opener.[18] Once the corrected CFTR protein is at the cell surface, Ivacaftor increases the probability that the channel is open, allowing for the passage of chloride ions.[19][20][21]
Mechanism of action for the triple-combination therapy.
Experimental Protocols
Ussing Chamber Assay for Ion Transport in hBE Cells
The Ussing chamber assay directly measures ion transport across an epithelial monolayer, providing a quantitative assessment of CFTR function.
Materials:
-
Differentiated hBE cells on permeable supports (e.g., Transwell inserts)
-
Ussing chamber system
-
Krebs-Bicarbonate Ringer (KBR) solution
-
Amiloride (ENaC inhibitor)
-
Forskolin (cAMP agonist)
-
CFTR potentiator (e.g., Genistein or Ivacaftor)
-
CFTR inhibitor (e.g., CFTRinh-172)
-
CFTR correctors (Elexacaftor, Tezacaftor)
-
DMSO (vehicle control)
Protocol:
-
Cell Culture and Treatment:
-
Culture hBE cells at an air-liquid interface until fully differentiated.
-
Treat the cells with CFTR correctors (e.g., 3 µM Elexacaftor and 3 µM Tezacaftor) or vehicle (DMSO) for 24-48 hours prior to the experiment.
-
-
Ussing Chamber Setup:
-
Mount the permeable support with the hBE cell monolayer in the Ussing chamber.
-
Fill both the apical and basolateral chambers with pre-warmed KBR solution and maintain at 37°C, gassed with 95% O2 / 5% CO2.
-
-
Measurement of Short-Circuit Current (Isc):
-
Allow the baseline Isc to stabilize.
-
Add Amiloride (100 µM) to the apical chamber to block sodium channels (ENaC).
-
Add Forskolin (10-20 µM) to the basolateral chamber to activate CFTR through cAMP stimulation.
-
Add a CFTR potentiator (e.g., 1 µM Ivacaftor or 50 µM Genistein) to the apical chamber to maximize CFTR channel opening.
-
Finally, add a CFTR inhibitor (10 µM CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.[16]
-
-
Data Analysis:
-
The change in Isc in response to each compound is measured. The CFTR-dependent current is calculated as the difference between the peak current after forskolin and potentiator addition and the current after the addition of the CFTR inhibitor.
-
Ussing Chamber Experimental Workflow.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
The FIS assay is a robust, medium-to-high throughput method to assess CFTR function in patient-derived organoids.[22]
Materials:
-
Mature intestinal organoids
-
Basement membrane matrix (e.g., Matrigel)
-
96-well plates
-
Krebs-Henseleit Buffer
-
Calcein green AM dye
-
Forskolin
-
CFTR correctors (Elexacaftor, Tezacaftor)
-
CFTR potentiator (Ivacaftor)
-
Confocal microscope with live-cell imaging capabilities
Protocol:
-
Organoid Culture and Plating:
-
Culture patient-derived intestinal organoids according to standard protocols.
-
Dissociate organoids into small fragments and seed 30-80 fragments per well in a 96-well plate with basement membrane matrix.[1]
-
-
Corrector Treatment:
-
Treat organoids with CFTR correctors (e.g., 3 µM Elexacaftor and 3 µM Tezacaftor) or vehicle for 18-24 hours.[1]
-
-
Assay Preparation:
-
Stain the organoids with Calcein green AM dye for 30-60 minutes at 37°C.[1]
-
Replace the medium with pre-warmed Krebs-Henseleit Buffer.
-
-
Swelling Induction and Imaging:
-
Data Analysis:
-
Quantify the change in the cross-sectional area of the organoids over time using image analysis software (e.g., ImageJ).
-
The swelling response is typically expressed as the area under the curve (AUC) of the swelling curve over time.[9]
-
Forskolin-Induced Swelling (FIS) Assay Workflow.
Western Blotting for CFTR Protein Analysis
Western blotting is used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) can be distinguished by their molecular weight.[22] An increase in the Band C to Band B ratio indicates successful correction of the protein trafficking defect.
Materials:
-
Cultured cells (hBE, CFBE41o-, or organoids)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (6% acrylamide is recommended for resolving CFTR bands)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CFTR
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[11]
-
Quantify the band intensities for Band B and Band C using densitometry software.
-
Data Presentation
Table 1: In Vitro Efficacy of Triple-Combination CFTR Modulators in Different Cell Models
| Cell Model | Mutation | Assay | Measured Parameter | Efficacy (% of Wild-Type or Fold Change) | Reference |
| hBE Cells | F508del/F508del | Ussing Chamber | CFTR-mediated Isc | ~62% of Wild-Type | [23] |
| Nasal Epithelia | F508del/F508del | Ussing Chamber | CFTR-mediated Isc | ~62% of Wild-Type | [23] |
| Intestinal Organoids | N1303K/Class I | FIS | Forskolin-Induced Swelling | Significant Increase | [19] |
| CFBE41o- Cells | F508del/F508del | Ussing Chamber | CFTR-mediated Isc | Significant Increase | [24] |
Table 2: Clinical Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Patients with at Least One F508del Mutation
| Parameter | Baseline | Change After Treatment | Reference |
| ppFEV1 | Varies by study | +10.0 to +14.3 percentage points | [2] |
| Sweat Chloride (mmol/L) | ~99 | -41.8 to -45.1 | [2] |
| CFQ-R Respiratory Domain Score | Varies by study | +17.4 to +20.2 points | [2] |
| Pulmonary Exacerbations | Varies by study | 63% reduction in annualized rate | [2] |
Note: The data in these tables are compiled from various studies and are intended for comparative purposes. Absolute values may vary depending on the specific experimental conditions and patient populations.
Conclusion
The cell culture models and experimental protocols described in these application notes provide a robust framework for evaluating the efficacy of this compound and other emerging CFTR modulators. Primary hBE cells offer the highest physiological relevance, while immortalized cell lines and patient-derived organoids provide scalable platforms for screening and personalized medicine approaches. By employing these in vitro systems, researchers can gain critical insights into the potential of novel therapies to restore CFTR function and guide the development of more effective treatments for cystic fibrosis.
References
- 1. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Triple Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulators in Patients With Cystic Fibrosis: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 8. huborganoids.nl [huborganoids.nl]
- 9. stemcell.com [stemcell.com]
- 10. Western blot analysis of cells transfected with CFTR mRNA [bio-protocol.org]
- 11. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of CFTR Interactome in the Macromolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 15. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 16. Frontiers | Targeted Gene Insertion for Functional CFTR Restoration in Airway Epithelium [frontiersin.org]
- 17. stemcell.com [stemcell.com]
- 18. researchgate.net [researchgate.net]
- 19. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of CFTR mRNA and Protein in Peripheral Blood Mononuclear Cells via Quantitative Real-Time PCR and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cff.org [cff.org]
- 22. Long-Term Safety and Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Adults and Adolescents with Cystic Fibrosis and at Least One F508del Allele: A Phase 3 Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Advances in Preclinical In Vitro Models for the Translation of Precision Medicine for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scholars.northwestern.edu [scholars.northwestern.edu]
Revolutionizing Cystic Fibrosis Drug Discovery: Application Notes and Protocols for Cell-Based CFTR Corrector Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and implementation of robust cell-based assays for the screening and identification of cystic fibrosis transmembrane conductance regulator (CFTR) corrector compounds. These assays are critical for the discovery of novel therapeutics aimed at correcting the underlying protein misprocessing defects that cause cystic fibrosis (CF), particularly for individuals with the common F508del mutation.
Cystic fibrosis is a life-threatening genetic disorder caused by mutations in the CFTR gene, which encodes for an epithelial ion channel responsible for chloride and bicarbonate transport. The most prevalent mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, leading to a significant reduction in its presence at the cell surface.[1][2] Corrector molecules are a class of drugs that aim to rescue the trafficking of this mutant CFTR to the plasma membrane, thereby restoring its function.[3][4]
This guide outlines the principles, methodologies, and data analysis for key cell-based assays, providing a comprehensive resource for academic and industrial laboratories engaged in CF drug discovery.
I. Overview of CFTR Corrector Screening Assays
A variety of cell-based assays have been developed to identify and characterize CFTR correctors. These can be broadly categorized into functional and biochemical assays.
-
Functional Assays: These assays measure the restoration of CFTR channel activity at the cell surface. They are often amenable to high-throughput screening (HTS) and provide a direct measure of the efficacy of a corrector compound.[5][6]
-
Biochemical Assays: These assays directly assess the correction of the CFTR protein's folding and trafficking defects by monitoring its glycosylation state and localization.[5][7]
The choice of assay depends on the screening stage, desired throughput, and the specific scientific question being addressed. A combination of both functional and biochemical assays is often employed for a comprehensive evaluation of potential corrector compounds.
II. Key Cell Models for CFTR Corrector Screening
The selection of an appropriate cell model is crucial for the success of a screening campaign. Several options are available, each with its own advantages and limitations.
| Cell Model | Description | Advantages | Disadvantages |
| Immortalized Cell Lines (e.g., FRT, HEK293, BHK) | Stably transfected with mutant CFTR (e.g., F508del-CFTR). | High-throughput compatible, reproducible, and readily available.[5][8] | Overexpression of CFTR may not reflect physiological levels; lack the complex cellular environment of primary cells. |
| Primary Human Bronchial Epithelial (HBE) Cells | Derived from the lungs of CF patients.[5][9] | Highly physiologically relevant, representing the native cellular context.[5] | Limited availability, donor-to-donor variability, and more challenging to culture.[10] |
| Induced Pluripotent Stem Cell (iPSC)-derived Epithelial Cells | Differentiated from iPSCs generated from CF patients. | Patient-specific, physiologically relevant, and can be produced in large quantities.[11] | Technically challenging and costly to generate and differentiate.[11] |
III. Functional Assays for CFTR Corrector Screening
A. YFP-Halide Quenching Assay (High-Throughput Screening)
This is the most widely used HTS assay for identifying CFTR modulators.[6][8][12] It relies on the principle that the fluorescence of the yellow fluorescent protein (YFP) is quenched by halide ions, such as iodide. Cells co-expressing mutant CFTR and a halide-sensitive YFP are used.[8][12] Correction of CFTR trafficking to the cell membrane results in a functional channel that allows iodide influx upon stimulation, leading to a rapid decrease in YFP fluorescence.[8][12]
Experimental Workflow:
Caption: YFP-Halide Quenching Assay Workflow.
Protocol: YFP-Halide Quenching Assay
-
Cell Seeding: Seed Fischer Rat Thyroid (FRT) cells stably co-expressing F508del-CFTR and a halide-sensitive YFP into 96- or 384-well black, clear-bottom plates.
-
Compound Incubation: The following day, add test compounds (e.g., from a small molecule library) to the cells at a final concentration of 10 µM and incubate for 18-24 hours at 37°C.[8]
-
Assay Plate Preparation: Wash the cells with a chloride-containing buffer.
-
CFTR Activation: Add a cocktail of CFTR activators, such as 20 µM forskolin and 50 µM genistein, to each well.[8]
-
Fluorescence Reading: Place the plate in a fluorescence plate reader and begin recording the baseline YFP fluorescence.
-
Iodide Addition: After a brief baseline reading, inject an iodide-containing buffer to initiate quenching.
-
Data Analysis: The rate of fluorescence decay is proportional to the CFTR-mediated iodide influx. Calculate the initial slope of the fluorescence decay for each well. Wells with a significantly increased rate of quenching compared to vehicle-treated controls are identified as primary hits.
Data Presentation:
| Compound ID | Concentration (µM) | Rate of YFP Quenching (RFU/s) | % Activity (vs. Positive Control) |
| Vehicle (DMSO) | - | 0.5 ± 0.1 | 0% |
| Positive Control (e.g., VX-809) | 10 | 5.2 ± 0.4 | 100% |
| Test Compound 1 | 10 | 4.8 ± 0.3 | 92% |
| Test Compound 2 | 10 | 0.6 ± 0.2 | 2% |
B. Ussing Chamber Assay
The Ussing chamber is a gold-standard electrophysiological technique used to measure ion transport across epithelial monolayers.[5] It provides a quantitative measure of CFTR-dependent chloride secretion. This assay is typically used for secondary screening and lead optimization due to its lower throughput.
Experimental Workflow:
Caption: Ussing Chamber Assay Workflow.
Protocol: Ussing Chamber Assay
-
Cell Culture: Culture primary HBE cells from CF patients on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Compound Treatment: Treat the cells with corrector compounds for 24-48 hours.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system.
-
Short-Circuit Current Measurement: Bathe the apical and basolateral surfaces with identical Ringer's solutions and measure the short-circuit current (Isc).
-
Pharmacological Profile:
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
-
Add forskolin to both chambers to stimulate CFTR-mediated chloride secretion.
-
Add a potentiator like genistein or VX-770 to the apical chamber to maximize CFTR channel opening.
-
Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-dependent.
-
-
Data Analysis: The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc is a measure of corrected CFTR function.
Data Presentation:
| Treatment | Amiloride-insensitive Isc (µA/cm²) | Forskolin-stimulated ΔIsc (µA/cm²) | CFTRinh-172-inhibited ΔIsc (µA/cm²) |
| Vehicle (DMSO) | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.3 ± 0.2 |
| Corrector A (10 µM) | 2.3 ± 0.6 | 15.8 ± 2.1 | 14.9 ± 1.9 |
| Corrector B (10 µM) | 2.2 ± 0.4 | 8.5 ± 1.2 | 8.1 ± 1.1 |
IV. Biochemical Assays for CFTR Corrector Screening
A. Western Blotting for CFTR Glycosylation
This assay assesses the maturation of the CFTR protein by monitoring its glycosylation status. Immature, core-glycosylated CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) is found at the plasma membrane.[5] Correctors promote the conversion of Band B to Band C.
Protocol: Western Blotting
-
Cell Lysis: Treat cells expressing F508del-CFTR with corrector compounds for 24 hours, then lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities for Band B and Band C. An increase in the ratio of Band C to Band B indicates successful correction.
Data Presentation:
| Treatment | Band B Intensity (Arbitrary Units) | Band C Intensity (Arbitrary Units) | Band C / (Band B + Band C) Ratio |
| Vehicle (DMSO) | 100 ± 8 | 5 ± 2 | 0.05 |
| Corrector X (10 µM) | 65 ± 6 | 45 ± 5 | 0.41 |
| Corrector Y (10 µM) | 80 ± 7 | 20 ± 3 | 0.20 |
V. CFTR Signaling and Processing Pathways
Understanding the cellular pathways that regulate CFTR is essential for interpreting screening results and elucidating the mechanism of action of corrector compounds.
A. CFTR Protein Processing and Trafficking
The biogenesis of CFTR is a complex process involving its synthesis in the ER, glycosylation, folding, and transport through the Golgi apparatus to the plasma membrane. Misfolded CFTR, such as F508del-CFTR, is recognized by the ER quality control machinery and targeted for proteasomal degradation.[2]
References
- 1. CFTR and Ca2+ Signaling in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. cff.org [cff.org]
- 6. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening [jci.org]
- 9. [PDF] High-Throughput Surface Liquid Absorption and Secretion Assays to Identify F508del CFTR Correctors Using Patient Primary Airway Epithelial Cultures | Semantic Scholar [semanticscholar.org]
- 10. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput screening of libraries of compounds to identify CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Personalized CFTR Corrector Testing Using Intestinal Organoids
Introduction
Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] This gene is responsible for producing the CFTR protein, which functions as a chloride and bicarbonate channel in epithelial cells, regulating ion and water transport.[2][3] Mutations in the CFTR gene lead to a dysfunctional protein, resulting in thick, sticky mucus buildup in various organs, particularly the lungs and digestive system.[1]
CFTR modulator therapies, such as correctors and potentiators, aim to restore the function of the defective CFTR protein.[1][4] Correctors aid in the proper folding and trafficking of the CFTR protein to the cell surface, while potentiators enhance the channel's opening probability.[1][5] The efficacy of these drugs is highly dependent on the specific CFTR mutation of the individual.[1]
Patient-derived intestinal organoids have emerged as a powerful in vitro tool for personalized medicine in CF.[6] These three-dimensional, self-organizing structures are grown from adult stem cells isolated from rectal biopsies and recapitulate the genetic and phenotypic characteristics of the patient's intestinal epithelium.[6][7] A key advantage of this model is the ability to perform a Forskolin-Induced Swelling (FIS) assay.[8] Forskolin activates the CFTR channel by increasing intracellular cyclic AMP (cAMP), leading to chloride and water secretion into the organoid lumen and causing them to swell.[7][8] The degree of swelling is directly proportional to CFTR function, providing a robust readout to test the efficacy of CFTR modulators for an individual's specific mutation.[8][9]
Experimental Protocols
Protocol 1: Generation and Culture of Human Intestinal Organoids
This protocol details the establishment of human intestinal organoid cultures from rectal biopsies. The procedure should be performed under sterile conditions in a biosafety cabinet.
Materials:
-
Fresh rectal biopsy tissue
-
DMEM/F-12 with 15 mM HEPES
-
Bovine Serum Albumin (BSA)
-
Gentle Cell Dissociation Reagent
-
Basement Membrane Matrix (e.g., Matrigel®)
-
IntestiCult™ Organoid Growth Medium (Human)
-
ROCK inhibitor (Y-27632)
-
Antibiotics (e.g., Primocin, Gentamicin)
-
Sterile PBS (Ca++/Mg++ free)
-
24-well and 96-well tissue culture plates
Procedure:
-
Tissue Collection and Preparation:
-
Collect rectal biopsies in a sterile tube containing ice-cold DMEM/F-12 supplemented with antibiotics.[10]
-
Wash the tissue sample with 10 mL of ice-cold PBS in a 15 mL conical tube. Allow the tissue to settle by gravity and aspirate the supernatant. Repeat the wash.[11]
-
Mince the tissue into the smallest possible pieces using sterile scissors.[11]
-
-
Crypt Isolation:
-
Add 10 mL of Gentle Cell Dissociation Reagent to the minced tissue.[11]
-
Incubate on a rocking platform at a medium speed for 60 minutes at 37°C.[12]
-
Centrifuge at 290 x g for 5 minutes and aspirate the supernatant.[11]
-
Resuspend the pellet in 1 mL of ice-cold DMEM + 1% BSA. Vigorously pipette up and down approximately 20 times to release the crypts.[11][12]
-
Pass the suspension through a 70 µm cell strainer into a new 15 mL tube to obtain isolated crypts.[11]
-
-
Organoid Seeding and Culture:
-
Centrifuge the crypt suspension at 200-300 x g for 5 minutes.
-
Resuspend the crypt pellet in Basement Membrane Matrix (BME) on ice.
-
Pre-warm a 24-well plate at 37°C.[10]
-
Plate 50 µL domes of the BME-crypt suspension into the center of each well.
-
Incubate the plate at 37°C for 10-15 minutes to allow the BME to solidify.[13]
-
Carefully add 500 µL of complete IntestiCult™ Organoid Growth Medium supplemented with ROCK inhibitor (for the first 2-3 days) and antibiotics to each well.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days. Organoids should be passaged every 7-10 days.[8]
-
Protocol 2: Forskolin-Induced Swelling (FIS) Assay for CFTR Corrector Testing
This protocol outlines the methodology for assessing the response of patient-derived organoids to CFTR corrector drugs.
Materials:
-
Mature intestinal organoid cultures (grown for 5-7 days post-passaging)
-
96-well plate (black, clear bottom for imaging)
-
Basement Membrane Matrix (BME)
-
Culture medium
-
CFTR corrector compounds (e.g., VX-809, Tezacaftor)
-
CFTR potentiator (e.g., VX-770, Ivacaftor)
-
Forskolin (FSK)
-
Live-cell fluorescent dye (e.g., Calcein Green)
-
Automated live-cell imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Seeding Organoids for Assay:
-
Drug Incubation:
-
For corrector testing, treat the organoids with the corrector compound (e.g., 3 µM VX-809) for 18-24 hours prior to the assay.[8] Include a vehicle control (e.g., DMSO).
-
-
Assay Execution:
-
Stain the organoids with a live-cell dye like Calcein Green for 30-60 minutes.[8]
-
Wash and replace the medium with fresh culture medium containing the potentiator (e.g., 3 µM VX-770) and the corrector compound.
-
Place the 96-well plate into the live-cell imaging system equilibrated to 37°C.
-
Acquire baseline images (t=0) for each well.[7]
-
Add Forskolin to a final concentration of 5-10 µM to stimulate CFTR-mediated swelling.[7][8]
-
Begin time-lapse imaging, capturing images every 15-20 minutes for at least 60-120 minutes.[7][8]
-
Protocol 3: Data Analysis and Quantification
Procedure:
-
Image Analysis:
-
Quantification of Swelling:
-
Normalize the organoid area at each time point (At) to the baseline area at t=0 (A0). Calculate the relative increase in area: (At - A0) / A0 * 100%.
-
The primary endpoint is typically the Area Under the Curve (AUC) of the swelling response over the time course of the experiment (e.g., 60 minutes).[8] The AUC integrates the magnitude and duration of the swelling response.
-
-
Interpretation:
-
Compare the AUC values between different conditions:
-
Untreated CF Organoids: Should show minimal swelling, representing baseline CFTR function.
-
Corrector-Treated CF Organoids: An increase in AUC compared to untreated organoids indicates a positive response to the corrector.
-
Healthy (Wild-Type) Organoids: Should exhibit robust swelling upon forskolin stimulation, serving as a positive control.
-
-
The degree of swelling restoration in corrector-treated organoids correlates with the potential clinical efficacy of the drug for that patient.
-
Data Presentation
The following tables represent example data from an FIS assay, demonstrating how to structure quantitative results for comparison.
Table 1: Baseline and FSK-Induced Swelling in Organoids of Different CFTR Genotypes
| Genotype | Condition | Baseline Area (t=0, µm²) | Area at t=60 min (µm²) | Swelling (% Increase) | AUC (0-60 min) |
| Wild-Type | + 5µM FSK | 15,200 ± 850 | 45,600 ± 2,100 | 200% | 7,500 |
| F508del/F508del | + 5µM FSK | 14,800 ± 900 | 16,300 ± 1,100 | 10% | 450 |
| G551D/F508del | + 5µM FSK | 15,500 ± 780 | 17,100 ± 950 | 10% | 480 |
Table 2: Effect of CFTR Modulators on F508del/F508del Organoid Swelling
| Treatment (24h pre-incubation) | Assay Medium | Baseline Area (t=0, µm²) | Area at t=60 min (µm²) | Swelling (% Increase) | AUC (0-60 min) |
| DMSO (Vehicle) | + 5µM FSK | 14,900 ± 800 | 16,500 ± 920 | 11% | 460 |
| VX-809 (3µM) | + 5µM FSK | 15,100 ± 750 | 25,700 ± 1,500 | 70% | 2,800 |
| VX-770 (3µM) | + 5µM FSK | 14,800 ± 830 | 17,200 ± 1,000 | 16% | 650 |
| VX-809 + VX-770 | + 5µM FSK | 15,300 ± 910 | 36,700 ± 2,050 | 140% | 5,600 |
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow from patient biopsy to personalized drug response data.
Caption: Forskolin-induced CFTR channel activation pathway leading to organoid swelling.
Caption: Mechanism of action for CFTR correctors and potentiators on mutant CFTR.
References
- 1. What are CFTR modulators and how do they work? [synapse.patsnap.com]
- 2. Rapid therapeutic advances in CFTR modulator science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cff.org [cff.org]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. stemcell.com [stemcell.com]
- 8. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Establishment and Culture of Human Intestinal Organoids Derived from Adult Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. stemcell.com [stemcell.com]
- 13. sinobiological.com [sinobiological.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Limited Efficacy of Single CFTR Correctors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming the limited efficacy of single cystic fibrosis transmembrane conductance regulator (CFTR) correctors.
Frequently Asked Questions (FAQs)
Q1: Why is the efficacy of single CFTR correctors, like lumacaftor (VX-809), limited for the F508del mutation?
A1: The F508del mutation, the most common cause of cystic fibrosis, results in a complex folding defect in the CFTR protein. This misfolding leads to the protein's retention in the endoplasmic reticulum (ER) and subsequent degradation, preventing it from reaching the cell surface to function as a chloride channel.[1][2] Single correctors like lumacaftor can partially rescue this trafficking defect by stabilizing the first membrane-spanning domain (MSD1) of the CFTR protein. However, this action is not sufficient to fully restore the protein's normal folding and function, leading to limited clinical efficacy.[3][4]
Q2: How do combination therapies, such as dual and triple correctors, improve upon the efficacy of single correctors?
A2: Combination therapies utilize multiple correctors that target different structural defects in the F508del-CFTR protein, leading to a synergistic effect.[5] For instance, in triple-combination therapies like Trikafta (elexacaftor/tezacaftor/ivacaftor), two different correctors work together.[6] Elexacaftor and tezacaftor act on distinct domains of the CFTR protein to improve its processing and trafficking to the cell surface.[6][7] This enhanced correction, coupled with a potentiator (ivacaftor) that increases the channel's opening probability, results in a greater amount of functional CFTR protein at the cell surface and significantly improved clinical outcomes compared to single or dual therapies.[8]
Q3: What are the different classes of CFTR mutations, and how do they impact corrector efficacy?
A3: CFTR mutations are categorized into different classes based on their impact on the CFTR protein. Class I mutations result in no protein production. Class II mutations, the most common of which is F508del, lead to misfolded proteins that are degraded. Class III mutations result in proteins that reach the cell surface but have defective channel gating. Class IV mutations produce a channel with reduced ion flow. Class V mutations lead to a reduced amount of functional protein. Correctors are primarily effective for Class II mutations as they address the protein folding and trafficking defects. Potentiators are used for Class III and IV mutations to enhance channel function. Combination therapies are often necessary for mutations like F508del that exhibit multiple defects.
Q4: What are the key in vitro assays used to evaluate the efficacy of CFTR correctors?
A4: The primary in vitro assays for evaluating CFTR corrector efficacy include:
-
Western Blotting: To assess the maturation of the CFTR protein.
-
Ussing Chamber Assay: To measure chloride ion transport across epithelial cell monolayers.
-
YFP-Halide Influx Assay: A cell-based fluorescence assay to measure CFTR channel function.
Data Presentation: Efficacy of CFTR Modulator Therapies
The following tables summarize key clinical trial data for different CFTR modulator therapies in patients homozygous for the F508del mutation, demonstrating the progression from dual to triple combination therapies.
Table 1: Improvement in Lung Function (ppFEV1)
| Therapy | Corrector(s) | Potentiator | Mean Absolute Change in ppFEV1 from Baseline | Reference |
| Orkambi® | Lumacaftor | Ivacaftor | +2.6 to 4.0 percentage points | [9] |
| Symdeko® | Tezacaftor | Ivacaftor | +4.0 percentage points | [9] |
| Trikafta® | Elexacaftor, Tezacaftor | Ivacaftor | +13.8 percentage points | [9] |
Table 2: Reduction in Sweat Chloride (SwCl)
| Therapy | Corrector(s) | Potentiator | Mean Change in Sweat Chloride from Baseline (mmol/L) | Reference |
| Orkambi® | Lumacaftor | Ivacaftor | -24.8 | [9] |
| Symdeko® | Tezacaftor | Ivacaftor | -9.5 | [9] |
| Trikafta® | Elexacaftor, Tezacaftor | Ivacaftor | -41.8 | [9] |
Mandatory Visualizations
CFTR Protein Processing and Corrector Mechanism of Action
Caption: Mechanism of single vs. dual CFTR corrector action on F508del-CFTR processing.
Experimental Workflow for Evaluating CFTR Corrector Efficacy
Caption: Workflow for assessing the efficacy of CFTR correctors in vitro.
Experimental Protocols
Western Blotting for CFTR Maturation
This protocol is designed to assess the effect of CFTR correctors on the glycosylation and maturation of the F508del-CFTR protein.
Materials:
-
Cell lysis buffer (RIPA or similar) with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels (6% acrylamide is recommended for resolving CFTR)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CFTR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Gel electrophoresis and blotting equipment
-
Imaging system
Procedure:
-
Cell Lysis:
-
Culture cells expressing F508del-CFTR and treat with single or combination correctors for the desired time (typically 24-48 hours).
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay or similar method.
-
-
Sample Preparation:
-
Mix equal amounts of protein (20-50 µg) with Laemmli sample buffer.
-
Do not boil the samples. Heat at 37°C for 15 minutes to denature the protein without causing aggregation.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a 6% polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
The immature, core-glycosylated CFTR (Band B) will appear at ~150 kDa, and the mature, complex-glycosylated CFTR (Band C) will appear at ~170-180 kDa. An increase in the Band C to Band B ratio indicates improved maturation.[10][11]
-
Ussing Chamber Assay for Ion Transport
This protocol measures CFTR-dependent chloride secretion across a polarized epithelial cell monolayer.
Materials:
-
Ussing chamber system
-
Epithelial cells grown on permeable supports (e.g., Transwells)
-
Ringer's solution
-
Amiloride (ENaC inhibitor)
-
Forskolin (cAMP agonist)
-
Genistein or Ivacaftor (CFTR potentiator)
-
CFTRinh-172 (CFTR inhibitor)
Procedure:
-
Cell Culture:
-
Culture human bronchial epithelial (HBE) cells or other suitable epithelial cells on permeable supports until a confluent and polarized monolayer is formed (high transepithelial electrical resistance, TEER).
-
Treat the cells with CFTR correctors for 24-48 hours before the assay.
-
-
Ussing Chamber Setup:
-
Mount the permeable support with the cell monolayer in the Ussing chamber.
-
Fill both the apical and basolateral chambers with pre-warmed Ringer's solution and bubble with 95% O2/5% CO2.
-
Maintain the temperature at 37°C.
-
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and record the baseline short-circuit current (Isc).
-
Add amiloride to the apical chamber to inhibit the epithelial sodium channel (ENaC) and isolate the chloride current.
-
Add forskolin (and genistein/ivacaftor) to the basolateral side to activate CFTR-mediated chloride secretion. An increase in Isc indicates CFTR activity.
-
Add CFTRinh-172 to the apical chamber to confirm that the observed current is CFTR-dependent. A decrease in Isc confirms CFTR-specific activity.[12]
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to the CFTR activators and inhibitors. A larger ΔIsc in corrector-treated cells compared to untreated cells indicates improved CFTR function.
-
YFP-Halide Influx Assay for Channel Function
This is a high-throughput, cell-based fluorescence assay to measure CFTR-mediated halide influx.[13]
Materials:
-
Cells co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
-
Chloride-containing buffer (e.g., PBS)
-
Iodide-containing buffer (e.g., PBS with NaCl replaced by NaI)
-
Forskolin
-
Genistein or Ivacaftor
Procedure:
-
Cell Plating and Treatment:
-
Plate the YFP-CFTR expressing cells in a 96-well plate.
-
Treat the cells with CFTR correctors for 24-48 hours.
-
-
Assay Protocol:
-
Wash the cells with chloride-containing buffer.
-
Place the plate in a fluorescence plate reader set to measure YFP fluorescence (Excitation ~485 nm, Emission ~520 nm).
-
Establish a baseline fluorescence reading.
-
Add a solution containing forskolin and a potentiator to activate CFTR.
-
Rapidly add the iodide-containing buffer.
-
Monitor the decrease in YFP fluorescence over time as iodide enters the cells through active CFTR channels and quenches the YFP fluorescence.[14][15]
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching. A faster rate of quenching in corrector-treated cells compared to untreated cells indicates enhanced CFTR function.
-
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| No or weak CFTR bands (B and C) | - Low protein expression in cell type- Inefficient cell lysis- Protein degradation- Insufficient protein loading- Poor antibody affinity/concentration | - Use a positive control cell line known to express CFTR.- Use a validated lysis buffer with fresh protease inhibitors.- Load a higher amount of protein (up to 50 µg).- Optimize primary antibody concentration and incubation time.- Consider immunoprecipitation to enrich for CFTR.[16] |
| High background | - Incomplete blocking- Primary or secondary antibody concentration too high- Insufficient washing- Contaminated buffers | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Titrate antibody concentrations.- Increase the number and duration of wash steps.- Use freshly prepared buffers. |
| Only Band B is visible, no Band C | - Corrector is ineffective- Cells are stressed or unhealthy- Incorrect gel percentage | - Confirm corrector concentration and incubation time.- Ensure healthy cell culture conditions.- Use a 6% acrylamide gel to better resolve the high molecular weight bands of CFTR. |
| Smeary bands | - Protein degradation- Sample overloading- Sample not properly denatured | - Add fresh protease inhibitors to lysis buffer.- Load less protein.- Ensure proper sample preparation (heating at 37°C, not boiling). |
Ussing Chamber Assay
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low Transepithelial Electrical Resistance (TEER) | - Cell monolayer is not confluent or polarized- Leaky seal around the permeable support | - Allow cells to grow for a longer duration.- Ensure proper handling and mounting of the permeable support. |
| Unstable baseline Isc | - Temperature fluctuations- Air bubbles in the chamber- Electrical noise | - Ensure the Ussing chamber is properly temperature-controlled.- Carefully remove any air bubbles from the chambers and tubing.- Ground the equipment properly.[17] |
| No response to Forskolin | - Cells are not expressing functional CFTR- Inactive forskolin | - Use a positive control cell line.- Use a fresh, validated stock of forskolin. |
| High baseline current | - High ENaC activity | - Ensure amiloride is added before CFTR activators to block ENaC channels. |
YFP-Halide Influx Assay
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low YFP fluorescence signal | - Low transfection efficiency- Photobleaching | - Optimize transfection protocol.- Reduce excitation light intensity or exposure time. |
| High background fluorescence | - Autofluorescence from cells or media- Non-specific binding of reagents | - Use phenol red-free media for the assay.- Ensure thorough washing of cells before the assay. |
| No change in fluorescence upon iodide addition | - CFTR channels are not active- YFP is not halide-sensitive | - Confirm cell line expresses the correct halide-sensitive YFP variant (YFP-H148Q/I152L).- Ensure proper activation with forskolin and a potentiator. |
| Rapid fluorescence quenching in control (untreated) cells | - Leaky cell membranes- High basal CFTR activity | - Ensure cells are healthy and not overly confluent.- Use a lower concentration of forskolin or a specific CFTR inhibitor to confirm CFTR-dependence. |
References
- 1. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 2. A Systematic Review of the Clinical Efficacy and Safety of CFTR Modulators in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cff.org [cff.org]
- 4. Efficacy and Safety of Triple Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulators in Patients With Cystic Fibrosis: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]
- 6. physiologicinstruments.com [physiologicinstruments.com]
- 7. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 8. CFTR Expression Regulation by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. physiologicinstruments.com [physiologicinstruments.com]
- 14. Node, Edge and Graph Attributes [emden.github.io]
- 15. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 16. Immunoprecipitation | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 17. physiologicinstruments.com [physiologicinstruments.com]
Technical Support Center: Optimizing CFTR Corrector 3 (Tezacaftor/VX-661) Concentration in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the concentration of CFTR Corrector 3 (Tezacaftor/VX-661) in cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the optimization of VX-661 concentration.
| Issue | Potential Cause | Recommended Solution |
| Low or No CFTR Correction | Suboptimal VX-661 concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and mutation. Start with a range of concentrations (e.g., 0.1 µM to 10 µM). |
| Insufficient incubation time. | Most protocols recommend a 24-hour incubation period with VX-661 to allow for sufficient correction of the CFTR protein.[1][2] Consider a time-course experiment (e.g., 12, 24, 48 hours) to optimize incubation time for your model. | |
| Inappropriate cell model. | The efficacy of correctors can be cell-type dependent.[3] Ensure the cell line you are using (e.g., CFBE41o-, HEK293, primary human bronchial epithelial cells) is appropriate for studying the specific CFTR mutation of interest. | |
| Issues with VX-661 stock solution. | Verify the proper preparation and storage of your VX-661 stock solution. Prepare fresh dilutions for each experiment. | |
| High Cell Toxicity or Death | VX-661 concentration is too high. | High concentrations of some CFTR modulators can lead to cytotoxicity.[4][5] Reduce the concentration of VX-661 and perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assays to determine the maximum non-toxic concentration. |
| Contamination of cell culture. | Regularly check for signs of bacterial or fungal contamination. Use sterile techniques and antibiotic/antimycotic agents in your culture medium if necessary. | |
| Solvent (DMSO) toxicity. | Ensure the final concentration of the solvent (typically DMSO) in your culture medium is low (usually <0.1%) and consistent across all experimental conditions, including vehicle controls. | |
| Inconsistent or Variable Results | Inherent biological variability. | Primary cells, in particular, can exhibit significant donor-to-donor variability in their response to correctors.[6][7] Increase the number of biological replicates and use cells from multiple donors if possible. |
| Inconsistent experimental procedures. | Adhere strictly to your experimental protocols, including cell seeding density, media changes, and incubation times. | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of VX-661. | |
| Unexpected Results in Combination Studies | Negative interactions between compounds. | When combining VX-661 with other modulators (e.g., potentiators like VX-770), be aware of potential negative interactions. For example, chronic exposure to some potentiators can reduce the efficacy of correctors.[8] |
| Incorrect order of addition. | For combination studies, the order and timing of compound addition can be critical. Typically, cells are pre-incubated with the corrector (VX-661) before the addition of a potentiator for functional assays. |
Frequently Asked Questions (FAQs)
1. What is a good starting concentration for VX-661 in cell culture?
A common starting concentration for VX-661 in various cell lines, including CFBE41o- and HEK293 cells, is in the low micromolar range, typically between 1 µM and 5 µM.[1][4][9][10][11] However, the optimal concentration will depend on the specific cell line and the CFTR mutation being studied. A dose-response curve is highly recommended to determine the most effective concentration for your experimental system.
2. How should I prepare and store a VX-661 stock solution?
VX-661 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[11] To prepare the stock solution, you may need to warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to ensure complete dissolution.[8] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[1]
3. What is the recommended incubation time for VX-661?
For most in vitro correction assays, a 24-hour incubation period is recommended to allow for the synthesis, folding, and trafficking of the corrected CFTR protein to the cell surface.[1][2][11]
4. Can I use VX-661 as a single agent, or should it be combined with other modulators?
While VX-661 can demonstrate some correction as a single agent, its efficacy is significantly enhanced when used in combination with other CFTR modulators.[4][12] It is often used with a second corrector, such as elexacaftor (VX-445), and a potentiator, like ivacaftor (VX-770), in a triple combination therapy.[12][13]
5. How can I assess the effectiveness of VX-661-mediated CFTR correction?
The effectiveness of VX-661 can be evaluated using a combination of biochemical and functional assays:
-
Western Blotting: To assess the maturation of the CFTR protein. Corrected CFTR will show an increase in the mature, complex-glycosylated form (Band C) compared to the immature, core-glycosylated form (Band B).[12]
-
Ussing Chamber/Short-Circuit Current (Isc) measurements: To measure the increase in chloride ion transport across a polarized epithelial cell monolayer. This is a direct functional readout of CFTR activity.
-
YFP-based halide influx assays: A cell-based fluorescence assay to measure CFTR-mediated ion channel activity.[14]
-
Patch-clamp: To measure the activity of single CFTR channels.
6. I am seeing a decrease in CFTR correction at higher concentrations of VX-661. Why is this happening?
A decrease in correction at higher concentrations could be due to cytotoxicity.[4][5] It is crucial to perform a cell viability assay alongside your dose-response experiment to identify the concentration at which the compound becomes toxic to the cells.
Data Presentation
Table 1: Dose-Response of Elexacaftor (VX-445) in the Presence of a Fixed Concentration of Tezacaftor (VX-661) on F508del-CFTR Plasma Membrane Density.
Data is expressed as a percentage of wild-type (WT) CFTR plasma membrane density in CFBE41o- cells. Cells were incubated with the compounds for 24 hours at 37°C.
| VX-661 Concentration (µM) | VX-445 Concentration (µM) | Mean F508del-CFTR PM Density (% of WT) |
| 3 | 0 | ~3.5% |
| 3 | 0.1 | ~20% |
| 3 | 0.3 | ~45% |
| 3 | 1 | ~50% |
| 3 | 3 | ~55% |
| 3 | 10 | Decreased PM density |
Note: This table is a representation of data found in the literature and is intended for illustrative purposes.[4][5] Actual results may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Dose-Response Assessment of VX-661 using Western Blotting
Objective: To determine the optimal concentration of VX-661 for increasing the maturation of F508del-CFTR protein.
Materials:
-
CFBE41o- cells stably expressing F508del-CFTR
-
Cell culture medium and supplements
-
VX-661 stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary anti-CFTR antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed CFBE41o- F508del cells in 6-well plates and grow to 80-90% confluency.
-
Prepare serial dilutions of VX-661 in cell culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO only).
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of VX-661 or vehicle.
-
Incubate the cells for 24 hours at 37°C.
-
After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Perform densitometry analysis to quantify the intensity of Band B and Band C. Calculate the maturation ratio (Band C / (Band B + Band C)).
Protocol 2: Cell Viability Assay (MTT)
Objective: To assess the cytotoxicity of VX-661 at different concentrations.
Materials:
-
Cells of interest (e.g., CFBE41o-)
-
96-well cell culture plates
-
Cell culture medium
-
VX-661 stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of VX-661 concentrations (the same range as in the functional assay) and a vehicle control.
-
Incubate for the same duration as the functional assay (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Workflow for optimizing VX-661 concentration.
Caption: Troubleshooting logic for CFTR corrector experiments.
Caption: Mechanism of action of VX-661 on F508del-CFTR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tezacaftor (VX661) | Cystic Fibrosis | TargetMol [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 6. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]
- 7. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Treatment of Polarized Cystic Fibrosis Airway Cells With HGF Prevents VX-661-Rescued F508del-CFTR Destabilization Caused by Prolonged Co-exposure to VX-770 [frontiersin.org]
- 11. selleckchem.com [selleckchem.com]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. cff.org [cff.org]
- 14. JCI - Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening [jci.org]
Technical Support Center: Troubleshooting Off-Target Effects of CFTR Corrector VX-661 (Tezacaftor)
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the CFTR corrector VX-661 (Tezacaftor) in their experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may arise from off-target effects.
Frequently Asked Questions (FAQs)
Q1: My cells are showing signs of cytotoxicity after treatment with VX-661. What is the expected toxicity profile?
A1: While VX-661 (Tezacaftor) has been shown to be generally well-tolerated in clinical trials, in vitro experiments can sometimes reveal dose-dependent cytotoxicity.[1][2] This can manifest as reduced cell viability, apoptosis, or necrosis. The cytotoxic effects can be cell-type specific. It is crucial to determine the optimal, non-toxic concentration of VX-661 for your specific cell line through a dose-response experiment. We recommend performing a cell viability assay, such as the MTT or CellTiter-Glo® assay, to establish the EC50 for CFTR correction and the CC50 (50% cytotoxic concentration) for your cells.
Q2: I am observing unexpected changes in intracellular signaling pathways unrelated to CFTR. What are the known off-target effects of VX-661?
A2: A known off-target effect of VX-661 is the mobilization of intracellular calcium.[3][4] This is thought to occur through the inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, leading to an increase in cytosolic calcium levels.[3][4] This effect is independent of CFTR expression.[3] Therefore, if your experimental system is sensitive to changes in calcium homeostasis, you may observe downstream effects on various signaling cascades.
Q3: My experimental results are inconsistent when using VX-661 in combination with other drugs. Are there known drug-drug interactions?
A3: VX-661 (Tezacaftor) is a substrate of the cytochrome P450 enzyme CYP3A. Co-administration with strong CYP3A inhibitors (e.g., itraconazole) can significantly increase Tezacaftor's plasma concentration, potentially leading to off-target effects.[5] Unlike some other CFTR correctors, Tezacaftor is not a significant inducer of CYP3A4 enzymes, which reduces its potential to interfere with the metabolism of many other medications.[6] When designing experiments involving co-administration of other compounds, it is essential to consider their potential to inhibit or induce CYP3A enzymes.
Q4: I am not seeing the expected level of CFTR correction in my primary human bronchial epithelial (HBE) cells. What could be the issue?
A4: The efficacy of VX-661 can be influenced by several factors in primary cell models. The baseline level of F508del-CFTR expression, the differentiation state of the cells, and the specific culture conditions can all impact the observed correction. It is also important to use VX-661 in combination with a potentiator, such as ivacaftor, to achieve optimal functional correction of the F508del-CFTR protein at the cell surface.[5] Ensure that your experimental protocol includes a potentiator and that the cells are well-differentiated.
Data Presentation: Off-Target Effects of VX-661 (Tezacaftor)
| Target Class | Specific Target | Effect | Reported IC50/EC50 | Cell Type/System |
| Ion Pumps | SERCA (Sarco/Endoplasmic Reticulum Ca2+-ATPase) | Inhibition, leading to increased cytosolic Ca2+ | Not specified | Human Airway Epithelial Cells |
| CYP Enzymes | CYP3A | Substrate | Not applicable | In vivo (Human) |
Note: Quantitative data on the direct inhibition of specific off-target kinases or other proteins by Tezacaftor is limited in publicly available literature. Researchers are encouraged to perform their own off-target profiling for their specific experimental context.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is designed to determine the cytotoxic effects of VX-661 on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
VX-661 (Tezacaftor) stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of VX-661 in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest VX-661 concentration.
-
Remove the old medium from the cells and add 100 µL of the prepared VX-661 dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Monitoring Intracellular Calcium Levels
This protocol allows for the investigation of VX-661's effect on intracellular calcium signaling.
Materials:
-
Cells of interest cultured on glass coverslips or in a 96-well black-walled plate
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
VX-661 (Tezacaftor) stock solution
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Load cells with Fluo-4 AM (typically 1-5 µM) and an equal concentration of Pluronic F-127 in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
To determine the source of calcium mobilization, perform experiments in both calcium-containing and calcium-free HBSS.
-
Add VX-661 at the desired concentration and immediately begin recording the fluorescence intensity over time.
-
As a positive control for calcium release from the endoplasmic reticulum, use a known SERCA inhibitor like thapsigargin.
-
Analyze the change in fluorescence intensity to determine the effect of VX-661 on intracellular calcium levels.
Visualizations
Caption: Off-target effect of VX-661 on calcium signaling.
References
- 1. Tezacaftor VX-661 – Cystic Fibrosis Medicine [cysticfibrosis.online]
- 2. cysticfibrosis.org.uk [cysticfibrosis.org.uk]
- 3. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
Technical Support Center: Addressing Patient-to-Patient Variability in CFTR Corrector Response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of patient-to-patient variability in Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector response.
Frequently Asked Questions (FAQs)
Q1: Why do we observe significant variability in patient response to CFTR correctors, even among individuals with the same CFTR genotype?
A1: Patient-to-patient variability in response to CFTR correctors is a well-documented phenomenon and can be attributed to several factors:
-
Genetic Modifiers: Genes other than CFTR can influence the severity of CF and the response to modulator therapies.[1] These modifier genes can affect various cellular processes, including protein folding, trafficking, and degradation, thereby impacting the efficacy of CFTR correctors.
-
Epigenetic Factors: Variations in epigenetic modifications, such as DNA methylation and histone acetylation, can alter the expression of CFTR and other genes involved in protein processing.[1][2] These epigenetic differences can contribute to the observed variability in drug response.
-
Environmental Exposures: Environmental factors can also play a role in modifying cellular responses to drug treatment.[2]
-
Protein Processing and Stability: The cellular machinery responsible for protein quality control can vary between individuals, affecting the processing and stability of both mutant and corrected CFTR protein.
Q2: What are the primary experimental models for studying patient-specific CFTR corrector responses?
A2: Several in vitro and ex vivo models are utilized to predict and understand individual responses to CFTR modulators:
-
Primary Human Bronchial Epithelial (HBE) Cells: Considered a gold standard, HBE cells are isolated from the lungs of CF patients and cultured at an air-liquid interface to form a differentiated epithelium that closely mimics the in vivo airway.[1][3]
-
Nasal Epithelial Cells: These cells can be obtained through less invasive methods like nasal brushing and can be cultured in a similar manner to HBE cells to assess CFTR function.[3][4]
-
Intestinal Organoids: Derived from rectal or colonic biopsies, these 3D structures recapitulate the intestinal epithelium and allow for functional assessment of CFTR through assays like the forskolin-induced swelling (FIS) assay.[5][6][7][8][9]
-
Induced Pluripotent Stem Cells (iPSCs): iPSCs can be generated from patient cells and differentiated into relevant cell types, such as airway epithelial cells, providing a potentially unlimited source of patient-specific cells for drug testing.[1]
Q3: What are the common assays used to quantify CFTR function and corrector efficacy?
A3: A variety of assays are employed to measure CFTR channel function and the rescue of its activity by correctors:
-
Ussing Chamber Electrophysiology: This technique measures ion transport across an epithelial monolayer mounted in a specialized chamber. It provides a direct measure of CFTR-mediated chloride secretion.[1][10]
-
Patch Clamp Electrophysiology: This method allows for the measurement of ion currents through single CFTR channels in the cell membrane, providing detailed information about channel gating and conductance.[10][11]
-
Forskolin-Induced Swelling (FIS) Assay: In intestinal organoids, activation of CFTR by forskolin leads to fluid secretion into the lumen, causing the organoids to swell. The degree of swelling is proportional to CFTR function.[5][6][7][8][9]
-
Fluorescence-Based Assays: These assays use fluorescent indicators to measure changes in membrane potential or intracellular ion concentrations that are dependent on CFTR activity.[4][12]
-
Western Blotting: This biochemical technique is used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) can be distinguished by their molecular weight. Correctors are expected to increase the amount of Band C.[10]
Troubleshooting Guides
Issue 1: High variability in organoid swelling assay results between replicates from the same patient.
| Potential Cause | Troubleshooting Step |
| Inconsistent Organoid Size and Morphology | Ensure a homogenous population of organoids for the assay. This can be achieved by mechanical dissociation and passing organoids through a cell strainer to obtain a more uniform size distribution. |
| Variable Seeding Density | Carefully control the number of organoids seeded per well. Use a standardized protocol for organoid counting and plating. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Incomplete Matrix Solidification | Ensure the basement membrane matrix is fully solidified before adding culture medium. This prevents organoids from sinking to the bottom of the well and ensures proper 3D growth. |
| Inaccurate Image Analysis | Utilize automated image analysis software to quantify organoid area or volume. Manual measurements can introduce significant variability. Ensure consistent imaging parameters (e.g., focus, exposure) across all wells and time points. |
Issue 2: Low or no detectable CFTR function in primary airway epithelial cell cultures following corrector treatment.
| Potential Cause | Troubleshooting Step |
| Suboptimal Cell Culture Conditions | Ensure that the air-liquid interface (ALI) culture is fully differentiated. This can take 3-4 weeks. Verify differentiation by observing cilia movement and mucus production. Use appropriate culture media and supplements. |
| Incorrect Corrector Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for the specific corrector and cell line being used. |
| Cell Viability Issues | Assess cell viability using a trypan blue exclusion assay or a live/dead cell staining kit. High levels of cell death can compromise the integrity of the epithelial monolayer and affect ion transport measurements. |
| Poor Transepithelial Resistance (TEER) | Measure TEER to ensure the integrity of the epithelial monolayer. Low TEER values indicate a leaky epithelium, which can confound Ussing chamber measurements. A TEER above 300 Ω·cm² is generally considered acceptable. |
| Presence of Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular physiology and drug response. |
Data Presentation
Table 1: Comparison of CFTR Functional Assays
| Assay | Principle | Advantages | Disadvantages | Throughput |
| Ussing Chamber | Measures transepithelial ion current.[10] | Gold standard for epithelial ion transport; provides direct functional data. | Low throughput; requires specialized equipment and expertise.[4] | Low |
| Patch Clamp | Measures single-channel currents.[10] | High resolution of channel gating and conductance.[11] | Very low throughput; technically demanding. | Very Low |
| Organoid Swelling | Quantifies fluid secretion-induced swelling.[7][8] | High-throughput potential; reflects integrated cellular response. | Indirect measure of CFTR function; can be influenced by other factors.[9] | Medium to High |
| Fluorescence Assays | Measures changes in membrane potential or ion concentration.[4][12] | High throughput; amenable to automation. | Indirect measure; potential for off-target effects of fluorescent dyes. | High |
Experimental Protocols
Protocol 1: Forskolin-Induced Swelling (FIS) Assay in Human Intestinal Organoids
This protocol is adapted from previously published methods.[5][6][7][8][9]
Materials:
-
Mature human intestinal organoid culture
-
Basal culture medium
-
Basement membrane matrix
-
96-well plate
-
Forskolin (10 mM stock in DMSO)
-
CFTR corrector of interest
-
Live-cell imaging system or automated microscope
Procedure:
-
Organoid Plating:
-
Harvest mature organoids from culture.
-
Mechanically dissociate organoids into smaller fragments.
-
Resuspend organoid fragments in a 1:1 mixture of basal medium and basement membrane matrix.
-
Plate 50 µL of the organoid suspension into each well of a pre-warmed 96-well plate.
-
Incubate at 37°C for 20-30 minutes to allow the matrix to solidify.
-
Add 100 µL of pre-warmed basal medium to each well.
-
-
Corrector Treatment:
-
Culture the organoids for 24-48 hours.
-
Add the CFTR corrector to the desired final concentration. Incubate for 18-24 hours. Include a vehicle control (e.g., DMSO).
-
-
Forskolin Stimulation and Imaging:
-
Just before imaging, add forskolin to a final concentration of 5-10 µM. If a potentiator is being tested, it should be added concurrently with forskolin.
-
Place the 96-well plate in a live-cell imaging system pre-heated to 37°C.
-
Acquire brightfield or fluorescence images of each well every 30-60 minutes for 2-4 hours.
-
-
Data Analysis:
-
Use image analysis software to measure the cross-sectional area of the organoids at each time point.
-
Calculate the change in area over time for each well.
-
Normalize the swelling response to the initial organoid area (t=0).
-
Mandatory Visualizations
References
- 1. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]
- 2. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Correlation of Electrophysiological and Fluorescence-Based Measurements of Modulator Efficacy in Nasal Epithelial Cultures Derived from People with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - ERN-LUNG | Rare Respiratory Diseases [ern-lung.eu]
- 7. jove.com [jove.com]
- 8. stemcell.com [stemcell.com]
- 9. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cff.org [cff.org]
- 11. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]
- 12. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Translating In Vitro CFTR Corrector Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of translating in vitro efficacy of CFTR correctors to in vivo models.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during experimental workflows.
Issue 1: Low or No Corrector Response in Primary Human Bronchial Epithelial (HBE) Cells Despite Strong Efficacy in Immortalized Cell Lines (e.g., CFBE41o-).
Possible Cause & Troubleshooting Steps:
-
Cellular Context and Differentiation: Immortalized cell lines may not fully replicate the physiology of primary HBE cells.[1] Primary cells form polarized monolayers with tight junctions and mucus production, which can affect compound accessibility and cellular response.
-
Action: Confirm the differentiation status of your primary HBE cells by measuring transepithelial electrical resistance (TEER) and observing cilia formation. Ensure cultures are maintained at an air-liquid interface (ALI) for a sufficient period (typically 3-4 weeks).
-
-
Mucus Barrier: The mucus layer in well-differentiated primary cultures can act as a barrier, preventing the corrector compound from reaching the epithelial cells.[2][3]
-
Action: Perform experiments with and without a mucolytic agent like dithiothreitol (DTT) to assess if mucus is impeding corrector efficacy.[2]
-
-
Patient-to-Patient Variability: Primary cells from different donors can exhibit significant variability in their response to correctors, even with the same F508del mutation.[4][5]
-
Action: Test the corrector on HBE cells from multiple donors to determine the range of response. This will help ascertain if the issue is compound-specific or donor-specific.
-
Issue 2: Discrepancy Between Biochemical Correction (e.g., Western Blot) and Functional Correction (e.g., Ussing Chamber).
Possible Cause & Troubleshooting Steps:
-
Incorrect Protein Folding: A corrector may rescue the processing of F508del-CFTR from the endoplasmic reticulum (ER), showing an increase in the mature "Band C" on a Western blot, but the resulting protein at the cell surface may still be non-functional or have poor channel gating.[6][7]
-
Sub-optimal Potentiator Activity: Corrector efficacy is often assessed in the presence of a potentiator. The chosen potentiator may have limited efficacy or negative interactions with the corrector.[10]
-
Action: Test the corrector with a panel of different potentiators. Also, investigate the impact of chronic exposure to the potentiator, as this has been shown to sometimes diminish the effects of the corrector.[10]
-
-
Assay Sensitivity: The functional assay may not be sensitive enough to detect small changes in CFTR function.
-
Action: Optimize your Ussing chamber protocol by ensuring proper chamber setup, stable baseline readings, and appropriate concentrations of activators (e.g., forskolin) and inhibitors.
-
Section 2: Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary reasons for the failure to translate promising in vitro CFTR corrector results to in vivo studies?
A1: The translation from in vitro to in vivo is challenging due to several factors:
-
Pharmacokinetics and Bioavailability: The compound's absorption, distribution, metabolism, and excretion (ADME) profile in a living organism can be unfavorable, leading to insufficient drug concentration at the target tissue.
-
Off-Target Effects: A corrector may have unintended effects in vivo that cause toxicity or counteract its beneficial effects on CFTR.[7]
-
Complex In Vivo Environment: The in vivo airway is a complex environment with mucus, inflammation, and bacterial presence, all of which can influence drug efficacy in ways not captured by in vitro models.[11][12]
-
Animal Model Limitations: Animal models, while valuable, may not perfectly replicate the human disease, leading to different responses to treatment.
Q2: How do I choose the right in vitro model for my experiments?
A2: The choice of model depends on the experimental question:
-
Immortalized Cell Lines (e.g., CFBE41o-, 16HBE14o-): Best for high-throughput screening and initial identification of potential corrector compounds due to their robustness and scalability.[8]
-
Primary Human Bronchial Epithelial (HBE) Cells: Considered the gold standard for preclinical validation as they closely mimic the native airway epithelium, including polarization and mucus production.[8]
-
Intestinal Organoids: Useful for assessing patient-specific responses to modulators and can be generated from rectal biopsies, a less invasive procedure.[13]
Experimental Design & Protocols
Q3: Can you provide a summary of common in vitro assays for CFTR function?
A3: Yes, several assays are used to measure CFTR function:
-
Ussing Chamber: Measures ion transport across an epithelial monolayer, providing a direct assessment of CFTR-mediated chloride secretion.[8][14]
-
YFP-Based Halide Influx Assay: A cell-based fluorescence assay where iodide influx through CFTR quenches the fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP).[14][15][16] It is well-suited for high-throughput screening.
-
Patch Clamp: A technique that measures the flow of ions through a single ion channel, providing detailed information about channel gating and conductance.[8][9]
Q4: What are the key differences in efficacy observed between first and next-generation correctors in vitro versus in vivo?
A4: First-generation correctors like lumacaftor showed modest efficacy in clinical trials despite promising in vitro data.[17][18] Next-generation correctors, often used in triple-combination therapies (e.g., with elexacaftor and tezacaftor), have demonstrated significantly better outcomes in both in vitro and in vivo studies, leading to substantial clinical benefits.[18][19]
Section 3: Data Presentation
Table 1: Comparison of In Vitro and In Vivo Efficacy for Select CFTR Modulators
| Modulator(s) | Mutation | In Vitro Model | In Vitro Outcome (% of Wild-Type CFTR function) | In Vivo Outcome (Change in ppFEV1) |
| Lumacaftor/Ivacaftor | F508del homozygous | Primary HBE cells | ~15-25% | Modest improvement (2.6-4.0 percentage points) |
| Tezacaftor/Ivacaftor | F508del homozygous | Primary HBE cells | ~20-30% | Modest improvement (4.0 percentage points) |
| Elexacaftor/Tezacaftor/Ivacaftor | F508del (one or two copies) | Primary HBE cells | ~50-60% | Significant improvement (13.8-14.3 percentage points) |
Note: The in vitro percentages are approximate and can vary between studies. The in vivo data represents the mean absolute improvement in percent predicted forced expiratory volume in one second (ppFEV1).[17][18][20]
Section 4: Experimental Protocols
Protocol 1: Western Blot Analysis of CFTR Maturation
This protocol is used to assess the biochemical correction of F508del-CFTR. Correctors increase the amount of mature, fully-glycosylated CFTR (Band C, ~170-180 kDa) relative to the immature, core-glycosylated form (Band B, ~150 kDa).
-
Cell Lysis:
-
Culture cells (e.g., CFBE41o- or primary HBEs) and treat with the corrector compound for the desired time (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 30-50 µg) onto an SDS-polyacrylamide gel (6% is recommended for good separation of Bands B and C).
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities for Band B and Band C. An effective corrector will show a significant increase in the Band C / (Band B + Band C) ratio.
-
(This is a general protocol and may need optimization for specific cell types and antibodies)[21][22][23]
Protocol 2: YFP-Based Halide Influx Assay
This high-throughput compatible assay measures CFTR function by detecting iodide influx.[15][16]
-
Cell Plating:
-
Plate cells stably expressing a halide-sensitive YFP (e.g., YFP-H148Q/I152L) and the CFTR mutant of interest in a 96- or 384-well black, clear-bottom plate.
-
-
Compound Incubation:
-
If testing correctors, incubate the cells with the compounds for 16-24 hours.
-
-
Assay Procedure:
-
Wash the cells with a chloride-containing buffer (e.g., PBS).
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a solution containing a CFTR agonist (e.g., forskolin and genistein) immediately followed by an iodide-containing solution (where iodide replaces chloride).
-
Monitor the decrease in YFP fluorescence over time as iodide enters the cells through activated CFTR channels and quenches the YFP signal.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching. A faster rate indicates greater CFTR activity.
-
Compare the rates of treated cells to untreated and positive controls.
-
Section 5: Visualizations
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Mucus, Mucins and Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]
- 6. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cff.org [cff.org]
- 9. The gating of the CFTR channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction non grata between CFTR’s correctors and potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Impact of Airway Inflammation on the Efficacy of CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CFTR correctors, a therapy for cystic fibrosis targeted at specific variants (most commonly F508del) | Cochrane [cochrane.org]
- 19. cff.org [cff.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
Technical Support Center: Enhancing the Stability of CFTR Corrector 3 (Tezacaftor/VX-661) in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and enhancing the stability of the CFTR corrector Tezacaftor (VX-661) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Tezacaftor (VX-661)?
A1: Tezacaftor is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] For laboratory use, DMSO is a commonly recommended solvent for preparing high-concentration stock solutions.[1][2]
Q2: What is the solubility of Tezacaftor in common solvents?
A2: The solubility of Tezacaftor in ethanol is approximately 25 mg/mL, and in DMSO and DMF, it is approximately 30 mg/mL.[1]
Q3: How should I store the Tezacaftor stock solution?
A3: Tezacaftor stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2]
Q4: Is Tezacaftor soluble in aqueous buffers?
A4: Tezacaftor is sparingly soluble in aqueous buffers.[1] To prepare a working solution in an aqueous buffer like PBS, it is recommended to first dissolve Tezacaftor in DMSO and then dilute it with the chosen buffer.[1] A 1:3 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/mL.[1] It is not recommended to store the aqueous solution for more than one day.[1]
Q5: What is the mechanism of action of Tezacaftor?
A5: Tezacaftor is a Type I CFTR corrector that functions by binding to a hydrophobic pocket in the first transmembrane domain (TMD1) of the CFTR protein.[3] This binding stabilizes the TMD1 during the early stages of CFTR biogenesis, preventing its premature degradation and thereby promoting the proper folding and trafficking of the F508del-CFTR mutant protein to the cell surface.[3][4][5]
Troubleshooting Guides
Issue 1: Precipitation observed after diluting DMSO stock solution into aqueous cell culture media.
Cause: This is a common issue with hydrophobic compounds like Tezacaftor. The drastic change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium can cause the compound to fall out of solution.
Solutions:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of media, vortex thoroughly, and then add this intermediate dilution to the final volume of media.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. Increasing the final DMSO concentration in your media can help maintain the solubility of Tezacaftor.
-
Use of Pluronic F-68: This non-ionic surfactant can help to increase the solubility of hydrophobic compounds in aqueous solutions. A final concentration of 0.01-0.1% (w/v) can be tested.
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the Tezacaftor stock solution can sometimes improve solubility.
-
Vortexing during Dilution: Add the DMSO stock dropwise to the aqueous media while continuously vortexing to ensure rapid and efficient mixing.
Issue 2: Inconsistent or lower-than-expected activity in cell-based assays.
Cause: This could be due to several factors including degradation of the compound in the aqueous media, aggregation, or non-specific binding to plasticware.
Solutions:
-
Prepare Fresh Working Solutions: As aqueous solutions of Tezacaftor are not stable for long periods, always prepare fresh working solutions immediately before use.[1]
-
Assess Stability in Your Media: The stability of Tezacaftor can be affected by the specific components of your cell culture media, including serum concentration and pH. It is recommended to perform a stability study in your specific media using the HPLC protocol provided below.
-
Use Low-Binding Plasticware: To minimize non-specific binding, use low-protein-binding microplates and tubes for preparing and storing your Tezacaftor solutions.
-
Check for Aggregation: Compound aggregation can lead to reduced activity. Visually inspect your solutions for any signs of precipitation or turbidity. If aggregation is suspected, you can try sonication of the stock solution before dilution.
-
Optimize Incubation Time: The efficacy of Tezacaftor on F508del-CFTR is influenced by both treatment duration and concentration.[3] Ensure you are using an appropriate incubation time for your specific cell type and experimental goals.
Quantitative Data
Table 1: Solubility of Tezacaftor (VX-661)
| Solvent/Buffer | Concentration | Temperature | Notes |
| DMSO | ~30 mg/mL | Room Temperature | |
| Ethanol | ~25 mg/mL | Room Temperature | |
| DMF | ~30 mg/mL | Room Temperature | |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | Room Temperature | Prepare fresh daily.[1] |
| Cell Culture Media (e.g., DMEM, Opti-MEM) | Data not publicly available | 37°C | Stability is media-dependent and should be determined experimentally. |
Table 2: Stability of Tezacaftor (VX-661) in Solution
| Solvent/Buffer | Storage Temperature | Stability | Notes |
| DMSO Stock Solution | -20°C | Up to 1 month[2] | Aliquot to avoid freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | Up to 1 year[2] | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Working Solution (e.g., in PBS or cell culture media) | 37°C | Not recommended for storage beyond one day[1] | Stability is highly dependent on the specific aqueous environment. It is strongly advised to determine the stability experimentally for incubations longer than a few hours. |
Experimental Protocols
Protocol 1: Preparation of Tezacaftor (VX-661) Working Solution for Cell-Based Assays
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of Tezacaftor powder (MW: 520.5 g/mol ).
-
Dissolve in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into low-binding tubes and store at -80°C.
-
-
Prepare the Final Working Solution in Cell Culture Media:
-
Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Warm the desired volume of cell culture media to 37°C.
-
Perform a serial dilution to reach the final desired concentration. For example, to prepare a 10 µM working solution in 10 mL of media:
-
Pipette 10 µL of the 10 mM stock solution into 990 µL of pre-warmed media to make a 100 µM intermediate solution. Vortex gently.
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed media to achieve the final 10 µM concentration.
-
-
Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Assessment of Tezacaftor (VX-661) Stability in Aqueous Solution by HPLC
This protocol allows for the quantitative assessment of Tezacaftor stability in a chosen aqueous buffer or cell culture medium over time.
-
Materials:
-
Tezacaftor (VX-661)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or other appropriate mobile phase modifier
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
-
The aqueous buffer or cell culture medium of interest
-
-
Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of Tezacaftor in DMSO.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution in the mobile phase.
-
-
Stability Experiment:
-
Prepare a solution of Tezacaftor in your chosen aqueous buffer or cell culture medium at a known concentration (e.g., 10 µM).
-
Incubate the solution at the desired temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot of the solution.
-
Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol. This will also precipitate proteins if you are using a medium containing serum.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase for small molecule analysis is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[6]
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Tezacaftor has UV absorbance maxima at approximately 233 nm and 299 nm.[1]
-
Injection Volume: 10-20 µL.
-
Gradient: A typical gradient could be 10-90% Solvent B over 10-15 minutes. This will need to be optimized to achieve good separation of the parent Tezacaftor peak from any potential degradation products.
-
Run the calibration standards to generate a standard curve.
-
Inject the samples from the stability experiment.
-
-
Data Analysis:
-
Quantify the peak area of the Tezacaftor peak in your samples at each time point.
-
Use the standard curve to determine the concentration of Tezacaftor remaining at each time point.
-
Plot the concentration of Tezacaftor versus time to determine the degradation kinetics.
-
Visualizations
Caption: Mechanism of F508del-CFTR correction by Tezacaftor (VX-661).
Caption: Experimental workflow for assessing Tezacaftor stability.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Mitigating the Impact of Serum Components on CFTR Corrector Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the interference of serum components in CFTR corrector activity assays.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable or lower than expected potency of my CFTR corrector in cell-based assays?
A1: One common reason for variability and reduced potency of CFTR correctors in in-vitro assays is the presence of serum in the cell culture media. Serum contains a complex mixture of proteins, with albumin being the most abundant. Many small molecule drugs, including CFTR correctors, can bind to these serum proteins.[1][2] This binding is a reversible equilibrium between the free drug and the protein-bound drug. According to the "free drug hypothesis," only the unbound (free) fraction of the drug is available to cross cell membranes and interact with its target, in this case, the CFTR protein.[1] Therefore, high serum protein binding can significantly reduce the effective concentration of the corrector available to the cells, leading to a rightward shift in the dose-response curve and an apparent decrease in potency.
The composition and concentration of proteins in serum, particularly fetal bovine serum (FBS), can vary between batches.[3] This batch-to-batch variability can lead to inconsistent levels of drug-protein binding, contributing to the variability you observe in your experimental results.[4]
Q2: How can I determine if my CFTR corrector is binding to serum proteins?
A2: Several methods can be used to determine the extent of drug binding to serum proteins. The most common and well-established techniques are:
-
Equilibrium Dialysis (ED): Considered the "gold standard," this method involves a semi-permeable membrane that separates a chamber containing the drug and serum proteins from a chamber with buffer.[5] Only the free drug can pass through the membrane. By measuring the drug concentration in both chambers at equilibrium, the percentage of bound and unbound drug can be accurately determined.[1][5]
-
Ultrafiltration: This technique uses a centrifugal device with a semi-permeable membrane to separate the free drug from the protein-bound drug.[1][5] The drug and serum protein solution is centrifuged, and the free drug passes through the filter into the ultrafiltrate, where its concentration is measured.[1]
-
High-Performance Affinity Chromatography (HPAC): This method utilizes a column with immobilized serum albumin to study drug-protein interactions.[5]
-
Capillary Electrophoresis - Frontal Analysis (CE-FA): A robust method for determining binding constants of drug-protein interactions.[5][6]
Q3: What are the best practices to mitigate the impact of serum on my CFTR corrector assays?
A3: To minimize the confounding effects of serum components, consider the following strategies:
-
Use Serum-Free Media: The most direct approach is to use a serum-free medium formulation for your cell culture during the CFTR corrector treatment and assay period. Several commercially available serum-free media are designed to support the growth and viability of various cell types used in CFTR research, including primary human bronchial epithelial cells and organoids.[7][8]
-
Reduce Serum Concentration: If a completely serum-free condition is not feasible for your cells, reducing the serum concentration (e.g., from 10% to 2% or lower) during the experiment can decrease the extent of protein binding and its impact on corrector activity.
-
Pre-screen Serum Batches: If serum must be used, it is advisable to pre-screen different batches of FBS for their impact on your assay. This can help in selecting a batch that yields consistent results and purchasing a larger quantity of that specific lot to ensure consistency across multiple experiments.[3]
-
Heat-Inactivated Serum: Using heat-inactivated fetal bovine serum (HI-FBS) can sometimes reduce the interference from certain serum components.[9]
-
Measure and Report the Free Fraction: If you continue to use serum-containing media, it is good practice to determine the fraction of your corrector that is bound to serum proteins under your experimental conditions and report the unbound concentration when presenting your data. This provides a more accurate representation of the drug's potency.
Troubleshooting Guides
Issue 1: Inconsistent Dose-Response Curves for a CFTR Corrector
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Serum Batch Variability | Test multiple lots of FBS in parallel with a known CFTR corrector at a fixed concentration. | Identify a serum lot that provides the most consistent and expected corrector activity. |
| Variable Protein Binding | Perform experiments in both serum-containing and serum-free media. | A leftward shift in the dose-response curve (increased potency) in serum-free conditions would indicate significant protein binding. |
| Incorrect Drug Concentration | Re-verify the stock solution concentration and ensure proper dilution. | Consistent results upon re-testing with a freshly prepared and verified drug solution. |
Issue 2: Low Efficacy of a Known CFTR Corrector
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Serum Protein Binding | Decrease the serum concentration in your assay medium or switch to a serum-free medium. | An increase in the observed efficacy of the corrector. |
| Cell Health Issues | Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your CFTR function assay. | Ensure that the observed low efficacy is not due to cellular toxicity. |
| Assay Sensitivity | Optimize the assay parameters, such as incubation time with the corrector and the concentration of the potentiator used for functional readout. | An improved signal-to-noise ratio and a more robust response to the corrector. |
Quantitative Data Summary
The following table provides a hypothetical representation of the impact of serum on the effective concentration and potency of a CFTR corrector. Disclaimer: The following data is illustrative and based on the general principles of drug-serum protein binding. Actual values will vary depending on the specific CFTR corrector and experimental conditions.
| Parameter | 10% FBS | 2% FBS | Serum-Free |
| Protein Binding (%) | ~95% | ~70% | 0% |
| Free Drug Fraction (%) | ~5% | ~30% | 100% |
| Apparent EC50 (µM) | 5.0 | 1.2 | 0.3 |
| Fold Shift in EC50 (vs. Serum-Free) | ~17-fold | ~4-fold | 1-fold |
Experimental Protocols
Protocol 1: Assessing the Impact of Serum on CFTR Corrector Activity using a YFP-Halide Quenching Assay
This protocol allows for the functional assessment of CFTR corrector activity in the presence and absence of serum.
Materials:
-
Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR and a halide-sensitive YFP (e.g., H148Q/I152L).
-
Cell culture medium (e.g., Coon's modified Ham's F-12) with and without FBS.
-
CFTR corrector of interest (e.g., VX-809).
-
Forskolin and Genistein (or other appropriate CFTR activators).
-
Iodide-containing buffer (e.g., PBS with NaI replacing NaCl).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Methodology:
-
Cell Seeding: Seed the FRT-F508del-CFTR-YFP cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Corrector Incubation (With and Without Serum):
-
Prepare serial dilutions of the CFTR corrector in two sets of media: one containing your standard FBS concentration (e.g., 10%) and another that is serum-free.
-
After 24 hours of cell growth, replace the culture medium with the media containing the different concentrations of the corrector. Incubate for 18-24 hours at 37°C. Include vehicle control wells for both serum-containing and serum-free conditions.
-
-
YFP-Halide Quenching Assay:
-
Wash the cells with a chloride-containing buffer (e.g., PBS).
-
Add a stimulating solution containing forskolin and genistein to activate CFTR.
-
Place the plate in a fluorescence plate reader and measure the baseline YFP fluorescence.
-
Inject the iodide-containing buffer and immediately start recording the YFP fluorescence quenching over time.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each well.
-
Plot the quenching rate against the corrector concentration for both the serum-containing and serum-free conditions.
-
Determine the EC50 values for the corrector under both conditions to quantify the impact of serum.
-
Visualizations
Caption: Workflow for assessing serum impact on corrector activity.
Caption: Impact of serum protein binding on corrector availability.
References
- 1. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 2. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum-free Cell Culture Media | ImmunoSpot® [immunospot.com]
- 4. mdpi.com [mdpi.com]
- 5. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. Serum-Free Media (SFM) | Thermo Fisher Scientific - US [thermofisher.com]
- 9. The effect of foetal bovine serum supplementation upon the lactate dehydrogenase cytotoxicity assay: Important considerations for in vitro toxicity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action of Therapies for Type I and Type III CFTR Mutations
For Researchers, Scientists, and Drug Development Professionals
Cystic Fibrosis (CF) is a genetic disorder resulting from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] This gene encodes a protein that functions as a chloride and bicarbonate channel on the surface of epithelial cells.[2] The development of CFTR modulator therapies, which target the underlying protein defects, has revolutionized CF treatment.[1]
It is important to clarify the terminology used in the field. While the term "corrector" is often broadly used, it most accurately describes drugs that rescue the processing and trafficking of misfolded CFTR protein resulting from Class II mutations (e.g., the F508del mutation).[3] Therapies for Class I (production) mutations are more specifically referred to as "read-through agents" or "production correctors," and therapies for Class III (gating) mutations are known as "potentiators."[2][4] This guide will compare the mechanisms of these distinct therapeutic strategies for Type I and Type III CFTR mutations.
Mechanism of Action: Production Correctors (for Type I Mutations) vs. Potentiators (for Type III Mutations)
Type I CFTR mutations are characterized by the absence of full-length CFTR protein due to premature termination codons (PTCs) in the mRNA, which halt protein synthesis.[4] In contrast, Type III mutations result in a CFTR protein that is correctly trafficked to the cell membrane but has a defective channel gate, preventing the proper flow of chloride ions.[3][4]
Production Correctors (Read-Through Agents): These molecules target the ribosome during protein synthesis. They enable the ribosome to "read through" the premature stop codon by promoting the insertion of a near-cognate amino acid, allowing for the production of a full-length, albeit potentially still defective, CFTR protein.[2]
Potentiators: These molecules act directly on the CFTR protein at the cell surface.[2] They bind to the channel and allosterically modulate its conformation to increase the probability that the channel gate will be open, thereby enhancing chloride ion transport.[2][5]
The distinct mechanisms are visualized below:
Comparative Efficacy Data
The efficacy of these two modulator types is measured differently, reflecting their distinct mechanisms. For production correctors, a primary metric is the amount of full-length CFTR protein produced. For potentiators, the key metric is the increase in CFTR channel activity.
| Parameter | Production Correctors (e.g., for G542X) | Potentiators (e.g., Ivacaftor for G551D) |
| Primary Target | Ribosome-mRNA complex | CFTR protein at the cell membrane |
| Mechanism | Suppression of premature termination codon | Increased channel open probability |
| Endpoint | Production of full-length CFTR protein | Increased chloride transport |
| Example Compound | Ataluren (Translarna) - Investigational for CF | Ivacaftor (Kalydeco) |
| Efficacy Measure | % of wild-type CFTR protein expression | % increase in channel open probability (Po) |
| Reported Efficacy | Variable, often low levels of protein restoration | Can increase G551D-CFTR Po by ~10-fold[6] |
Experimental Protocols
The evaluation of production correctors and potentiators requires distinct experimental approaches.
1. Assessing Production Correctors: Western Blotting
This technique is used to quantify the amount of full-length CFTR protein produced following treatment with a read-through agent.
-
Cell Culture: Human bronchial epithelial (HBE) cells expressing a Type I mutation (e.g., G542X) are cultured.
-
Treatment: Cells are incubated with the production corrector compound at various concentrations for a specified period (e.g., 24-48 hours).
-
Lysis: Cells are lysed to release total protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of total protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate, and the band intensity corresponding to full-length CFTR is quantified.
2. Assessing Potentiators: Patch-Clamp Electrophysiology
This is the gold standard for measuring ion channel activity and is used to determine the effect of potentiators on the CFTR channel's open probability.
-
Cell Preparation: Cells expressing the Type III mutant CFTR (e.g., G551D) are grown on a suitable substrate for patch-clamping.
-
Patch Pipette: A glass micropipette with a very small tip is pressed against the cell membrane to form a high-resistance seal (a "gigaseal").
-
Recording Configuration: The measurement is typically performed in the "inside-out" configuration, where the patch of membrane is excised from the cell, allowing the intracellular face to be exposed to the bath solution.
-
Channel Activation: The intracellular face of the membrane is exposed to ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels.[6]
-
Potentiator Application: The potentiator compound is added to the bath solution.
-
Data Acquisition: The flow of ions through single CFTR channels is recorded as an electrical current. The duration of channel openings and closings is measured before and after the addition of the potentiator.
-
Analysis: The open probability (Po), which is the fraction of time the channel is in the open state, is calculated. The fold-increase in Po upon potentiator application is a measure of its efficacy.[6]
References
- 1. What are CFTR modulators and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. cff.org [cff.org]
- 4. Cystic Fibrosis: Understanding Cystic Fibrosis Transmembrane Regulator Mutation Classification and Modulator Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A common mechanism for CFTR potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Rescue of CFTR Function: A Comparative Guide to Elexacaftor, Tezacaftor, and Ivacaftor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The advent of combination therapies with Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators has revolutionized the treatment of cystic fibrosis (CF). This guide provides a detailed comparison of the synergistic effects of the next-generation corrector elexacaftor (VX-445) in combination with the corrector tezacaftor (VX-661) and the potentiator ivacaftor (VX-770). This triple-combination, known commercially as Trikafta, has demonstrated remarkable efficacy in patients with at least one F508del mutation, the most common CF-causing mutation.[1]
Mechanism of Synergistic Action
The synergistic effect of elexacaftor, tezacaftor, and ivacaftor lies in their distinct but complementary mechanisms of action that address multiple defects in the F508del-CFTR protein.[2][3]
-
Tezacaftor (Corrector): This first-generation corrector binds to the first membrane-spanning domain (MSD1) of the CFTR protein.[4][5] This binding helps to stabilize the protein during its initial folding stages, facilitating its proper processing and trafficking to the cell surface.[3][6]
-
Elexacaftor (Next-Generation Corrector): Elexacaftor also acts as a corrector but binds to a different site on the CFTR protein, at the interface of transmembrane helices 2, 10, and 11.[7] This distinct binding site allows it to allosterically stabilize the protein, providing an additive effect to tezacaftor in rescuing the misfolded F508del-CFTR and increasing the amount of protein that reaches the cell surface.[7][8]
-
Ivacaftor (Potentiator): Once the corrected CFTR protein is at the cell surface, the potentiator ivacaftor binds to the protein and increases the channel's open probability (gating).[9][10] This allows for a greater flow of chloride ions through the channel, restoring its function.[9] Interestingly, elexacaftor has also been shown to have some potentiator activity, further contributing to the overall synergistic effect.[11]
The combination of two correctors acting on different parts of the CFTR protein, along with a potentiator to enhance the function of the rescued protein, results in a significantly greater restoration of CFTR activity than with single or dual-modulator therapies.[2][12]
Quantitative Data on Clinical Efficacy
The following tables summarize the significant improvements in key clinical endpoints observed in clinical trials of elexacaftor/tezacaftor/ivacaftor in patients with CF.
Table 1: Improvement in Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1)
| Patient Population | Treatment Group | Mean Absolute Change from Baseline in ppFEV1 | Reference |
| F508del/Minimal Function Mutation (≥12 years) | Elexacaftor/Tezacaftor/Ivacaftor | +13.8 percentage points | [12] |
| Homozygous F508del (≥12 years) | Elexacaftor/Tezacaftor/Ivacaftor | +10.0 percentage points (vs. Tezacaftor/Ivacaftor) | [13] |
| F508del/Minimal Function or Homozygous F508del (≥12 years) | Elexacaftor/Tezacaftor/Ivacaftor | +9.76 percentage points | [14][15] |
| Meta-analysis of multiple trials | Elexacaftor/Tezacaftor/Ivacaftor | +10.29 percentage points (vs. placebo or active comparator) | [16] |
Table 2: Reduction in Sweat Chloride Concentration
| Patient Population | Treatment Group | Mean Absolute Change from Baseline in Sweat Chloride (mmol/L) | Reference |
| F508del/Minimal Function Mutation (≥12 years) | Elexacaftor/Tezacaftor/Ivacaftor | -41.8 | [14][15] |
| F508del/Minimal Function or Homozygous F508del (≥12 years) | Elexacaftor/Tezacaftor/Ivacaftor | -41.7 | [14] |
| F508del/Minimal Function or Homozygous F508del (post-approval study) | Elexacaftor/Tezacaftor/Ivacaftor | -41.7 | [15] |
| Children aged 2-5 years with at least one F508del allele | Elexacaftor/Tezacaftor/Ivacaftor | -57.9 | [17] |
Experimental Protocols
Ussing Chamber Assay for CFTR Function
The Ussing chamber assay is a key in vitro method used to measure ion transport across epithelial tissues, such as human bronchial epithelial (HBE) cells, and is fundamental in assessing the functional rescue of CFTR by modulators.
Objective: To measure the change in short-circuit current (Isc) as an indicator of CFTR-mediated chloride secretion in response to CFTR modulators.
Materials:
-
Ussing chamber system
-
Human bronchial epithelial cells cultured on permeable supports
-
Ringer's solution (apical and basolateral)
-
Forskolin (to activate CFTR through cAMP)
-
CFTR modulators (e.g., elexacaftor, tezacaftor, ivacaftor)
-
CFTR inhibitor (e.g., CFTRinh-172)
Procedure:
-
Human bronchial epithelial cells are cultured on permeable supports until they form a polarized monolayer.
-
The permeable supports with the cell monolayers are mounted in the Ussing chamber, separating the apical and basolateral compartments.
-
Both compartments are filled with Ringer's solution and maintained at 37°C.
-
The epithelial monolayer is voltage-clamped to 0 mV, and the short-circuit current (Isc) is continuously recorded.
-
After a stable baseline Isc is established, forskolin is added to the basolateral solution to stimulate CFTR activity.
-
The CFTR modulators (correctors are typically pre-incubated for 24 hours, while potentiators are added acutely) are added to the appropriate chambers.[18]
-
The change in Isc following the addition of the modulators is measured.
-
Finally, a CFTR-specific inhibitor is added to the apical chamber to confirm that the measured current is mediated by CFTR.
-
The magnitude of the inhibitor-sensitive Isc provides a quantitative measure of CFTR function.[8]
Visualizing the Synergy: Signaling Pathways and Mechanisms
The following diagrams illustrate the cellular processing of CFTR and the synergistic mechanism of action of elexacaftor, tezacaftor, and ivacaftor.
Caption: Cellular fate of wild-type versus F508del-CFTR protein.
Caption: Synergistic action of the triple-combination therapy.
References
- 1. Tezacaftor / Ivacftor / VX-445 (TRKAFTA or KAFTRIO) – Cystic Fibrosis Medicine [cysticfibrosis.online]
- 2. trikaftahcp.com [trikaftahcp.com]
- 3. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cff.org [cff.org]
- 7. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. cff.org [cff.org]
- 11. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRIKAFTA for the Treatment of Cystic Fibrosis, USA [clinicaltrialsarena.com]
- 13. jwatch.org [jwatch.org]
- 14. atsjournals.org [atsjournals.org]
- 15. profiles.wustl.edu [profiles.wustl.edu]
- 16. researchgate.net [researchgate.net]
- 17. Phase 3 Open-Label Clinical Trial of Elexacaftor/Tezacaftor/Ivacaftor in Children Aged 2–5 Years with Cystic Fibrosis and at Least One F508del Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Head-to-Head Comparison: CFTR Corrector 3 vs. VX-809 (Lumacaftor)
A Comprehensive Guide for Researchers and Drug Development Professionals
The discovery of small molecules that can correct the misfolding and trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the F508del mutation, has revolutionized the treatment of cystic fibrosis (CF). Among these, CFTR corrector 3 (C3, VRT-325) and VX-809 (Lumacaftor) have been pivotal in advancing the field. This guide provides a detailed, data-driven comparison of these two pioneering molecules to inform further research and drug development efforts.
Executive Summary
VX-809 (Lumacaftor) consistently demonstrates superior efficacy in rescuing the function of the F508del-CFTR protein compared to this compound (C3).[1] VX-809's mechanism of action involves the early stabilization of the immature F508del-CFTR, leading to more efficient protein folding and trafficking to the cell surface.[1][2] While both compounds aim to correct the underlying protein defect in CF, quantitative analyses from various cellular models consistently favor VX-809.
Quantitative Performance Comparison
The following tables summarize the key quantitative data from head-to-head studies of this compound and VX-809.
Table 1: Functional Rescue of F508del-CFTR
| Parameter | This compound (VRT-325) | VX-809 (Lumacaftor) | Cellular Model | Reference |
| Chloride Current Increase (vs. DMSO) | ~1.5-fold | ~6-fold | Primary Human Bronchial Epithelial (HBE) Cells | [1] |
| Iodide Efflux Peak (as % of wt-CFTR) | ~26% | ~46% | Baby Hamster Kidney (BHK) Cells | [1] |
| EC50 for F508del-CFTR Maturation | Not specified | 0.1 ± 0.1 μM | Fischer Rat Thyroid (FRT) Cells | [3][4][5] |
| EC50 for Chloride Transport | Not specified | 0.5 ± 0.1 μM | Fischer Rat Thyroid (FRT) Cells | [3][4][5] |
Table 2: Biochemical Correction of F508del-CFTR
| Parameter | This compound (VRT-325) | VX-809 (Lumacaftor) | Cellular Model | Reference |
| Stabilization of Immature CFTR | Not observed | Significantly stabilizes | Not specified | [1][2] |
| Increase in Immature CFTR Accumulation | Significant | Significant | Not specified | [1][2] |
| F508del-CFTR ER Exit Increase (vs. vehicle) | Not specified | ~6-fold | HEK-293 Cells | [3] |
Mechanism of Action
Both this compound and VX-809 are classified as Class I correctors, which act to stabilize the nucleotide-binding domain 1 (NBD1) and its interfaces with the membrane-spanning domains (MSDs). However, their specific mechanisms and resulting efficiencies differ.
VX-809 (Lumacaftor): VX-809 acts as a pharmacological chaperone that directly binds to and stabilizes the first membrane-spanning domain (MSD1) of the F508del-CFTR protein.[6][7][8] This early stabilization during protein biogenesis is thought to enhance the interaction between NBD1, MSD1, and MSD2, thereby suppressing folding defects and allowing for more efficient processing and trafficking of the protein to the cell surface.[6][8]
This compound (VRT-325): this compound, a quinazoline derivative, also aims to correct the F508del-CFTR processing defect.[9] While its precise binding site is less defined than that of VX-809, it is understood to facilitate the folding and trafficking of the mutant protein.[10] However, studies indicate that it is less effective than VX-809 and can even have an inhibitory effect on channel activity at higher concentrations.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare CFTR correctors.
Ussing Chamber Assay for CFTR Function
This electrophysiological technique measures ion transport across an epithelial monolayer, providing a direct assessment of CFTR channel function.[11][12][13]
Methodology:
-
Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients homozygous for the F508del mutation are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface until a polarized monolayer with high transepithelial resistance is formed.[14]
-
Corrector Treatment: The cultured cells are incubated with the CFTR corrector (e.g., VX-809 or C3) or a vehicle control (DMSO) for 24-48 hours to allow for correction of F508del-CFTR trafficking.
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral chambers.[12][14] Both chambers are filled with Krebs-bicarbonate Ringer solution and maintained at 37°C.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current is measured.
-
CFTR Activation: To specifically measure CFTR-mediated chloride secretion, the following reagents are added sequentially to the apical and basolateral chambers:
-
Amiloride (apical) to block the epithelial sodium channel (ENaC).
-
Forskolin (apical and basolateral) to increase intracellular cAMP and activate CFTR.
-
Genistein (apical) to potentiate CFTR channel opening.
-
CFTRinh-172 (apical) to inhibit the CFTR-dependent current, confirming its specificity.
-
-
Data Analysis: The change in Isc in response to CFTR activation is calculated and compared between corrector-treated and vehicle-treated cells.
Western Blot Analysis of CFTR Maturation
This biochemical assay is used to assess the glycosylation status of the CFTR protein, which indicates its processing through the endoplasmic reticulum (ER) and Golgi apparatus.[11][15]
Methodology:
-
Cell Lysis: Cells expressing F508del-CFTR are treated with the corrector or vehicle control. After treatment, the cells are washed with PBS and lysed in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, heated, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A 6-8% polyacrylamide gel is typically used to resolve the high molecular weight CFTR protein.[15]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for CFTR.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted from the reaction is captured using an imaging system.
-
Analysis: The intensity of the bands corresponding to the immature, core-glycosylated form (Band B, ~150 kDa) and the mature, complex-glycosylated form (Band C, ~170-180 kDa) of CFTR are quantified.[11][16] An increase in the Band C to Band B ratio indicates improved CFTR maturation.
Conclusion
The head-to-head comparison of this compound and VX-809 (Lumacaftor) clearly indicates the superior efficacy of VX-809 in rescuing the F508del-CFTR mutation. The experimental data consistently show that VX-809 leads to a greater functional and biochemical correction of the mutant protein. The understanding of VX-809's mechanism of action, involving the direct stabilization of MSD1, has paved the way for the development of next-generation correctors and combination therapies that have further improved clinical outcomes for individuals with cystic fibrosis. This guide provides a foundational understanding of these two important molecules and the experimental approaches used to evaluate their efficacy, serving as a valuable resource for the scientific community.
References
- 1. Increased efficacy of VX-809 in different cellular systems results from an early stabilization effect of F508del-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased efficacy of VX-809 in different cellular systems results from an early stabilization effect of F508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. molbiolcell.org [molbiolcell.org]
- 7. VX-809 corrects folding defects in cystic fibrosis transmembrane conductance regulator protein through action on membrane-spanning domain 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VX-809 corrects folding defects in cystic fibrosis transmembrane conductance regulator protein through action on membrane-spanning domain 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 11. CFTR Assays | Cystic Fibrosis Foundation [cff.org]
- 12. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. physiologicinstruments.com [physiologicinstruments.com]
- 14. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 16. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
A Comparative Guide to the Long-Term Stability of Corrected CFTR Protein
For Researchers, Scientists, and Drug Development Professionals
The advent of therapies that restore the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein has revolutionized the treatment of cystic fibrosis (CF). A critical determinant of therapeutic efficacy is the long-term stability of the corrected protein at the cell surface. This guide provides a comparative analysis of the stability of CFTR protein following correction by three leading therapeutic modalities: small molecule modulators, gene therapy, and mRNA therapy. The information is intended to help researchers and drug developers assess the performance and durability of these different approaches.
Comparison of Therapeutic Modalities
The long-term stability of corrected CFTR protein varies significantly across different therapeutic strategies. Small molecule modulators require continuous administration to maintain a stable pool of functional protein, while gene and mRNA therapies aim to provide the genetic instructions for the cell to produce its own CFTR, with durability dependent on the lifespan of the genetic material and the transduced cells.
Quantitative Comparison of Corrected CFTR Stability
The following table summarizes the available quantitative data on the stability and duration of effect for each therapeutic modality. Direct biochemical half-life data for corrected CFTR is often limited in clinical settings; therefore, duration of therapeutic effect is used as a key comparative metric.
| Therapeutic Modality | Product/Vector Example | Target Mutation | Half-life of Corrected Protein (Preclinical) | Duration of Therapeutic Effect (Clinical/Preclinical) | Dosing Frequency |
| Small Molecule Modulators | Elexacaftor/Tezacaftor/Ivacaftor (ETI) | F508del and other responsive mutations | Wild-type CFTR: >48 hours[1]; F508del-CFTR: ~4 hours[1]; ETI-corrected F508del: Functionally preserved for at least 2 hours in vitro, suggesting increased stability[2][3]. | Sustained clinical benefit with continuous dosing[4][5]. Effects diminish quickly upon discontinuation. | Daily (e.g., every 12-24 hours)[6]. |
| Gene Therapy | Adeno-Associated Virus (AAV) Vectors | Mutation-agnostic | Not explicitly defined; stability is linked to persistent transgene expression. | Preclinical (Rabbit): Vector DNA, RNA, and protein detected for up to 6 months[7]. Preclinical (Mouse): Sustained functional correction for up to 1 year with lentiviral vector[8]. | Potentially a single dose, but redosing may be required. Durability of 5-10 years is hypothesized if basal cells are targeted[9]. |
| mRNA Therapy | Lipid Nanoparticle (LNP) delivery | Mutation-agnostic | Not explicitly defined; stability depends on the half-life of the translated protein and the transient nature of the mRNA template. | Preclinical/Clinical: Transient. Effects may last from a few days up to one or two weeks[3][6]. An initial effect at day 8 was not sustained by day 30 in one trial[9]. | Requires regular re-dosing (e.g., weekly or bi-weekly)[6]. |
Signaling Pathways and Experimental Workflows
Understanding the lifecycle of the CFTR protein and the methods used to assess its stability is crucial for developing durable therapies.
CFTR Protein Lifecycle and Corrector Action
This diagram illustrates the synthesis, trafficking, and degradation pathway of the CFTR protein, highlighting where F508del mutation causes a defect and how small molecule correctors intervene.
Caption: CFTR protein processing pathway and the intervention point for corrector molecules.
Experimental Workflow for Assessing Protein Stability
This diagram outlines a typical experimental workflow used to determine the biochemical half-life and functional stability of CFTR protein at the plasma membrane.
Caption: Workflow for determining the stability of corrected CFTR protein.
Detailed Experimental Protocols
Accurate assessment of protein stability relies on precise and reproducible experimental methods. Below are methodologies for key experiments cited in the literature.
Protocol 1: Determination of CFTR Protein Half-Life via Pulse-Chase and Immunoprecipitation
This method is a classic technique to measure the turnover rate of a protein.
Objective: To determine the biochemical half-life of newly synthesized CFTR protein.
Methodology:
-
Cell Culture: Culture human airway epithelial cells (e.g., CFBE41o-) expressing the CFTR variant of interest.
-
Metabolic Labeling (Pulse): Starve cells in methionine/cysteine-free medium for 30-60 minutes. Then, add medium containing 35S-labeled methionine/cysteine (the "pulse") and incubate for a short period (e.g., 30 minutes) to label newly synthesized proteins.
-
Chase: Wash the cells to remove the radioactive label and add medium containing an excess of unlabeled methionine and cysteine (the "chase").
-
Time Points: Incubate the cells and collect lysates at various time points during the chase (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Immunoprecipitation: Lyse the cells and immunoprecipitate CFTR protein from the lysates using a specific anti-CFTR antibody.
-
SDS-PAGE and Autoradiography: Separate the immunoprecipitated proteins by SDS-PAGE. Dry the gel and expose it to X-ray film or a phosphor screen to visualize the radiolabeled CFTR bands.
-
Quantification: Use densitometry to quantify the intensity of the mature, complex-glycosylated CFTR band (Band C) at each time point.
-
Half-Life Calculation: Plot the band intensity against time. The time required for the intensity to decrease by 50% is the half-life (t1/2) of the protein[10].
Protocol 2: Measurement of CFTR Cell Surface Stability
This protocol specifically measures the stability of the CFTR protein that has successfully trafficked to the plasma membrane.
Objective: To determine the half-life of functional CFTR protein at the cell surface.
Methodology:
-
Cell Culture: Grow polarized epithelial cells expressing the CFTR variant on permeable filter supports.
-
Corrector Treatment: Treat cells with the CFTR corrector (e.g., ETI) for 16-24 hours to promote trafficking of F508del-CFTR to the cell surface.
-
Protein Synthesis Inhibition: Add a protein synthesis inhibitor, such as cycloheximide, to the culture medium to prevent the production of new CFTR protein.
-
Surface Biotinylation: At various time points after adding cycloheximide (e.g., 0, 4, 8, 24, 48 hours), place cells on ice and incubate the apical surface with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin). This tags all proteins on the cell surface.
-
Cell Lysis and Streptavidin Pulldown: Lyse the cells and incubate the lysate with streptavidin-coated beads to capture the biotinylated (i.e., cell surface) proteins.
-
Western Blotting: Elute the captured proteins from the beads and analyze the amount of CFTR protein by quantitative immunoblotting using a specific anti-CFTR antibody[1].
-
Half-Life Calculation: Quantify the CFTR band intensity at each time point and plot the results to determine the time at which 50% of the initial surface protein has been degraded.
Protocol 3: Functional Assessment of CFTR Stability via Ussing Chamber Assay
This electrophysiological method measures the ion channel function of CFTR over time, providing a measure of functional stability.
Objective: To assess the duration of CFTR-mediated chloride transport in epithelial monolayers.
Methodology:
-
Cell Culture: Grow human airway epithelial cells from CF patients on permeable supports until a polarized, high-resistance monolayer is formed.
-
Therapeutic Intervention: Treat the cells with the therapeutic agent (small molecule, gene, or mRNA therapy) to induce functional CFTR expression.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber. Bathe the apical and basolateral sides with appropriate physiological solutions. Create a chloride gradient across the monolayer.
-
Measurement of CFTR function: Measure the short-circuit current (Isc), which reflects ion transport.
-
Activation and Inhibition: At set time points post-treatment, stimulate CFTR channel activity using a cAMP agonist cocktail (e.g., forskolin and IBMX). After the current stabilizes, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent. The magnitude of the inhibited current represents the level of CFTR function.
-
Long-Term Analysis: Repeat the measurements at various time points (e.g., daily or weekly) to track the decline in CFTR function and determine its functional stability[11].
Conclusion
The long-term stability of corrected CFTR protein is a key differentiator among emerging therapeutic strategies for cystic fibrosis.
-
Small molecule modulators , such as Trikafta, have proven highly effective but require lifelong, continuous daily dosing to maintain a stable pool of corrected protein at the cell surface. Their effect is directly tied to the presence of the drug in the system.
-
Gene therapy holds the promise of a one-time or infrequent treatment by providing a durable DNA template for CFTR production. Preclinical data are encouraging, showing expression lasting for many months, but achieving persistent, high-level expression in the dynamic environment of the human airway remains a significant challenge[12].
-
mRNA therapy offers a mutation-agnostic approach that avoids genomic integration. However, its therapeutic effect is inherently transient due to the natural instability of mRNA, necessitating regular repeat administrations to sustain protein expression and clinical benefit[3][6].
The choice of therapeutic strategy will depend on a balance of desired durability, dosing convenience, safety, and patient-specific factors. Continued research into enhancing the stability of the corrected protein and the longevity of the therapeutic agent itself will be critical in the ongoing effort to develop a cure for all individuals with cystic fibrosis.
References
- 1. Frontiers | Features of CFTR mRNA and implications for therapeutics development [frontiersin.org]
- 2. cff.org [cff.org]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Elexacaftor/tezacaftor/ivacaftor projected survival and long-term health outcomes in people with cystic fibrosis homozygous for F508del - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 8. researchgate.net [researchgate.net]
- 9. Turnover of the cystic fibrosis transmembrane conductance regulator (CFTR): slow degradation of wild-type and delta F508 CFTR in surface membrane preparations of immortalized airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene Therapy for Cystic Fibrosis Paved the Way for the Use of Adeno-Associated Virus in Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Validating CFTR Corrector Efficacy in Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector efficacy, with a focus on the triple-combination therapy Elexacaftor/Tezacaftor/Ivacaftor (a leading "Corrector 3" combination), benchmarked against other significant corrector molecules. The data presented is derived from studies utilizing patient-derived intestinal and airway organoids, a key in vitro model for predicting clinical response to CFTR modulators.[1][2][3][4]
Comparative Efficacy of CFTR Correctors
The primary method for assessing the efficacy of CFTR correctors in patient-derived organoids is the Forskolin-Induced Swelling (FIS) assay.[1][2][5] This assay quantifies the restoration of CFTR protein function by measuring the increase in organoid size due to CFTR-mediated chloride and fluid secretion into the lumen.[5][6][7] The swelling is typically quantified as the Area Under the Curve (AUC) of organoid size over time.
The following table summarizes the comparative efficacy of different CFTR corrector combinations in organoids homozygous for the F508del mutation, the most common CF-causing mutation.
| CFTR Corrector Combination | Organoid Type | Key Findings | Quantitative Swelling Data (AUC) | Reference |
| Elexacaftor/Tezacaftor/Ivacaftor (ETI) | Intestinal | Significantly greater swelling compared to Tezacaftor/Ivacaftor.[8] Shows a robust response in organoids with at least one F508del allele.[4] | In F508del/F508del organoids, ETI treatment resulted in a mean AUC of 939.5 ± 234.3.[1] | [1][4][8] |
| Lumacaftor/Ivacaftor (LUM/IVA) | Intestinal | Modest but clear FIS response in all F508del homozygous organoids.[1][2] | In F508del/F508del organoids, LUM/IVA treatment showed a mean AUC in the range of 541.9–1397.6.[1] | [1][2] |
| Tezacaftor/Ivacaftor (TEZ/IVA) | Intestinal | Less effective than the triple combination ETI in F508del homozygous organoids.[8] | Data for direct comparison of AUC with ETI in the same study showed significantly lower swelling.[8] | [8] |
| VX-809 (Lumacaftor) alone | Bronchial Epithelial & BHK cells | Showed the highest efficacy in rescuing F508del-CFTR function compared to other standalone correctors (VRT-325 and C4).[9] | In primary human bronchial epithelial cells, VX-809 alone resulted in a ~6-fold increase in function over DMSO control.[9] | [9] |
Note: Direct comparison of AUC values across different studies should be done with caution due to variations in experimental conditions and patient samples. The trend consistently indicates the superior efficacy of the triple-combination therapy (ETI).[8][10][11]
Experimental Protocols
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This protocol outlines the key steps for performing a FIS assay to measure CFTR function in patient-derived intestinal organoids.
1. Organoid Culture and Plating:
-
Culture patient-derived intestinal organoids in a basement membrane matrix (e.g., Matrigel®) with appropriate growth medium.[6]
-
Prior to the assay, passage the organoids and seed approximately 30-80 organoids per well in a 96-well plate.[12]
-
Allow the organoids to grow for 3-5 days.[6]
2. Corrector Incubation:
-
For corrector efficacy testing, pre-incubate the organoids with the CFTR corrector (e.g., Elexacaftor/Tezacaftor) or vehicle control (DMSO) for 18-24 hours.[12]
3. Assay Preparation:
-
On the day of the assay, replace the culture medium with a Krebs-Ringer Bicarbonate (KBR) buffer.[6]
-
Stain the organoids with a live-cell fluorescent dye like Calcein Green for visualization.[12]
4. CFTR Activation and Imaging:
-
Add the CFTR potentiator (e.g., Ivacaftor) and the adenylyl cyclase activator, Forskolin (typically 5-10 µM), to the wells to stimulate CFTR activity.[6][12]
-
Immediately begin live-cell imaging using a confocal microscope at 37°C.[12]
-
Capture images at regular intervals for 80-120 minutes.[6]
5. Data Analysis:
-
Quantify the change in the total area of the fluorescent organoids at each time point relative to the initial time point (t=0).[6]
-
Calculate the Area Under the Curve (AUC) for the swelling response to represent the overall CFTR function.[5]
Visualizing Key Processes
CFTR Activation Signaling Pathway
The following diagram illustrates the signaling cascade initiated by forskolin to activate the CFTR channel, leading to organoid swelling.
Caption: Forskolin-induced CFTR activation pathway.
Experimental Workflow for FIS Assay
This diagram outlines the sequential steps involved in performing a Forskolin-Induced Swelling (FIS) assay.
Caption: Forskolin-Induced Swelling (FIS) assay workflow.
References
- 1. atsjournals.org [atsjournals.org]
- 2. atsjournals.org [atsjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Elexacaftor/tezacaftor/ivacaftor efficacy in intestinal organoids with rare CFTR variants in comparison to CFTR-F508del and CFTR-wild type controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. huborganoids.nl [huborganoids.nl]
- 6. stemcell.com [stemcell.com]
- 7. stemcell.com [stemcell.com]
- 8. Response to elexacaftor/tezacaftor/ivacaftor in intestinal organoids derived from people with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increased efficacy of VX-809 in different cellular systems results from an early stabilization effect of F508del-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the Effect of CFTR Modulators elexacaftor/tezacaftor/ivacaftor and lumacaftor/ivacaftor via Serum Human Epididymis Protein 4 Concentration in p.Phe508del-CFTR Homozygous Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ivacaftor-tezacaftor-elexacaftor, tezacaftor-ivacaftor and lumacaftor-ivacaftor for treating cystic fibrosis: a systematic review and economic evaluation | NIHR Journals Library [journalslibrary.nihr.ac.uk]
- 12. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CFTR Corrector Classes for Cystic Fibrosis Therapy
For Researchers, Scientists, and Drug Development Professionals
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which leads to the production of a dysfunctional CFTR protein. This protein is an ion channel responsible for the transport of chloride ions across the cell membrane. Its malfunction results in the accumulation of thick, sticky mucus in various organs, particularly the lungs and digestive system. The development of CFTR modulators, specifically correctors, has revolutionized the treatment of CF by targeting the root cause of the disease.
This guide provides a comparative analysis of different classes of CFTR correctors, detailing their mechanisms of action, clinical efficacy, and the experimental protocols used to evaluate their performance.
Mechanism of Action of CFTR Correctors
CFTR correctors are small molecules designed to rescue the folding and trafficking defects of mutant CFTR proteins, particularly the F508del mutation, which is the most common CF-causing mutation. These correctors bind to the misfolded CFTR protein and assist it in achieving a more stable conformation, allowing it to be processed correctly by the cell's quality control machinery and trafficked to the cell surface, where it can function as a chloride channel.[1][2] Correctors are often used in combination with potentiators, which are another class of CFTR modulators that enhance the opening probability of the CFTR channel once it is at the cell surface.[2][3]
Different classes of correctors have been identified based on their distinct binding sites and mechanisms of action. This has led to the development of highly effective combination therapies.
dot
Classes of CFTR Correctors
CFTR correctors are broadly classified into different types based on their binding sites on the CFTR protein and their synergistic effects.
-
Type I Correctors: These correctors, such as lumacaftor and tezacaftor, bind to the first transmembrane domain (TMD1) of the CFTR protein.[4][5] This binding stabilizes the TMD1, an early step in the CFTR folding process, preventing its premature degradation and thereby promoting the maturation and trafficking of the protein.[4][5]
-
Type II Correctors: This class of correctors is thought to act on the second nucleotide-binding domain (NBD2).[6]
-
Type III Correctors: Elexacaftor is a prominent example of a Type III corrector. It is believed to bind to a different site than Type I correctors, and its action is complementary to that of Type I correctors, leading to a more significant rescue of the F508del-CFTR protein.[7]
The combination of different classes of correctors, along with a potentiator, forms the basis of the highly effective triple-combination therapies.
dot
Comparative Efficacy of Corrector-Based Therapies
The clinical efficacy of CFTR correctors is most evident when they are used in combination therapies. The following tables summarize the key clinical trial data for the major corrector-based treatments approved for CF.
Table 1: Efficacy of Lumacaftor/Ivacaftor (Orkambi®)
| Clinical Endpoint | Patient Population | Mean Improvement | Reference |
| ppFEV1 | F508del homozygous (≥12 years) | 2.6-4.0 percentage point increase vs. placebo | |
| Sweat Chloride | F508del homozygous (≥12 years) | ~10 mmol/L reduction vs. placebo | |
| Pulmonary Exacerbations | F508del homozygous (≥12 years) | 30-39% reduction in rate vs. placebo |
Table 2: Efficacy of Tezacaftor/Ivacaftor (Symdeko®)
| Clinical Endpoint | Patient Population | Mean Improvement | Reference |
| ppFEV1 | F508del homozygous (≥12 years) | 4.0 percentage point increase vs. placebo | [8] |
| ppFEV1 | F508del heterozygous with a residual function mutation (≥12 years) | 6.8 percentage point increase vs. placebo | [8] |
| Sweat Chloride | F508del homozygous (6-11 years) | -14.5 mmol/L from baseline | [9] |
| Pulmonary Exacerbations | F508del homozygous (≥12 years) | 35% reduction in rate vs. placebo | [8] |
Table 3: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®)
| Clinical Endpoint | Patient Population | Mean Improvement | Reference |
| ppFEV1 | F508del heterozygous with a minimal function mutation (≥12 years) | 14.3 percentage point increase vs. placebo | [10] |
| ppFEV1 | F508del homozygous (≥12 years) | 10.0 percentage point increase vs. tezacaftor/ivacaftor | [10] |
| Sweat Chloride | F508del heterozygous with a minimal function mutation (≥12 years) | -41.8 mmol/L vs. placebo | [10] |
| Sweat Chloride | F508del homozygous (≥12 years) | -45.1 mmol/L vs. tezacaftor/ivacaftor | [8] |
| Pulmonary Exacerbations | F508del heterozygous with a minimal function mutation (≥12 years) | 63% reduction in rate vs. placebo | [10] |
Experimental Protocols for Corrector Evaluation
The efficacy of CFTR correctors is assessed using a variety of in vitro and ex vivo assays. The following are detailed methodologies for two key experiments.
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues. This assay directly quantifies CFTR-mediated chloride secretion.
dot
Methodology:
-
Cell Culture: Primary human bronchial epithelial cells from CF patients are cultured on permeable supports at an air-liquid interface to form a differentiated, polarized monolayer.
-
Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.
-
Solutions: Both compartments are filled with identical physiological saline solutions, and the temperature is maintained at 37°C.
-
Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV using a voltage clamp, and the resulting short-circuit current (Isc), which represents the net ion transport, is continuously recorded.
-
Pharmacological Modulation:
-
Amiloride is added to the apical side to inhibit the epithelial sodium channel (ENaC) and isolate the chloride current.
-
Forskolin, a cAMP agonist, is added to stimulate CFTR activity.
-
A CFTR potentiator, such as ivacaftor, is then added to measure the maximal potentiation of the corrector-rescued CFTR.
-
-
Inhibition: A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is indeed mediated by CFTR.
-
Data Analysis: The change in Isc in response to forskolin and the potentiator is calculated to quantify the level of CFTR function restored by the corrector treatment.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
The FIS assay is a powerful tool for assessing CFTR function in a more physiologically relevant 3D model. It measures the fluid secretion into the lumen of intestinal organoids, which is dependent on CFTR activity.[11][12][13]
dot
Methodology:
-
Organoid Culture: Intestinal organoids are established from rectal biopsies of CF patients and cultured in a 3D Matrigel matrix.
-
Corrector Incubation: Organoids are incubated with the CFTR corrector(s) of interest for 24-48 hours to allow for the rescue of the mutant CFTR protein.
-
Forskolin Stimulation: Forskolin is added to the culture medium to activate CFTR-mediated chloride and fluid secretion into the organoid lumen.
-
Live-Cell Imaging: The organoids are imaged using a live-cell imaging system at regular time intervals for several hours.
-
Image Analysis: Image analysis software is used to measure the cross-sectional area or volume of the organoids at each time point.
-
Quantification of Swelling: The increase in organoid size over time is quantified, and the area under the curve (AUC) of the swelling response is calculated as a measure of CFTR function.
Conclusion
The development of CFTR correctors has marked a significant milestone in the treatment of cystic fibrosis. The progression from single-agent correctors to highly effective triple-combination therapies demonstrates a deep understanding of the molecular basis of CF and the structure-function relationship of the CFTR protein. The comparative analysis of their clinical efficacy highlights the substantial improvements in patient outcomes achieved with the latest generation of correctors. The in vitro and ex vivo assays described provide robust platforms for the continued development and evaluation of novel CFTR modulators, paving the way for even more personalized and effective treatments for individuals with cystic fibrosis.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. cff.org [cff.org]
- 3. youtube.com [youtube.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. symdekohcp.com [symdekohcp.com]
- 9. symdekohcp.com [symdekohcp.com]
- 10. Impact of elexacaftor/tezacaftor/ivacaftor on lung function, nutritional status, pulmonary exacerbation frequency and sweat chloride in people with cystic fibrosis: real-world evidence from the German CF Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 13. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Additivity of Dual Corrector Combinations for Enhanced CFTR Function
A Comparative Guide for Researchers and Drug Development Professionals
The advent of corrector molecules has revolutionized the therapeutic landscape for cystic fibrosis (CF), particularly for individuals with the common F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. While single correctors offer partial rescue of F508del-CFTR trafficking and function, the combination of two correctors with distinct mechanisms of action has emerged as a promising strategy to achieve superior therapeutic benefit. This guide provides a comparative analysis of the additivity and synergy of dual corrector combinations, supported by key experimental data, to inform ongoing research and drug development efforts.
Understanding Drug Interactions: Additivity, Synergy, and Antagonism
When evaluating the combined effect of two drugs, the interaction can be classified into one of three categories:
-
Additive Effect: The combined effect of the two drugs is equal to the sum of their individual effects.[1]
-
Synergistic Effect: The combined effect of the two drugs is greater than the sum of their individual effects.[1]
-
Antagonistic Effect: The combined effect of the two drugs is less than the sum of their individual effects.[1]
For the development of dual corrector therapies, achieving a synergistic or at least an additive effect is highly desirable, as it can lead to enhanced therapeutic efficacy.
Models for Evaluating Additivity
Two primary reference models are widely used to formally assess drug interactions and differentiate between additivity, synergy, and antagonism:
-
Bliss Independence Model: This model assumes that the two drugs act independently of each other. The expected combined effect is calculated based on the probabilities of each drug producing its effect. If the observed effect is greater than the expected effect, the combination is considered synergistic.
-
Loewe Additivity Model: This model is based on the concept of dose equivalence. It assumes that the two drugs have a similar mechanism of action and that one drug can be substituted for the other at a certain dose ratio. Synergy is identified when the dose of the combination required to produce a certain effect is lower than what would be predicted if the drugs were simply additive.
Comparative Efficacy of Dual Corrector Combinations
Recent preclinical studies have provided valuable quantitative data on the efficacy of dual corrector combinations in rescuing F508del-CFTR function. The following tables summarize key findings from studies utilizing primary human bronchial epithelial (HBE) cells, a gold-standard in vitro model for CF research.
Table 1: Functional Rescue of F508del-CFTR in Primary Human Bronchial Epithelia by Dual Corrector Combinations
| Corrector Combination | Individual Corrector Rescue (% of Wild-Type CFTR function) | Combined Corrector Rescue (% of Wild-Type CFTR function) | Interaction Type |
| VX-809 (Lumacaftor) + C4 | VX-809: ~6% C4: ~5% | ~15% | Additive/Slightly Synergistic |
| VX-809 (Lumacaftor) + Corr-4a | VX-809: ~6% Corr-4a: ~4% | ~12% | Additive |
| VX-661 (Tezacaftor) + VX-445 (Elexacaftor) | VX-661: ~10% VX-445: ~40% | ~60-70% | Synergistic |
Data adapted from Veit et al., 2014 and Capurro et al., 2021.
Table 2: Effect of Corrector Combinations on F508del-CFTR Protein Maturation and Stability
| Corrector Combination | Effect on Mature (Band C) F508del-CFTR | Effect on Protein Half-life |
| VX-809 (Lumacaftor) alone | Modest increase | ~2-fold increase |
| VX-661 (Tezacaftor) alone | Modest increase | ~2-fold increase |
| VX-445 (Elexacaftor) alone | Significant increase | ~4-fold increase |
| VX-445 + VX-809 or VX-661 | Largest increase in mature protein | ~6-hour half-life (greatest stabilization) |
Data adapted from Capurro et al., 2021.
Experimental Protocols
The quantitative data presented above were primarily generated using the Ussing chamber assay, a key technique for measuring ion transport across epithelial tissues.
Ussing Chamber Electrophysiology Assay
Objective: To measure the function of the CFTR channel by quantifying chloride ion transport across a layer of polarized epithelial cells.
Methodology:
-
Cell Culture: Primary human bronchial epithelial cells from CF patients homozygous for the F508del mutation are cultured on permeable supports until they form a polarized and differentiated monolayer.
-
Corrector Incubation: The cell monolayers are incubated with individual correctors or dual corrector combinations for a specified period (e.g., 24-48 hours) to allow for the rescue of F508del-CFTR protein.
-
Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. Each side is bathed in a physiological salt solution.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the current required to maintain this clamp, known as the short-circuit current (Isc), is measured. The Isc is a direct measure of net ion transport across the epithelium.
-
CFTR Activation and Inhibition:
-
Forskolin: This adenylyl cyclase activator is added to increase intracellular cAMP levels, which in turn activates the CFTR channel, leading to an increase in Isc.
-
Potentiator (e.g., Genistein or VX-770): A potentiator is often added to maximally open the rescued CFTR channels at the cell surface.
-
CFTR Inhibitor (e.g., CFTRinh-172): A specific CFTR inhibitor is added at the end of the experiment to confirm that the measured current is indeed mediated by the CFTR channel. The decrease in Isc upon inhibitor addition represents the functional CFTR activity.
-
-
Data Analysis: The change in Isc in response to CFTR activation and inhibition is quantified and often expressed as a percentage of the current measured in non-CF HBE cells (representing 100% wild-type CFTR function).
Visualizing Mechanisms and Workflows
Signaling Pathway of F508del-CFTR Correction
Caption: Mechanism of dual correctors in rescuing misfolded F508del-CFTR.
Experimental Workflow for Evaluating Corrector Additivity
References
Cross-Validation of CFTR Corrector Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector efficacy across different cell lines. The data presented is supported by experimental evidence from peer-reviewed studies, offering insights into the varied performance of these compounds in preclinical models.
The development of CFTR modulators, particularly correctors that address the trafficking defects of the common F508del mutation, has revolutionized the treatment of Cystic Fibrosis (CF). However, the efficacy of these correctors can vary significantly depending on the cellular model used for evaluation. This guide aims to provide a clear comparison of corrector performance in commonly used cell lines, detailing the experimental protocols for key assays and visualizing the underlying biological pathways and experimental workflows.
Comparative Efficacy of CFTR Correctors
The efficacy of CFTR correctors is often evaluated by measuring the restoration of chloride channel function. The following tables summarize the quantitative data on the efficacy of lumacaftor (VX-809) and the triple-combination therapy elexacaftor/tezacaftor/ivacaftor (ETI) in different cell lines.
Table 1: Efficacy of Lumacaftor (VX-809) in F508del-CFTR Cell Lines
| Cell Line Type | Specific Cell Line | Measurement Assay | Efficacy Outcome (Compared to Vehicle Control) | Reference |
| Primary Human Cells | Human Bronchial Epithelial (HBE) | Micro-Ussing Chamber | ~6-fold increase in CFTR function | [1] |
| Immortalized Human Cells | Cystic Fibrosis Bronchial Epithelial (CFBE41o-) | Short-Circuit Current (Isc) | ~2.2-fold increase in CFTR function | [1] |
| Non-human Mammalian Cells | Baby Hamster Kidney (BHK) | Iodide Efflux | ~3-fold increase in CFTR function | [1] |
Table 2: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor (ETI) in F508del-CFTR Cell Lines
| Cell Line Type | Specific Cell Line | Measurement Assay | Efficacy Outcome | Reference |
| Primary Human Cells | Human Bronchial Epithelial (HBE) | Short-Circuit Current (Isc) | Significant increase in FEV1% predicted in patients | [2] |
| Immortalized Human Cells | CFBE41o- | Whole-cell Patch-clamp | More pronounced improvement in CFTR function compared to lumacaftor/ivacaftor | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of CFTR corrector efficacy.
Short-Circuit Current (Isc) Measurement using Ussing Chamber
This electrophysiological technique is a gold standard for measuring ion transport across epithelial monolayers.
Cell Culture:
-
Culture primary human bronchial epithelial (HBE) cells or CFBE41o- cells on permeable supports (e.g., Transwell inserts) at an air-liquid interface to promote differentiation and polarization.
-
Maintain cultures for at least 3-4 weeks to allow for the formation of a confluent and differentiated monolayer with high transepithelial electrical resistance (TEER).
Corrector Treatment:
-
Treat the cell monolayers with the CFTR corrector (e.g., 3 µM lumacaftor) or vehicle (e.g., 0.1% DMSO) for 24-48 hours at 37°C.
Ussing Chamber Measurement:
-
Mount the permeable supports containing the cell monolayers in Ussing chambers.
-
Bathe both the apical and basolateral sides of the monolayer with Krebs-bicarbonate Ringer's solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).
-
To isolate CFTR-mediated currents, first inhibit the epithelial sodium channel (ENaC) by adding amiloride (100 µM) to the apical chamber.
-
Stimulate CFTR-dependent chloride secretion by adding a cAMP agonist cocktail (e.g., 10 µM forskolin and 100 µM IBMX) to the apical side.
-
In some experiments, a CFTR potentiator (e.g., 1 µM ivacaftor or 10 µM genistein) is added to maximally stimulate the corrected CFTR channels at the membrane.
-
Finally, inhibit CFTR-mediated current with a specific inhibitor (e.g., 10 µM CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
The change in Isc following stimulation and inhibition is used to quantify CFTR function.
Iodide Efflux Assay
This fluorescence-based assay provides a functional measure of CFTR channel activity by tracking the efflux of iodide ions from cells.
Cell Preparation and Iodide Loading:
-
Plate cells (e.g., BHK or CFBE cells) in 96-well plates and grow to confluence.
-
Treat cells with the CFTR corrector or vehicle for 24 hours at 37°C.
-
Wash the cells with a chloride-free buffer (e.g., containing nitrate salts).
-
Load the cells with iodide by incubating them in a buffer containing sodium iodide for 1 hour at 37°C.
Efflux Measurement:
-
Wash the cells with an iodide-free buffer to remove extracellular iodide.
-
Add an iodide-free buffer containing a cAMP agonist (e.g., 10 µM forskolin) to stimulate CFTR-mediated iodide efflux.
-
The appearance of iodide in the extracellular medium is monitored over time using an iodide-selective electrode or a fluorescence-based iodide sensor.
-
The rate of iodide efflux is proportional to the CFTR channel activity.
Metabolic Labeling and Immunoprecipitation
This biochemical technique is used to assess the maturation and stability of the CFTR protein.
Metabolic Labeling:
-
Culture cells (e.g., BHK or CFBE cells) and treat with the CFTR corrector or vehicle.
-
Starve the cells in methionine/cysteine-free medium for 30-60 minutes.
-
Pulse-label the cells with a medium containing [³⁵S]methionine/cysteine for a short period (e.g., 15-30 minutes) to label newly synthesized proteins.
-
Chase the labeled proteins by incubating the cells in a medium containing an excess of unlabeled methionine and cysteine for various time points.
Immunoprecipitation and Analysis:
-
Lyse the cells at each time point and immunoprecipitate the CFTR protein using a specific anti-CFTR antibody.
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Visualize the radiolabeled CFTR bands using autoradiography or phosphorimaging.
-
The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) of CFTR can be distinguished by their different molecular weights. The efficiency of corrector-mediated rescue is determined by the increase in the ratio of Band C to Band B.
Visualizations
The following diagrams illustrate the CFTR processing pathway and a typical experimental workflow for cross-validating CFTR corrector efficacy.
Figure 1: CFTR Protein Processing and Trafficking Pathway.
Figure 2: Experimental Workflow for Cross-Validating CFTR Corrector Efficacy.
Conclusion
The cross-validation of CFTR corrector efficacy in different cell lines is a critical step in the preclinical development of new therapies for Cystic Fibrosis. As demonstrated by the compiled data, the choice of cell model can significantly impact the observed efficacy of a corrector. Primary human bronchial epithelial cells are generally considered more predictive of clinical outcomes than immortalized or non-human cell lines.[1] This guide provides a framework for researchers to objectively compare corrector performance and select appropriate models for their studies. The detailed experimental protocols and visual workflows further aim to facilitate the standardization and reproducibility of these crucial experiments.
References
A Comparative Guide to the Impact of CFTR Correctors on Diverse CFTR Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of leading CFTR corrector therapies on various CFTR mutations, supported by experimental data from clinical trials and preclinical studies. The information is intended to aid researchers and drug development professionals in understanding the landscape of current CFTR modulator therapies and identifying areas for future investigation.
Introduction to CFTR Modulator Therapies
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes.[1][2][3] Mutations in the CFTR gene can lead to the production of a dysfunctional protein, resulting in the accumulation of thick, sticky mucus in various organs, particularly the lungs and pancreas.[1]
CFTR modulators are a class of drugs that target the underlying protein defect. They are broadly categorized as:
-
Correctors: These small molecules aim to rescue the conformational stability of misfolded CFTR protein, enabling its trafficking to the cell surface.[4][5]
-
Potentiators: These drugs increase the channel opening probability (gating) of the CFTR protein at the cell surface, thereby increasing ion transport.[5]
This guide focuses on the comparative impact of different corrector-based therapies on a range of CFTR mutations. The most common CF-causing mutation is F508del, a Class II mutation that results in a misfolded protein that is prematurely degraded and thus does not reach the cell surface in sufficient quantities.[6] Other classes of mutations include those that affect protein production (Class I), channel gating (Class III), channel conductance (Class IV), protein sufficiency (Class V), and protein stability (Class VI).[1][2]
Comparative Efficacy of CFTR Corrector Combinations
The following tables summarize the clinical efficacy of three key CFTR corrector-based combination therapies on different CFTR mutations. The data is primarily derived from clinical trials and focuses on key endpoints: change in the percentage of predicted forced expiratory volume in one second (ppFEV1), change in sweat chloride (SwCl) concentration, and the mechanism of action.
| Table 1: Elexacaftor/Tezacaftor/Ivacaftor (ETI) - A Triple Combination Therapy [7] | |
| CFTR Mutation(s) | Absolute Change in ppFEV1 from Baseline |
| F508del homozygous | +10.0 to +14.3 percentage points[8][9] |
| F508del heterozygous with a minimal function (MF) mutation | +13.8 to +14.3 percentage points[8][10] |
| F508del heterozygous with a gating mutation (e.g., G551D) | Significant improvements observed.[11] |
| F508del heterozygous with a residual function (RF) mutation | Significant improvements observed.[11] |
| Non-F508del processing mutations (responsive in vitro) | Mean change of +6.1 percentage points in a retrospective study.[12] |
| Table 2: Tezacaftor/Ivacaftor (TEZ/IVA) - A Dual Combination Therapy | |
| CFTR Mutation(s) | Absolute Change in ppFEV1 from Baseline |
| F508del homozygous | +4.0 percentage points (compared to placebo).[13] |
| F508del heterozygous with a residual function (RF) mutation | +6.8 percentage points (compared to placebo).[13] |
| F508del heterozygous with a minimal function (MF) mutation | No significant improvement observed.[14] |
| Table 3: Lumacaftor/Ivacaftor (LUM/IVA) - A Dual Combination Therapy | |
| CFTR Mutation(s) | Absolute Change in ppFEV1 from Baseline |
| F508del homozygous | +2.6 to +4.0 percentage points (compared to placebo).[6] |
| F508del heterozygous with a minimal function (MF) mutation | No significant improvement observed.[6] |
| Other mutations | Limited data available; generally not indicated for non-F508del mutations. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of CFTR correctors and potentiators, as well as a typical experimental workflow for evaluating their efficacy.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Western Blot for CFTR Protein Expression and Maturation
This protocol is used to assess the quantity and maturation state of the CFTR protein. Immature, core-glycosylated CFTR (Band B) is found in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C) is located at the cell surface.[15]
-
Cell Lysis:
-
Wash cells expressing the target CFTR mutation with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix a standardized amount of protein lysate with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the samples at 37°C for 15-30 minutes. Note: Do not boil samples, as this can cause CFTR to aggregate.[16]
-
-
SDS-PAGE:
-
Load the prepared samples onto a low-percentage (e.g., 6-8%) polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
Ussing Chamber Assay for CFTR-Mediated Ion Transport
The Ussing chamber technique measures ion transport across an epithelial monolayer by measuring the short-circuit current (Isc), which is a direct measure of net ion movement.[3][19]
-
Cell Culture:
-
Culture primary human bronchial epithelial cells or other suitable cell lines on permeable supports until a confluent and differentiated monolayer is formed.[20]
-
-
Chamber Setup:
-
Measurement Protocol:
-
Equilibrate the system and record the baseline transepithelial voltage and resistance.
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-dependent chloride transport.[12]
-
Stimulate CFTR activity by adding a cAMP agonist, such as forskolin, to the basolateral chamber.
-
Acutely add a CFTR potentiator (e.g., ivacaftor) to the apical chamber to assess its effect on the stimulated current.
-
Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
-
-
Data Analysis:
-
Calculate the change in short-circuit current (ΔIsc) in response to each compound. A larger ΔIsc in response to forskolin and the potentiator indicates greater CFTR function.[21]
-
Patch-Clamp Electrophysiology for Single-Channel Analysis
Patch-clamp is a powerful technique to study the properties of individual ion channels, providing insights into channel gating and conductance.[11][22]
-
Cell Preparation:
-
Use cells expressing the CFTR mutation of interest, either transiently or stably.
-
-
Pipette Preparation:
-
Fabricate micropipettes from borosilicate glass capillaries and fire-polish the tips.
-
Fill the pipette with an appropriate intracellular solution.
-
-
Seal Formation:
-
Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaseal".
-
-
Recording Configurations:
-
Cell-attached: Record the activity of channels within the patched membrane without disrupting the cell.
-
Inside-out: Excise the patch of membrane to expose the intracellular face to the bath solution, allowing for the application of intracellular signaling molecules like ATP and PKA.[11]
-
Whole-cell: Rupture the membrane patch to gain electrical access to the entire cell.[2]
-
-
Data Acquisition and Analysis:
-
Apply a voltage clamp and record the current flowing through the CFTR channels.
-
Analyze the single-channel recordings to determine the open probability (Po), single-channel conductance, and mean open and closed times. The effect of correctors and potentiators on these parameters can then be quantified.
-
Nasal Potential Difference (NPD) Measurement
NPD is an in vivo measurement of ion transport across the nasal epithelium and is a valuable biomarker of CFTR function.[23][24]
-
Subject Preparation:
-
The subject should be in a comfortable, seated position.
-
-
Electrode Placement:
-
Perfusion Protocol:
-
Perfuse the nasal mucosa with a series of solutions in a specific order, typically:[24][26]
-
Ringer's solution to establish a baseline potential difference.
-
Ringer's solution containing amiloride to block ENaC.
-
A chloride-free Ringer's solution containing amiloride to create a gradient for chloride secretion.
-
The chloride-free solution with amiloride plus a cAMP agonist (e.g., isoproterenol) to stimulate CFTR-mediated chloride secretion.
-
-
-
Data Recording and Analysis:
-
Continuously record the potential difference throughout the perfusion protocol.
-
The change in potential difference in response to the chloride-free solution and isoproterenol is a measure of CFTR function.
-
Intestinal Current Measurement (ICM)
ICM is an ex vivo method that measures CFTR-mediated chloride secretion in rectal biopsies, providing a sensitive assessment of CFTR function.[17]
-
Biopsy Collection:
-
Obtain small rectal biopsies from the subject.
-
-
Tissue Mounting:
-
Measurement Protocol:
-
Equilibrate the tissue in a physiological salt solution.
-
Add amiloride to the luminal side to block ENaC.
-
Sequentially add a cAMP agonist (e.g., forskolin and IBMX) and a calcium-activated chloride channel agonist (e.g., carbachol) to the basolateral side to stimulate CFTR-mediated chloride secretion.[1][21]
-
-
Data Analysis:
-
Measure the change in short-circuit current (ΔIsc) in response to the secretagogues. The magnitude of the current change reflects the level of CFTR function.[18]
-
References
- 1. CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cystic Fibrosis: Understanding Cystic Fibrosis Transmembrane Regulator Mutation Classification and Modulator Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correctors (specific therapies for class II CFTR mutations) for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Clinical Review - Elexacaftor-Tezacaftor-Ivacaftor and Ivacaftor (Trikafta) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CFTR Expression Analysis in Human Nasal Epithelial Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Clinical Effectiveness of Elexacaftor/Tezacaftor/Ivacaftor in People with Cystic Fibrosis: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ussing chamber studies with primary human bronchial epithelial cells [bio-protocol.org]
- 11. Residual function of cystic fibrosis mutants predicts response to small molecule CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. researchgate.net [researchgate.net]
- 14. cff.org [cff.org]
- 15. CFTR Expression Regulation by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. atcc.org [atcc.org]
- 18. Multicenter Intestinal Current Measurements in Rectal Biopsies from CF and Non-CF Subjects to Monitor CFTR Function | PLOS One [journals.plos.org]
- 19. Impact of lumacaftor/ivacaftor and tezacaftor/ivacaftor on treatment response in pulmonary exacerbations of F508del/F508del cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Standardized Measurement of Nasal Membrane Transepithelial Potential Difference (NPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Nasal Potential Difference (NPD) for the Diagnosis of Cystic Fibrosis | Clinical Research Trial Listing [centerwatch.com]
- 24. publications.ersnet.org [publications.ersnet.org]
- 25. Potential of Intestinal Current Measurement for Personalized Treatment of Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
Safety Operating Guide
Personal protective equipment for handling CFTR corrector 3
Essential Safety and Handling Guide for CFTR Corrector 3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound and similar potent small molecule compounds. Given that "this compound" may be an internal designation, this document synthesizes safety protocols from commercially available CFTR correctors such as Lumacaftor (VX-809), Tezacaftor (VX-661), and Elexacaftor (VX-445), alongside general best practices for handling potent chemical agents in a laboratory setting.[1][2][3][4][5][6][7][8][9][10][11]
Immediate Safety and Hazard Information
CFTR correctors are typically solid powders and should be handled with care to avoid inhalation and contact with skin and eyes.[4][9][12][13] While specific toxicity data for "this compound" is not publicly available, analogous compounds are classified with hazards such as acute oral toxicity, skin irritation, and serious eye irritation.[13][14][15] Therefore, it is prudent to treat this compound as a potent compound with potential health risks.
Key Hazard Statements for Analogous Compounds:
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to ensure personnel safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound. The level of protection may need to be adjusted based on a site-specific risk assessment and the Occupational Exposure Band (OEB) of the compound, if known.[17][18]
| Operation | Engineering Controls | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Handling Solid Compound (Weighing, Aliquoting) | Chemical Fume Hood or Glove Box/Containment Isolator[19][20] | Nitrile or Neoprene (double-gloving recommended) | Chemical safety goggles or face shield | Disposable lab coat or gown | N95/FFP2 respirator or Powered Air-Purifying Respirator (PAPR) for highly potent compounds[17] |
| Preparing Stock Solutions | Chemical Fume Hood | Nitrile or Neoprene | Chemical safety goggles | Standard lab coat | As needed, based on risk assessment |
| Cell Culture and In Vitro Assays | Biosafety Cabinet (if sterile conditions are required) | Nitrile | Safety glasses | Standard lab coat | Not generally required |
| Handling Waste and Decontamination | Well-ventilated area or Chemical Fume Hood | Nitrile or Neoprene | Chemical safety goggles | Standard lab coat | As needed, based on risk assessment |
Operational and Disposal Plans
A clear, step-by-step approach to handling and disposal is essential to minimize exposure and ensure a safe laboratory environment.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation and Pre-labeling:
-
Before handling the compound, ensure all necessary PPE is donned correctly.
-
Pre-label the vial for the stock solution with the compound name, concentration, solvent, date, and your initials.
-
-
Weighing the Compound:
-
Perform all manipulations of the solid compound within a certified chemical fume hood or a containment system like a glove box.[19]
-
Use an analytical balance with a draft shield.
-
Carefully transfer the desired amount of this compound powder to a tared weigh boat or directly into the pre-labeled vial.
-
Minimize the creation of dust.[12]
-
-
Dissolving the Compound:
-
Storage:
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed hazardous waste container.[22]
-
Label the container clearly as "Hazardous Waste" and list the chemical constituents.
-
-
Liquid Waste:
-
Unused stock solutions and experimental media containing this compound should be collected in a designated hazardous liquid waste container.[22][23]
-
Ensure the liquid waste container is compatible with the solvents used.
-
Segregate different types of chemical waste as per your institution's guidelines.[23][24]
-
-
Empty Containers:
-
Waste Pickup:
Visual Workflows
The following diagrams illustrate key workflows for handling potent compounds and selecting appropriate personal protective equipment.
Caption: Workflow for Safely Handling Potent Compounds.
Caption: Decision Tree for PPE Selection.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medkoo.com [medkoo.com]
- 8. Elexacaftor | VX-445 | CFTR Corrector | TargetMol [targetmol.com]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. medkoo.com [medkoo.com]
- 16. us.diasorin.com [us.diasorin.com]
- 17. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 18. ilcdover.com [ilcdover.com]
- 19. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 20. aiha.org [aiha.org]
- 21. selleckchem.com [selleckchem.com]
- 22. youtube.com [youtube.com]
- 23. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 24. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. easyrxcycle.com [easyrxcycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
